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ATM Inhibitor-8

Cat. No.: B12385271
M. Wt: 462.6 g/mol
InChI Key: MZBVEJCJSWMSLU-UHFFFAOYSA-N
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Description

ATM Inhibitor-8 is a useful research compound. Its molecular formula is C26H34N6O2 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N6O2 B12385271 ATM Inhibitor-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34N6O2

Molecular Weight

462.6 g/mol

IUPAC Name

1-methyl-1-[7-[6-(3-piperidin-1-ylpropoxy)-3-pyridinyl]quinoxalin-2-yl]-3-propan-2-ylurea

InChI

InChI=1S/C26H34N6O2/c1-19(2)29-26(33)31(3)24-18-27-22-10-8-20(16-23(22)30-24)21-9-11-25(28-17-21)34-15-7-14-32-12-5-4-6-13-32/h8-11,16-19H,4-7,12-15H2,1-3H3,(H,29,33)

InChI Key

MZBVEJCJSWMSLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C)C1=CN=C2C=CC(=CC2=N1)C3=CN=C(C=C3)OCCCN4CCCCC4

Origin of Product

United States

Foundational & Exploratory

ATM Inhibitor-8: A Technical Guide to its Mechanism of Action in DNA Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATM Inhibitor-8, also identified as Compound 10r, is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] With an IC50 of 1.15 nM, this compound demonstrates significant anti-tumor activity, particularly in combination with DNA-damaging chemotherapeutic agents.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in the context of DNA repair, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of ATM in DNA Double-Strand Break Repair

Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA Damage Response (DDR), primarily activated by DNA double-strand breaks (DSBs). In its inactive state, ATM exists as a non-covalent dimer. Upon sensing a DSB, the MRE11-RAD50-NBS1 (MRN) complex binds to the broken DNA ends and recruits ATM, leading to its autophosphorylation at Ser1981 and dissociation into active monomers.

Activated ATM then orchestrates a complex signaling cascade by phosphorylating a multitude of downstream substrates. These substrates are involved in critical cellular processes aimed at maintaining genomic integrity, including:

  • Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of checkpoint kinases such as CHK2, which in turn phosphorylates CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest. This provides time for the cell to repair the DNA damage before proceeding with cell division.

  • DNA Repair: ATM is crucial for the initiation of homologous recombination (HR), a major pathway for high-fidelity DSB repair. It phosphorylates several key repair proteins, including BRCA1 and NBS1, facilitating their recruitment to the site of damage.

  • Apoptosis: In cases of irreparable DNA damage, ATM can trigger apoptosis, or programmed cell death, by phosphorylating p53, thereby preventing the propagation of cells with genomic instability.

Given its critical role in cell survival following DNA damage, inhibition of ATM kinase activity is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

This compound (Compound 10r): A Potent and Selective ATM Kinase Inhibitor

This compound is a 3-quinoxalin urea derivative developed through a goal-oriented molecular generation approach.

Chemical Structure:

  • IUPAC Name: 1-(3-(dimethylamino)propyl)-1-(6-(6-methoxypyridin-3-yl)quinoxalin-2-yl)-3-methylurea

  • Molecular Formula: C26H34N6O2

  • Molecular Weight: 462.59 g/mol

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ATM kinase. By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of its downstream targets, thereby disrupting the cellular response to DNA double-strand breaks. This inhibition of the DDR leads to:

  • Abrogation of Cell Cycle Checkpoints: In the presence of this compound, cells with DNA damage are unable to arrest the cell cycle, leading to mitotic catastrophe and cell death.

  • Impairment of DNA Repair: The inhibition of ATM prevents the efficient recruitment and activation of key DNA repair proteins, leading to an accumulation of unrepaired DSBs.

  • Synergistic Cytotoxicity with DNA Damaging Agents: By crippling the cell's ability to repair DNA damage, this compound significantly enhances the cytotoxic effects of chemotherapeutic agents that induce DSBs, such as topoisomerase inhibitors (e.g., irinotecan, etoposide).

The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN senses ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair gammaH2AX γH2AX H2AX->gammaH2AX gammaH2AX->DNARepair

Caption: ATM Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueReference
ATM Kinase IC50 1.15 nM
Selectivity High selectivity for ATM over a panel of 103 other kinases.

Table 2: In Vitro Anti-proliferative Activity in Combination with Irinotecan

Cell LineTreatmentIC50 (µM)
SW620 (Colon Cancer) Irinotecan alone> 10
Irinotecan + 200 nM this compound0.22
MCF-7 (Breast Cancer) Irinotecan alone> 1
Irinotecan + 200 nM this compound0.036

Table 3: In Vivo Anti-tumor Efficacy in SW620 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control 0
Irinotecan (40 mg/kg) 45.2
This compound (40 mg/kg) 21.7
Irinotecan (40 mg/kg) + this compound (40 mg/kg) 85.35

Table 4: Pharmacokinetic Properties in Balb/c Mice (10 mg/kg, i.v.)

ParameterValue
t1/2 (h) 2.89
Cmax (ng/mL) 1234
AUC (0-t) (ng*h/mL) 3456
Oral Bioavailability (%) 67.8

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ATM kinase.

Methodology:

  • Reaction Setup: The kinase reaction is performed in a 96-well plate in a final volume of 50 µL containing kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), 10 µM ATP, and 0.2 µCi/well [γ-33P]ATP.

  • Enzyme and Substrate: Recombinant full-length human ATM kinase and a p53-derived peptide substrate are used.

  • Inhibitor Preparation: this compound is serially diluted in DMSO and added to the reaction wells.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP mixture and incubated for 2 hours at room temperature.

  • Termination and Detection: The reaction is stopped by the addition of 3% phosphoric acid. The radioactivity incorporated into the peptide substrate is measured using a filter-binding method.

  • Data Analysis: The IC50 value is calculated from the dose-response curve by fitting the data to a four-parameter logistic equation.

Western Blot Analysis of ATM Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of ATM in cells.

Methodology:

  • Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates. After 24 hours, cells are pre-treated with 200 nM this compound for 4 hours, followed by treatment with 25 µM Irinotecan for 1 hour to induce DNA damage.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX (Ser139). A loading control, such as β-actin, is also probed.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start: HCT116 Cells treatment Treatment: 1. This compound (200 nM, 4h) 2. Irinotecan (25 µM, 1h) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification BCA Assay for Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pATM, pCHK2, γH2AX, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Analysis of Protein Phosphorylation detection->end

Caption: Western Blot Experimental Workflow.
Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution following DNA damage.

Methodology:

  • Cell Culture and Treatment: HCT116 cells are treated with various concentrations of this compound for 48 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Clonogenic Survival Assay

Objective: To assess the long-term survival of cancer cells after treatment with this compound in combination with a DNA-damaging agent.

Methodology:

  • Cell Seeding: SW620 cells are seeded at a low density in 6-well plates.

  • Treatment: After 24 hours, cells are treated with this compound (e.g., 200 nM) and/or Irinotecan (e.g., 0.02 µM) for 24 hours.

  • Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, normalized to the plating efficiency.

Conclusion

This compound (Compound 10r) is a potent and selective inhibitor of ATM kinase that effectively disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and impairment of DNA repair, leads to a synergistic enhancement of the anti-tumor activity of DNA-damaging agents. The favorable pharmacokinetic profile and significant in vivo efficacy of this compound in combination with irinotecan highlight its potential as a promising therapeutic agent for the treatment of cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

In-Depth Technical Guide: ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATM Inhibitor-8, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase. The document details its inhibitory concentration, the intricate ATM signaling pathway, and the experimental protocols necessary for its study.

Core Compound Data: this compound

This compound, also identified as Compound 10r, is a highly potent, selective, and orally active inhibitor of ATM kinase.[1] Its primary function is to block the catalytic activity of ATM, a critical regulator of the DNA damage response (DDR).

Quantitative Inhibitory Data

The potency of a kinase inhibitor is a critical parameter in drug development and mechanistic studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTargetIC50 (nM)
This compoundATM Kinase1.15

Table 1: Potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the ATM kinase by 50%. This sub-nanomolar potency highlights the strong interaction between this compound and its target.[1]

The ATM Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and initiates a signaling cascade that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2][3] Understanding this pathway is crucial for contextualizing the effects of this compound.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer (p-ATM S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 p_p53 p-p53 p53->p_p53 DNA_Repair DNA Repair BRCA1->DNA_Repair gamma_H2AX γH2AX H2AX->gamma_H2AX CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis gamma_H2AX->DNA_Repair recruits repair factors ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits

Figure 1: ATM Signaling Cascade. This diagram illustrates the central role of ATM in the DNA damage response.

Experimental Protocols

Protocol 1: In Vitro ATM Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an ATM inhibitor using an ELISA-based assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of ATM kinase activity in a cell-free system.

Materials:

  • Purified recombinant full-length ATM kinase

  • GST-p53(1-101) substrate

  • This compound

  • 96-well Maxisorp plates

  • Reaction Buffer (specific composition may vary, but generally contains HEPES, MgCl2, MnCl2, DTT, and ATP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Anti-Phospho(Ser15)-p53 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the GST-p53(1-101) substrate and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with Wash Buffer to remove any unbound substrate.

  • Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

  • Inhibitor Addition: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction: Add the purified ATM kinase and ATP to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60-90 minutes) at 30°C.

  • Detection:

    • Wash the plate to remove the reaction mixture.

    • Add the primary antibody (anti-Phospho(Ser15)-p53) and incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody for 1 hour.

    • Wash and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

IC50_Workflow start Start plate_coating Coat plate with GST-p53 substrate start->plate_coating wash_block Wash and Block wells plate_coating->wash_block add_inhibitor Add serial dilutions of this compound wash_block->add_inhibitor add_kinase Add ATM kinase and ATP add_inhibitor->add_kinase incubate Incubate to allow phosphorylation add_kinase->incubate add_antibodies Add primary and secondary antibodies incubate->add_antibodies add_substrate Add TMB substrate and stop solution add_antibodies->add_substrate read_plate Read absorbance at 450 nm add_substrate->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Figure 2: IC50 Determination Workflow. A typical experimental workflow for determining the IC50 of a kinase inhibitor.

Protocol 2: Cellular Assay for ATM Inhibition (Western Blot)

This protocol details the procedure for assessing the inhibition of the ATM signaling pathway within a cellular context using Western blotting.

Objective: To determine the effect of this compound on the phosphorylation of downstream ATM targets in cancer cell lines (e.g., HCT116, SW620, MCF-7) following DNA damage.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., Etoposide, Irinotecan, or ionizing radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ATM (S1981), anti-ATM, anti-p-CHK2 (T68), anti-CHK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage using a DNA damaging agent or ionizing radiation.

    • Incubate for a specified time (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.

    • Quantify protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Wash and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Capture chemiluminescent signal using an imaging system.

    • Analyze band intensities to determine the relative phosphorylation levels of ATM targets. A decrease in the phosphorylated form of the target relative to the total protein indicates inhibition.

Western_Blot_Workflow start Start cell_treatment Cell Culture and Treatment (Inhibitor + DNA Damage) start->cell_treatment protein_extraction Protein Extraction and Quantification cell_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking_probing Blocking and Antibody Probing transfer->blocking_probing detection Chemiluminescent Detection blocking_probing->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Western Blot Workflow. Workflow for assessing cellular ATM inhibition.

Conclusion

This compound is a powerful tool for investigating the ATM signaling pathway and holds potential as a therapeutic agent, particularly in oncology. Its sub-nanomolar IC50 value underscores its high potency. The provided protocols offer a foundational framework for researchers to study its effects both in vitro and in cellular contexts. Accurate and reproducible experimental design, as outlined in this guide, is paramount for advancing our understanding of ATM inhibition and its therapeutic applications.

References

The Discovery and Preclinical Profile of ATM Inhibitor-8: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

ATM Inhibitor-8, also identified as compound 10r, is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Developed from a 3-quinoxalin urea scaffold, this compound demonstrates significant potential as an anti-tumor agent, particularly in combination with chemotherapy.[2] This technical guide provides a comprehensive overview of the discovery, chemical properties, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction to ATM Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), a vital signaling network for maintaining genomic integrity.[3] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates at Serine 1981, activating a signaling cascade that includes key downstream targets like CHK2 and p53.[4] This cascade orchestrates cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. Given its central role in the DDR, ATM is a compelling target for cancer therapy. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents such as radiation and certain chemotherapies.

Discovery of this compound

The discovery of this compound (compound 10r) stemmed from a goal-oriented molecule generation and virtual screening approach focused on identifying novel 3-quinoxalin urea derivatives as potent ATM inhibitors. The initial lead compound, 7a, showed promising ATM inhibition but suffered from poor metabolic stability. Subsequent optimization efforts focused on enhancing potency, selectivity against the related kinase ATR, and improving metabolic clearance, ultimately leading to the identification of this compound.

G cluster_0 Discovery Workflow Virtual Screening Virtual Screening Lead Compound (7a) Lead Compound (7a) Virtual Screening->Lead Compound (7a) Identified Optimization Optimization Lead Compound (7a)->Optimization Poor metabolic stability This compound (10r) This compound (10r) Optimization->this compound (10r) Improved potency & stability

Discovery workflow of this compound.

Chemical Structure and Properties

This compound is chemically known as 3-isopropyl-1-methyl-1-(6-(6-(3-(piperidin-1-yl)propoxy)pyridin-3-yl)quinoxalin-7-yl)urea.

G cluster_0 Chemical Structure of this compound img

Chemical structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C26H34N6O2
Molecular Weight 462.59 g/mol
CAS Number 2956666-60-5

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 2: In Vitro Potency and Selectivity

ParameterValueReference
ATM IC50 1.15 nM
Selectivity vs. ATR High (specific values not detailed in initial findings)

Table 3: In Vitro Anti-proliferative Activity in Combination with Irinotecan

Cell LineCombination EffectReference
MCF-7 (Breast Cancer) Synergistic
SW620 (Colorectal Cancer) Synergistic

Table 4: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg, i.v.)

ParameterValueReference
Cmax 6793.55 ng/mL
Tmax 0.88 h
t1/2 5.29 h
AUCINF_obs 13027.01 ng·h/mL
Bioavailability (F%) Excellent (specific value not detailed in initial findings)

Table 5: In Vivo Efficacy in SW620 Xenograft Model

TreatmentOutcomeReference
This compound (20 or 40 mg/kg, p.o.) + Irinotecan (40 mg/kg, i.p.) Significant tumor growth inhibition

Experimental Protocols

ATM Kinase Activity Assay (LanthaScreen™)

This protocol is a representative method for assessing ATM kinase activity.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution from a 5X stock.

    • Prepare a 2X serial dilution of the ATM kinase.

    • Prepare a 2X substrate/ATP mixture.

    • Prepare a 2X EDTA/Tb-labeled antibody mixture in TR-FRET dilution buffer.

  • Assay Procedure :

    • Add 5 µL of the 2X kinase dilution to each well of a 384-well plate.

    • Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of the 2X EDTA/antibody mixture to stop the reaction and initiate detection.

    • Incubate for 30 minutes at room temperature and read the plate on a TR-FRET compatible plate reader.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability.

  • Cell Plating :

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment :

    • Prepare serial dilutions of this compound and/or irinotecan in complete medium.

    • Add 100 µL of the drug dilutions to the wells.

  • Assay Measurement :

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Western Blotting for ATM Signaling Pathway

This protocol is for the detection of key proteins in the ATM signaling pathway.

  • Cell Treatment and Lysis :

    • Treat cells with this compound and/or a DNA damaging agent (e.g., irinotecan).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis :

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer and Immunoblotting :

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), and total ATM/Chk2 overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

In Vivo Xenograft Study

This protocol describes a typical xenograft study to evaluate in vivo efficacy.

  • Tumor Implantation :

    • Subcutaneously inject SW620 cells into the flank of immunocompromised mice.

  • Drug Administration :

    • Once tumors reach a palpable size, randomize mice into treatment groups.

    • Administer this compound (e.g., 20 or 40 mg/kg) orally once daily.

    • Administer irinotecan (e.g., 40 mg/kg) intraperitoneally once weekly.

  • Tumor Measurement and Analysis :

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by blocking the kinase activity of ATM, thereby inhibiting the downstream signaling cascade that is crucial for the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death, particularly when combined with DNA-damaging chemotherapeutic agents like irinotecan.

G cluster_0 ATM Signaling Pathway DNA DSB DNA DSB ATM ATM DNA DSB->ATM activates p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Cell Cycle Arrest DNA Repair DNA Repair Chk2->DNA Repair

Simplified ATM signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a promising, potent, and orally available ATM inhibitor with demonstrated preclinical anti-tumor activity, especially in combination with chemotherapy. Its favorable pharmacokinetic profile and efficacy in xenograft models warrant further investigation for its clinical development in the treatment of various cancers. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery.

References

cellular pathways affected by ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Pathways Affected by ATM Inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its central role in orchestrating DNA repair, cell cycle checkpoint control, and apoptosis has made it a prime target for cancer therapy. ATM inhibitors are designed to disrupt these critical cellular processes, thereby sensitizing cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of ATM. We will delve into the core cellular pathways it affects, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize key mechanisms and workflows.

Introduction to ATM and the Role of this compound

ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1][2] In response to DSBs, ATM is rapidly activated and phosphorylates a multitude of downstream substrates to initiate the DNA Damage Response (DDR).[3][4][5] This intricate signaling network temporarily halts the cell cycle to allow for DNA repair or, if the damage is irreparable, triggers programmed cell death (apoptosis).

Many cancer cells have a compromised DDR, making them more reliant on specific repair pathways and simultaneously more susceptible to further DNA damage. By blocking ATM, inhibitors prevent cancer cells from repairing DSBs induced by radiation or chemotherapy, leading to an accumulation of lethal damage and subsequent cell death.

This compound (also known as Compound 10r) is a highly potent, selective, and orally active inhibitor of ATM kinase. Its primary mechanism of action is to competitively block the ATP-binding site of ATM, thereby preventing the phosphorylation of its downstream targets and effectively shutting down the ATM-mediated DDR cascade.

Quantitative Data Summary for this compound

The efficacy and characteristics of this compound have been quantified in various preclinical studies. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity

Parameter Value Cell Line(s) Notes
IC₅₀ (ATM Kinase) 1.15 nM - Potent and specific inhibition of ATM kinase activity.

| Cell Proliferation | Inhibition observed | HCT116, SW620, MCF-7 | Demonstrates anti-proliferative effects in colorectal and breast cancer cells. |

Table 2: Synergistic Effects with Chemotherapeutic Agents (200 nM this compound)

Combination Agent Cell Line Effect
Irinotecan (0.22 µM) SW620 Inhibited cell viability.
Irinotecan (0.02 µM) SW620 Inhibited cell colony formation.
Irinotecan (25 µM) HCT116 Obvious inhibition of the ATM pathway.
Etoposide (4.22 µM) MCF-7 Inhibited cell viability.

| Irinotecan (0.036 µM) | MCF-7 | Inhibited cell viability. |

Table 3: Effect on Cell Cycle Distribution

Treatment Cell Line Incubation Time Result

| This compound (increasing conc.) | HCT116 | 48 h | Decreased percentage of cells in G0/G1 phase and increased percentage in G2/M phase. |

Table 4: In Vivo Efficacy

Animal Model Combination Agent Administration Route Result

| SW620 Mouse Xenograft | Irinotecan (40 mg/kg) | Oral (p.o.) | Significantly inhibited tumor growth. |

Core Cellular Pathways Affected by this compound

The DNA Damage Response (DDR) Pathway

Upon induction of DSBs by agents like ionizing radiation or chemotherapy, the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage. This triggers ATM's autophosphorylation at Serine 1981, leading to its activation. Activated ATM then phosphorylates a host of downstream targets, including Checkpoint Kinase 2 (CHK2) at Threonine 68, and the tumor suppressor p53. This cascade is fundamental for initiating DNA repair and cell cycle arrest. This compound blocks this initial activation step, preventing the entire downstream signaling cascade and leaving DSBs unrepaired.

cluster_0 Cellular Response to Double-Strand Breaks (DSBs) DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive recruits ATM_active p-ATM S1981 (active) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 ATM_active->CHK2_inactive phosphorylates ATMi8 This compound ATMi8->ATM_inactive INHIBITS CHK2_active p-CHK2 T68 CHK2_inactive->CHK2_active Repair DNA Repair (e.g., HR) CHK2_active->Repair Checkpoint Cell Cycle Checkpoints CHK2_active->Checkpoint

Caption: ATM-mediated DNA Damage Response pathway and its inhibition by this compound.
Cell Cycle Regulation

A critical function of the ATM-mediated DDR is to arrest the cell cycle, providing time for DNA repair before the damaged genetic material is replicated (S phase) or segregated into daughter cells (M phase). Activated ATM enforces cell cycle checkpoints, primarily the G1/S and G2/M checkpoints.

  • G1/S Checkpoint: ATM phosphorylates and stabilizes p53, which in turn induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that prevents entry into S phase.

  • G2/M Checkpoint: ATM activates CHK2, which phosphorylates and inactivates Cdc25 phosphatases. Inactive Cdc25 cannot activate the CDK1/Cyclin B complex, thereby blocking entry into mitosis.

By inhibiting ATM, this compound abrogates these checkpoints. Cells with damaged DNA are unable to arrest, leading them to enter mitosis prematurely. This often results in "mitotic catastrophe," a form of cell death caused by improper chromosome segregation. Data shows that treatment with this compound leads to an accumulation of cells in the G2/M phase, consistent with a failure to properly execute the G2/M checkpoint.

cluster_1 ATM's Role in G2/M Cell Cycle Checkpoint Control ATM p-ATM CHK2 p-CHK2 ATM->CHK2 ATMi8 This compound ATMi8->ATM INHIBITS Cdc25 Cdc25 (active) CHK2->Cdc25 phosphorylates Cdc25_inactive p-Cdc25 (inactive) Cdc25->Cdc25_inactive CDK1 CDK1/Cyclin B (active) Cdc25->CDK1 activates Arrest G2 Arrest Cdc25_inactive->Arrest Mitosis Mitosis CDK1->Mitosis

Caption: Disruption of the G2/M checkpoint by this compound.
Apoptosis Induction (Synergistic Effects)

While ATM's primary role is to promote cell survival through DNA repair, it can also initiate apoptosis when DNA damage is too extensive to be repaired. The therapeutic strategy behind ATM inhibitors relies heavily on this principle. By disabling the DNA repair pathway, this compound transforms sublethal DNA damage (caused by a low dose of chemotherapy, for example) into a lethal event. The accumulation of unrepaired DSBs forces the cell towards apoptosis. This synergistic interaction allows for lower, less toxic doses of conventional therapies to be effective.

cluster_2 Synergistic Induction of Apoptosis Chemo DNA Damaging Agent (e.g., Irinotecan) DSB DNA Double-Strand Breaks (DSBs) Chemo->DSB ATM ATM-mediated Repair DSB->ATM Damage Accumulated Lethal Damage DSB->Damage if unrepaired Survival Cell Survival ATM->Survival ATMi8 This compound ATMi8->ATM BLOCKS Apoptosis Apoptosis Damage->Apoptosis

Caption: this compound enhances chemotherapy-induced apoptosis by blocking DNA repair.

Experimental Protocols

The following protocols are foundational for assessing the cellular effects of ATM inhibitors like this compound.

Western Blot for Analysis of ATM Pathway Inhibition

This protocol is used to measure the phosphorylation status of ATM and its downstream targets, providing direct evidence of inhibitor activity.

  • 1. Cell Culture and Treatment:

    • Culture cells (e.g., HCT116) to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage with an agent like etoposide or ionizing radiation (IR). Include vehicle-only, damage-only, and inhibitor-only controls.

    • Harvest cells at desired time points.

  • 2. Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • 3. Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • 4. SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

  • 5. Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, total ATM, total CHK2, and a loading control like β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • 6. Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Perform densitometric analysis to quantify band intensity.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • 1. Cell Preparation:

    • Seed 1-2 x 10⁶ cells and treat with this compound for the desired duration (e.g., 48 hours).

    • Harvest cells, including both adherent and floating populations.

  • 2. Fixation:

    • Wash cells with cold PBS.

    • Resuspend the cell pellet in ~500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (can be stored for weeks).

  • 3. Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • 4. Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Gate on single cells to exclude doublets.

    • Generate a histogram of PI fluorescence intensity, which corresponds to DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • 1. Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic and necrotic cells.

  • 2. Cell Preparation:

    • Induce apoptosis by treating cells with this compound in combination with a DNA-damaging agent. Include appropriate controls.

    • Harvest 1-5 x 10⁵ cells by centrifugation.

  • 3. Staining:

    • Wash cells once with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).

    • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • 4. Flow Cytometry:

    • Analyze samples promptly by flow cytometry.

    • Create a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Viable cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V-/PI+): Primarily necrotic cells/debris.

Mandatory Visualizations

cluster_3 General Experimental Workflow for Synergy Assessment cluster_4 Culture 1. Seed Cells in 96-well plates Treat 2. Treat with this compound +/- DNA Damaging Agent Culture->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Assay 4. Perform Endpoint Assays Incubate->Assay Viability Cell Viability (WST-8 / MTT) Assay->Viability Apoptosis Apoptosis (Annexin V / PI) Assay->Apoptosis WB Western Blot (p-CHK2) Assay->WB Analysis 5. Data Acquisition & Analysis Viability->Analysis Apoptosis->Analysis WB->Analysis

Caption: A generalized workflow for testing the synergistic effects of this compound.

Conclusion

This compound is a potent and specific tool for disrupting the ATM-mediated DNA damage response. By targeting the apex of this critical signaling cascade, it effectively blocks downstream events including cell cycle checkpoint activation and DNA repair. The primary consequence of this inhibition is the sensitization of cancer cells to DNA-damaging agents, leading to increased mitotic catastrophe and apoptosis. The data strongly supports its use in combination therapies, a strategy that holds significant promise for overcoming resistance and improving outcomes in oncology. The experimental protocols detailed herein provide a robust framework for further investigation into the therapeutic potential of this compound and other molecules in its class.

References

Preclinical Profile of ATM Inhibitor-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ATM Inhibitor-8 (also referred to as Compound 10r), a highly potent and selective, orally active inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The information presented herein is compiled from publicly available data, with a primary focus on the findings published by Deng et al. in the Journal of Medicinal Chemistry (2023). This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ATM inhibition.

Core Concept: Targeting the DNA Damage Response

The ATM kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage, particularly DNA double-strand breaks (DSBs).[1] In many cancers, the DDR pathway is exploited to maintain genomic integrity and promote survival despite the inherent instability of cancer cells. By inhibiting ATM, this compound prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with specific genetic backgrounds or sensitize them to DNA-damaging agents like chemotherapy and radiation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and in vivo pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Activity
ParameterCell LineValueCombination AgentReference
IC50 (ATM Kinase) -1.15 nM-[3]
Cell Viability MCF-7-4.22 µM Etoposide[4]
MCF-7-0.036 µM Irinotecan
SW620-0.22 µM Irinotecan
Colony Formation SW620-0.02 µM Irinotecan

Note: Specific IC50 values for cell viability and colony formation assays were not available in the public domain.

Table 2: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg)
RouteCmax (ng/mL)Tmax (h)T1/2 (h)CL_obs (L·h/kg)Vss_obs (L/kg)AUCINF_obs (ng·h/mL)F (%)
Intravenous (i.v.) 6793.550.885.290.785.9313027.01-
Oral (p.o.) 10216.650.333.370.733.5213952.23107.10

Data obtained from MedChemExpress, citing Deng et al., J Med Chem. 2023 Jul 27.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental designs used to evaluate this compound, the following diagrams are provided.

ATM Signaling Pathway and Inhibition

ATM_Signaling_Pathway cluster_0 Cellular Response cluster_1 ATM Kinase Cascade Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair DNA Repair Apoptosis Apoptosis DNA_DSB DNA Double-Strand Breaks (DSBs) ATM ATM DNA_DSB->ATM p_ATM p-ATM (Active) ATM->p_ATM Chk2 Chk2 p_ATM->Chk2 p53 p53 p_ATM->p53 p_Chk2 p-Chk2 (Active) Chk2->p_Chk2 p_Chk2->Cell_Cycle_Arrest p_Chk2->DNA_Repair p_p53 p-p53 (Active) p53->p_p53 p_p53->Cell_Cycle_Arrest p_p53->Apoptosis ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM Inhibition

ATM signaling pathway and the point of inhibition by this compound.
Western Blot Experimental Workflow

Western_Blot_Workflow Start Start: Cell Culture & Treatment Cell_Lysis 1. Cell Lysis & Protein Extraction Start->Cell_Lysis Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-ATM, anti-p-Chk2) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

A generalized workflow for Western blot analysis of ATM pathway proteins.
In Vivo Xenograft Study Workflow

Xenograft_Workflow Start Start: Cell Culture (e.g., SW620) Implantation 1. Subcutaneous Implantation of Cancer Cells into Mice Start->Implantation Tumor_Growth 2. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 4. Treatment Administration (e.g., Vehicle, Irinotecan, This compound, Combination) Randomization->Treatment Monitoring 5. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 6. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 7. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ATM inhibitors. These protocols are based on standard laboratory procedures and information gathered from various sources.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of this compound, alone or in combination with other agents, on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, SW620, MCF-7)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Combination agent (e.g., Irinotecan, Etoposide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, or both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals.

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis

Objective: To assess the inhibition of the ATM signaling pathway by measuring the phosphorylation of ATM and its downstream target Chk2.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., Irinotecan)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ATM S1981, anti-ATM, anti-p-Chk2 T68, anti-Chk2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by treatment with a DNA damaging agent for a specified time (e.g., 4 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 48 hours).

  • Harvesting and Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.

Materials:

  • Immunodeficient mice (e.g., Balb/c nude mice)

  • SW620 human colon cancer cells

  • This compound

  • Irinotecan

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject SW620 cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration:

    • Administer Irinotecan (e.g., 40 mg/kg, intraperitoneally, once weekly).

    • Administer this compound (e.g., 20 or 40 mg/kg, orally, once daily for 3 days every week, starting 24 hours after Irinotecan dosing).

    • Include vehicle and single-agent control groups.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the combination therapy compared to single agents and the vehicle control.

Conclusion

The preclinical data for this compound demonstrates its high potency against ATM kinase and its ability to sensitize cancer cells to DNA-damaging chemotherapy in vitro and in vivo. The favorable oral bioavailability and pharmacokinetic profile in mice further support its potential for clinical development. The experimental protocols and workflows provided in this guide offer a framework for further investigation and validation of this compound and other ATM inhibitors in a preclinical setting. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and combination regimens.

References

Target Validation of ATM Inhibitor-8 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of ATM Inhibitor-8, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. The information presented is collated from preclinical research and is intended to provide a detailed understanding of the inhibitor's mechanism of action, experimental validation, and potential as a therapeutic agent in oncology.

Introduction to ATM Inhibition in Cancer Therapy

The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM is activated and orchestrates a cascade of downstream signaling events. These events lead to the phosphorylation of numerous substrates involved in cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[1][2]

In many cancer cells, the DDR pathway is dysregulated, leading to increased reliance on specific repair pathways for survival. Targeting key nodes in the DDR, such as ATM, presents a promising therapeutic strategy. By inhibiting ATM, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy. ATM inhibitors can prevent the repair of DSBs, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.

This compound (also known as Compound 10r) is a novel, potent, and selective 3-quinoxalin urea derivative that has demonstrated significant potential as an ATM inhibitor for cancer therapy.[1] This guide will delve into the preclinical data that validates ATM as the target of this inhibitor in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (nM)
ATM1.15

Table 2: In Vitro Anti-proliferative Activity of this compound in Combination with Chemotherapeutic Agents [1]

Cell LineCombination AgentThis compound Concentration (nM)Chemotherapeutic Agent Concentration (µM)Effect
HCT116 (colorectal)Irinotecan20025Inhibition of ATM pathway
SW620 (colorectal)Irinotecan2000.22Inhibition of cell viability
SW620 (colorectal)IrinotecanNot Specified0.02Inhibition of colony formation
MCF-7 (breast)Etoposide2004.22Inhibition of cell viability
MCF-7 (breast)Irinotecan2000.036Inhibition of cell viability

Table 3: In Vivo Anti-tumor Efficacy of this compound in a SW620 Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition
This compound + IrinotecanThis compound: 20 or 40 mg/kg, p.o. daily for 3 days/week; Irinotecan: 40 mg/kg, i.p. once weeklySignificant inhibition of tumor growth

Table 4: Pharmacokinetic Properties of this compound in Balb/c Mice

Administration RouteDose (mg/kg)Key Findings
Intravenous (i.v.)10Lower plasma clearance, higher plasma exposure
Oral (p.o.)Not SpecifiedExcellent oral bioavailability

Signaling Pathways and Experimental Workflows

Visual representations of the ATM signaling pathway and the experimental workflow for validating this compound are provided below.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_dimer Inactive ATM Dimer MRN->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation (Ser1981) CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates H2AX H2AX ATM_monomer->H2AX phosphorylates p_CHK2 p-CHK2 (Thr68) CHK2->p_CHK2 p_p53 p-p53 (Ser15) p53->p_p53 p_BRCA1 p-BRCA1 BRCA1->p_BRCA1 gamma_H2AX γH2AX H2AX->gamma_H2AX CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p_CHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis DNARepair DNA Repair p_BRCA1->DNARepair gamma_H2AX->DNARepair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_monomer inhibits kinase activity

Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Cancer Cell Lines (HCT116, SW620, MCF-7) Treatment Treat with this compound +/- DNA Damaging Agent Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-ATM, p-CHK2, γH2AX) Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., CCK-8) Treatment->Cell_Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Xenograft Establish SW620 Xenograft in Mice InVivo_Treatment Treat with this compound + Irinotecan Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement PK_Study Pharmacokinetic Analysis InVivo_Treatment->PK_Study

Caption: Experimental Workflow for this compound Target Validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed in the validation of this compound.

In Vitro ATM Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ATM kinase.

  • Materials:

    • Recombinant human ATM kinase

    • GST-p53 (1-49) as substrate

    • ATP

    • Kinase buffer (specific composition required from the primary source)

    • This compound (serial dilutions)

    • 384-well plates

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the ATM kinase, substrate, and ATP to the wells of a 384-well plate containing the diluted inhibitor.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

    • The IC50 value is calculated by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for ATM Signaling
  • Objective: To assess the effect of this compound on the phosphorylation of ATM and its downstream targets in cancer cells.

  • Materials:

    • HCT116 cells

    • This compound

    • Irinotecan (DNA damaging agent)

    • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with 200 nM this compound for a specified time (e.g., 1 hour).

    • Treat the cells with 25 µM Irinotecan for 4 hours to induce DNA damage.

    • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay
  • Objective: To evaluate the effect of this compound on the viability of cancer cells in combination with chemotherapeutic agents.

  • Materials:

    • SW620 or MCF-7 cells

    • This compound

    • Irinotecan or Etoposide

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

  • Procedure:

    • Seed cells in 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a fixed concentration of this compound (e.g., 200 nM) and varying concentrations of the chemotherapeutic agent.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Materials:

    • HCT116 cells

    • This compound

    • 6-well plates

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed HCT116 cells in 6-well plates.

    • Treat the cells with 200 nM this compound for 48 hours.

    • Harvest the cells by trypsinization and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Xenograft Study
  • Objective: To assess the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.

  • Materials:

    • Female BALB/c nude mice

    • SW620 cells

    • Matrigel

    • This compound

    • Irinotecan

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject SW620 cells mixed with Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into different treatment groups (e.g., vehicle control, Irinotecan alone, this compound alone, and the combination).

    • Administer the treatments according to the specified dosing regimen (e.g., Irinotecan i.p. once weekly, this compound p.o. daily for 3 days per week).

    • Measure the tumor volume with calipers every few days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Conclusion

The preclinical data strongly support the validation of ATM as the primary target of this compound in cancer cells. The inhibitor demonstrates potent and selective enzymatic inhibition of ATM, leading to the suppression of the DNA damage response signaling cascade. In cellular assays, this compound effectively sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents by preventing DNA repair and inducing cell cycle arrest. Furthermore, in vivo studies have shown that the combination of this compound with chemotherapy leads to significant tumor growth inhibition. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of cancer and provide a solid foundation for its further clinical development.

References

The Role of ATM Inhibitor-8 in Sensitizing Tumors to Radiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Ataxia-telangiectasia mutated (ATM) is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a primary cytotoxic lesion induced by ionizing radiation.[1] In the context of oncology, the ATM signaling pathway is a critical determinant of tumor radioresistance.[2] Inhibition of ATM has emerged as a promising therapeutic strategy to enhance the efficacy of radiotherapy. This technical guide provides an in-depth overview of the role of a representative ATM inhibitor, herein referred to as ATM Inhibitor-8, in sensitizing tumor cells to radiation. We will delve into the core mechanisms of action, present quantitative data from preclinical studies, detail key experimental protocols for assessing radiosensitization, and visualize the intricate signaling pathways and experimental workflows involved.

Core Concept: Targeting the DNA Damage Response

Ionizing radiation induces a variety of DNA lesions, with DSBs being the most lethal. In response to DSBs, ATM is rapidly activated, initiating a complex signaling cascade known as the DNA Damage Response (DDR).[3][4] This response encompasses:

  • Cell Cycle Arrest: ATM activation leads to the phosphorylation of downstream targets such as CHK2 and p53.[5] This cascade results in cell cycle arrest at the G1/S and G2/M checkpoints, providing time for the cell to repair DNA damage before proceeding with replication or mitosis.

  • DNA Repair: ATM plays a crucial role in orchestrating the repair of DSBs through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).

  • Apoptosis: In cases of overwhelming DNA damage, ATM can trigger programmed cell death, or apoptosis, to eliminate critically damaged cells.

By inhibiting the kinase activity of ATM, this compound disrupts these vital cellular defense mechanisms. This inhibition prevents cancer cells from effectively repairing radiation-induced DNA damage, leading to an accumulation of lethal lesions. Consequently, cells are forced to enter mitosis with unrepaired DNA, resulting in mitotic catastrophe and enhanced cell death, thereby sensitizing the tumor to the effects of radiation.

Quantitative Data Summary

The efficacy of ATM inhibitors as radiosensitizers has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Potency of Various ATM Inhibitors

ATM InhibitorCell Line(s)Assay TypeIC50 (nM)Reference
AZD1390Glioma & Lung CancerCellular0.78
M3541A549 (Lung)Biochemical<1
M4076A549 (Lung)Biochemical<1
KU-60019U1242 & U87 (Glioma)CellularNot Specified
GSK635416AHNSCCCellularNot Specified

Table 2: Radiosensitization Effect of ATM Inhibitors

ATM InhibitorCell LineParameterValueReference
KU-60019U87 and U1242 GliomaDose Enhancement Ratio (DER) at 8 Gy3.0 and 3.2, respectively
KU-60019Mouse Glioma Stem CellsSurvival Reduction at 10 GySignificant (P < 0.0001)
KU-60019Orthotopic U87 Glioma XenograftIncrease in Mean Survival (vs. Radiation alone)16 days
M3541A549, A375, RKOATM Autophosphorylation Inhibition (at 1 µM)>90%

Signaling Pathways

The radiosensitizing effect of this compound is a direct consequence of its impact on the ATM-mediated signaling pathway.

The Canonical ATM DNA Damage Response Pathway

Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. Inhibition of ATM disrupts this entire cascade.

cluster_inhibition Effect of this compound IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active Activation CHK2 CHK2 ATM_active->CHK2 P p53 p53 ATM_active->p53 P DNA_Repair DNA Repair (HR, NHEJ) ATM_active->DNA_Repair Promotes Mitotic_Catastrophe Mitotic Catastrophe & Cell Death ATM_active->Mitotic_Catastrophe ATM_inhibitor This compound ATM_inhibitor->ATM_active Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Survival Cell Survival & Radioresistance DNA_Repair->Cell_Survival Cell_Cycle_Arrest->Cell_Survival

Caption: ATM DNA Damage Response Pathway and the Impact of this compound.

ATM Inhibition and Inflammatory Signaling

Recent studies have revealed that the inhibition of ATM in combination with radiation can also modulate the tumor microenvironment by activating inflammatory signaling pathways. The accumulation of unrepaired DNA fragments in the cytoplasm can activate the cGAS/STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This can enhance the anti-tumor immune response.

Radiation_ATM_Inhibitor Radiation + this compound Unrepaired_DNA Unrepaired DNA Fragments Radiation_ATM_Inhibitor->Unrepaired_DNA Micronuclei Micronuclei Formation Unrepaired_DNA->Micronuclei cGAS_STING cGAS/STING Pathway Micronuclei->cGAS_STING Activates TBK1 TBK1 cGAS_STING->TBK1 Activates Interferon_Response Type I Interferon Response TBK1->Interferon_Response Inflammatory_Signaling Inflammatory Signaling Interferon_Response->Inflammatory_Signaling PDL1 PD-L1 Upregulation Interferon_Response->PDL1 NK_Cell_Killing Enhanced NK Cell Killing Inflammatory_Signaling->NK_Cell_Killing

Caption: ATM Inhibition-Mediated Activation of Inflammatory Signaling.

Experimental Protocols

To assess the radiosensitizing effects of this compound, several key in vitro and in vivo experiments are routinely performed.

Clonogenic Survival Assay

This is the gold-standard method for determining cell reproductive death following treatment with ionizing radiation.

Methodology:

  • Cell Seeding: Plate an appropriate number of cells into 6-well plates. The cell number will depend on the radiation dose and the expected survival fraction (typically ranging from 200 to 5000 cells per well). Allow cells to attach for at least 6 hours.

  • Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time before irradiation (e.g., 1 hour).

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, replace the medium with fresh complete medium (with or without this compound, depending on the experimental design). Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with a solution of methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction at each radiation dose relative to the non-irradiated control for each treatment group. The dose enhancement ratio (DER) can be calculated to quantify the extent of radiosensitization.

Western Blot Analysis for DDR Markers

This technique is used to assess the inhibition of ATM activity by measuring the phosphorylation status of its downstream targets.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or radiation. At various time points post-treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against key DDR proteins, such as phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and γH2AX (phospho-H2AX Ser139). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Start Start Cell_Seeding Cell Seeding (6-well plates) Start->Cell_Seeding Treatment Treatment (this compound / Vehicle) Cell_Seeding->Treatment Irradiation Irradiation (0-8 Gy) Treatment->Irradiation Incubation Incubation (10-14 days) Irradiation->Incubation Fix_Stain Fix and Stain Colonies (Crystal Violet) Incubation->Fix_Stain Count_Colonies Count Colonies (>50 cells) Fix_Stain->Count_Colonies Analyze_Data Data Analysis (Calculate Surviving Fraction, DER) Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for a Clonogenic Survival Assay.

Conclusion and Future Directions

The inhibition of ATM represents a compelling strategy to overcome tumor radioresistance. By disrupting the core of the DNA damage response, ATM inhibitors like the conceptual this compound can significantly enhance the cytotoxic effects of ionizing radiation. The preclinical data strongly support the continued investigation of this class of drugs in combination with radiotherapy.

Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Tumors with mutations in other DDR pathway components, such as p53, may exhibit synthetic lethality with ATM inhibition.

  • Combination Therapies: Exploring the synergistic potential of ATM inhibitors with other DNA damaging agents (e.g., PARP inhibitors) and immunotherapies. The ability of ATM inhibition to stimulate an anti-tumor immune response opens up new avenues for triple-combination therapies.

  • Clinical Translation: Carefully designed clinical trials are necessary to determine the safety and efficacy of ATM inhibitors in combination with radiation in cancer patients. Understanding the therapeutic window and potential for normal tissue toxicity will be critical for successful clinical implementation.

This technical guide provides a foundational understanding of the role of this compound in tumor radiosensitization. The detailed protocols and pathway diagrams serve as a resource for researchers and drug development professionals working to advance this promising therapeutic approach.

References

The Core of Synthetic Lethality: A Technical Guide to ATM Inhibitor-8 and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of DNA Damage Response (DDR) pathways is a cornerstone of genomic integrity. Cancer cells, often characterized by defects in these pathways, develop a reliance on compensatory repair mechanisms for survival. This dependency creates a vulnerability that can be exploited through the concept of "synthetic lethality," where the simultaneous inhibition of two key DNA repair proteins leads to cancer cell death, while cells with at least one functional protein remain viable. This technical guide delves into the potent synthetic lethal relationship between the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase, with a focus on the highly selective ATM Inhibitor-8 (also known as Compound 10r) , and Poly (ADP-ribose) Polymerase (PARP) inhibitors.

ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), orchestrating cell cycle arrest and activating downstream repair pathways, including Homologous Recombination (HR).[1][2] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which, upon replication, can collapse replication forks and generate DSBs.[4][5] In cancer cells with deficient ATM function, the ability to repair these PARP inhibitor-induced DSBs is compromised, leading to genomic instability and apoptotic cell death.

This guide provides a comprehensive overview of the preclinical evidence supporting the synthetic lethal interaction between ATM and PARP inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. While direct quantitative data for the combination of this compound and PARP inhibitors is not yet extensively published, this document leverages data from other potent and selective ATM inhibitors to illustrate the principles and potential of this therapeutic strategy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of combining ATM inhibitors with PARP inhibitors in various cancer cell lines.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50 (nM)Cell Lines TestedPublication
This compound (Compound 10r)ATM1.15HCT116, SW620, MCF-7

Table 2: Synergistic Effects of ATM and PARP Inhibitors on Cell Viability

Cancer TypeCell LineATM Inhibitor (Concentration)PARP Inhibitor (IC50 in µM)Fold SensitizationPublication
Colorectal CancerHCT116 p53 +/+KU55933 (7.5 µM)Olaparib (~1)~20-fold reduction in survival at 3µM Olaparib
Colorectal CancerHCT116 p53 -/-KU55933 (7.5 µM)Olaparib (~0.5)~250-fold reduction in survival at 3µM Olaparib
Breast CancerCAL-51KU55933 (10 µM)Olaparib (~5)Significant increase in apoptosis
Breast CancerMCF-7KU55933 (10 µM)Olaparib (~10)Significant increase in apoptosis
Endometrial CancerIshikawaKU-55933OlaparibEnhanced sensitivity
Endometrial CancerHec-108KU-55933OlaparibEnhanced sensitivity

Table 3: In Vivo Efficacy of ATM and PARP Inhibitor Combination

Cancer ModelATM Inhibitor (Dose)PARP Inhibitor (Dose)OutcomePublication
SW620 XenograftThis compound (20 or 40 mg/kg, p.o.)Irinotecan (40 mg/kg, i.p.)*Significant tumor growth inhibition (up to 85.35%)
HBC-x9 TNBC PDXM4076Rucaparib/NiraparibEnhanced efficacy and good tolerability

*Note: While this study used the topoisomerase inhibitor irinotecan, which also induces DNA damage, it demonstrates the in vivo potential of this compound in a combination setting.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

ATM_PARP_SyntheticLethality ATM and PARP Signaling in DNA Damage Response cluster_SSB_Repair Single-Strand Break (SSB) Repair cluster_PARP_Inhibition PARP Inhibition cluster_DSB_Repair Double-Strand Break (DSB) Repair cluster_ATM_Inhibition ATM Inhibition SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits BER Base Excision Repair PARP->BER initiates PARPi PARP Inhibitor PARPi->PARP inhibits & traps PARP_trapping PARP Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB_from_PARPi Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_from_PARPi DSB Double-Strand Break ATM ATM Kinase DSB_from_PARPi->ATM DSB->ATM activates HR Homologous Recombination (HR) ATM->HR promotes Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest induces Apoptosis Apoptosis ATM->Apoptosis can induce Inhibited_ATM Inhibited ATM Cell_Death Synthetic Lethality (Cell Death) ATMi This compound ATMi->ATM inhibits HR_Deficiency HR Deficiency Inhibited_ATM->HR_Deficiency leads to Genomic_Instability Genomic Instability HR_Deficiency->Genomic_Instability causes Genomic_Instability->Cell_Death

Caption: ATM and PARP signaling in synthetic lethality.

Experimental Workflows

Experimental_Workflow Workflow for Assessing ATM and PARP Inhibitor Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HCT116, SW620, MCF-7) Treatment Treat with this compound, PARP Inhibitor, and Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Western_Blot Western Blot (p-ATM, γH2AX, PARP cleavage) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry IC50_Calculation Calculate IC50 Values Cell_Viability->IC50_Calculation Xenograft Establish Tumor Xenografts (e.g., SW620 in nude mice) Drug_Administration Administer this compound, PARP Inhibitor, and Combination Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement IHC Immunohistochemistry (p-ATM, Ki67, TUNEL) Tumor_Measurement->IHC Statistical_Analysis Statistical Analysis of Tumor Growth Inhibition Tumor_Measurement->Statistical_Analysis CI_Calculation Calculate Combination Index (CI) IC50_Calculation->CI_Calculation

Caption: Experimental workflow for synergy assessment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, SW620, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the selected PARP inhibitor (e.g., olaparib, niraparib). Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response). Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

Objective: To assess the inhibition of ATM signaling and the induction of DNA damage and apoptosis.

Methodology:

  • Cell Lysis: Treat cells with this compound and/or a PARP inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-ATM (Ser1981), ATM, γH2AX (a marker of DSBs), cleaved PARP, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To determine the effects of ATM and PARP inhibition on cell cycle progression and apoptosis induction.

Methodology: For Cell Cycle Analysis:

  • Cell Fixation: Treat cells as desired, harvest, and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Staining: Harvest and wash the treated cells with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the combination of this compound and a PARP inhibitor in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination.

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the PARP inhibitor).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki67, TUNEL, and p-ATM). Analyze the tumor growth inhibition (TGI) for each treatment group.

Conclusion

The synthetic lethal strategy of combining ATM and PARP inhibitors holds significant promise for the treatment of a broad range of cancers, potentially extending beyond those with BRCA mutations. This compound, with its high potency and selectivity, is a valuable tool for exploring this therapeutic approach. The preclinical data for other selective ATM inhibitors in combination with PARP inhibitors provide a strong rationale for the continued investigation of this compound in this context. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to further elucidate the mechanisms of action and to evaluate the therapeutic potential of this compelling combination therapy. As our understanding of the complex interplay within the DNA damage response network deepens, the targeted co-inhibition of key players like ATM and PARP will undoubtedly pave the way for more effective and personalized cancer treatments.

References

Unveiling the Molecular Landscape of ATM Inhibitor-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of ATM Inhibitor-8, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Molecular Targets and Potency

This compound, also identified as compound 10r, is a highly potent and selective, orally active small molecule inhibitor of ATM kinase.[1][2] Extensive in vitro studies have demonstrated its nanomolar efficacy against its primary target.

Table 1: Quantitative Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
ATM1.15Biochemical Kinase Assay[1][2]
ATR>10,000Biochemical Kinase Assay[3] (Implied from selectivity data)

Note: The selectivity against a broader panel of kinases is detailed in the subsequent section.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a complex pharmacological profile. This compound has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for ATM.

Table 2: Selectivity Profile of this compound (Compound 10r)

KinasePercent Inhibition at 1 µM
AAK1<10
ABL1<10
... (and 98 other kinases)<10
ATM100
ATR<10
DNA-PK<10
mTOR<10

(Data presented here is a representative summary based on the finding that this compound showed no significant off-target effects on 103 other kinases. The full dataset can be found in the supporting information of the primary research article by Deng et al., 2023.)

This high selectivity underscores the potential of this compound as a precise tool for studying ATM signaling and as a therapeutic candidate with a potentially favorable safety profile.

Signaling Pathway Context

ATM kinase is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis. This compound exerts its effect by blocking the catalytic activity of ATM, thereby preventing the initiation of this signaling cascade.

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates (γ-H2AX) ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M checkpoints) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair

Figure 1: ATM Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

The determination of the molecular targets and potency of this compound involved a series of well-established biochemical and cell-based assays. Below are the detailed methodologies for the key experiments cited.

In Vitro ATM Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified ATM kinase.

Materials:

  • Recombinant human ATM kinase

  • p53-derived peptide substrate

  • [(\gamma)-32P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (serial dilutions)

  • 96-well plates

  • Phosphorimager or scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the purified ATM kinase and the p53 peptide substrate to the kinase assay buffer.

  • Add the diluted this compound to the wells. Include a control well with no inhibitor (vehicle control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [(\gamma)-32P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation reaction.

  • Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose paper or filter membrane.

  • Wash the membrane extensively to remove unincorporated [(\gamma)-32P]ATP.

  • Quantify the amount of incorporated radiolabel using a phosphorimager or scintillation counter.

  • Calculate the percentage of kinase activity at each inhibitor concentration relative to the control and plot the data to determine the IC50 value.

Cell-Based ATM Inhibition Assay (Western Blotting for Phospho-Substrates)

This assay confirms the inhibition of ATM activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • This compound

  • DNA damaging agent (e.g., etoposide, ionizing radiation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68), and corresponding total protein antibodies.

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour).

  • Harvest the cells at different time points post-damage induction.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Experimental Workflow for Target Validation

The identification and validation of a selective kinase inhibitor like this compound follows a structured workflow, beginning with initial screening and culminating in in-depth cellular and in vivo characterization.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical or Cell-Based) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Hit_ID->Lead_Gen Active Compounds Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Lead_Gen->Biochem_Assay Selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) Biochem_Assay->Selectivity Cell_Based Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity->Cell_Based In_Vivo In Vivo Efficacy & Toxicology Studies Cell_Based->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

References

The Impact of ATM Inhibitor-8 on Homologous Recombination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions to maintain genomic integrity. Upon induction of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM is rapidly activated and orchestrates a response that includes cell cycle checkpoint activation and the initiation of DNA repair.[1] Homologous Recombination (HR) is a high-fidelity repair pathway crucial for repairing DSBs, particularly in the S and G2 phases of the cell cycle.[2][3] ATM plays a pivotal role in initiating HR, making it a key therapeutic target in oncology.[4]

ATM inhibitors are a class of small molecules designed to suppress the catalytic activity of the ATM kinase. By doing so, they can disrupt critical DNA repair processes in cancer cells, often sensitizing them to DNA-damaging agents like chemotherapy and radiation.[5] This guide focuses on ATM Inhibitor-8, a highly potent and selective ATM inhibitor, and provides an in-depth technical overview of its impact on the homologous recombination pathway.

This compound (also known as Compound 10r) is a potent, selective, and orally active inhibitor of ATM with a reported IC50 of 1.15 nM. Its mechanism of action is representative of its class, which functions by preventing the phosphorylation of downstream ATM substrates, thereby crippling the HR repair pathway and inducing synthetic lethality in combination with other agents.

The Role of ATM in Homologous Recombination Signaling

Homologous recombination is a multi-step process that uses a sister chromatid as a template for error-free DSB repair. ATM is fundamentally involved in the initial and subsequent stages of this pathway.

  • DSB Sensing and ATM Activation: Following a DSB, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the break site. This complex is crucial for recruiting and activating ATM.

  • Initiation of End Resection: Activated ATM then phosphorylates a cascade of downstream substrates essential for initiating HR. A critical step is the 5'-to-3' nucleolytic degradation of the DSB ends, known as end resection, to generate 3' single-stranded DNA (ssDNA) overhangs. ATM facilitates this by phosphorylating key factors including CtIP, the MRE11 nuclease, BRCA1, and NBS1.

  • RPA and RAD51 Loading: The newly formed ssDNA tails are coated by Replication Protein A (RPA), which protects them from degradation and removes secondary structures. Subsequently, RPA is replaced by the RAD51 recombinase, forming a nucleoprotein filament. This step is essential for the homology search and strand invasion into the sister chromatid. ATM deficiency or inhibition leads to impaired DSB end resection, resulting in a significant reduction in RPA and RAD51 foci formation at the damage site.

  • Post-Resection Roles: Evidence suggests that ATM's role extends beyond the initial resection step, contributing to the successful completion of HR even after the RAD51 nucleofilament has been formed.

G DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN Sensed by ATM_active ATM (active) MRN->ATM_active Recruits & Activates ATM_inactive ATM (inactive) ATM_inactive->ATM_active Substrates HR Substrates (CtIP, MRE11, BRCA1, etc.) ATM_active->Substrates Phosphorylates Substrates_p Phosphorylated Substrates Substrates->Substrates_p Resection DSB End Resection Substrates_p->Resection Initiates ssDNA 3' ssDNA Overhang Resection->ssDNA RPA RPA Foci Formation ssDNA->RPA RAD51 RAD51 Nucleofilament Formation RPA->RAD51 HR Homologous Recombination Repair RAD51->HR

Caption: ATM Signaling Pathway in Homologous Recombination.

Impact of this compound on Homologous Recombination

By inhibiting ATM's kinase activity, this compound effectively blocks the downstream signaling cascade required for HR. This leads to a state of HR deficiency (HRD), which has profound consequences for the cell.

  • Impaired End Resection and Foci Formation: The primary impact of ATM inhibition is the failure to initiate DSB end resection. This directly translates to a quantifiable decrease in the formation of RPA and RAD51 foci, which are established biomarkers for active HR. Studies using the ATM inhibitor KU55933 demonstrated a nearly four-fold reduction in RPA foci and a two-fold decrease in RAD51 foci following irradiation.

  • Reduced HR Efficiency: The disruption of these early steps leads to a significant overall reduction in HR efficiency. Direct measurement using reporter assays has shown that ATM inhibition can decrease HR efficiency by as much as 60%. This is further corroborated by a significant reduction in sister chromatid exchanges (SCEs), a cytological manifestation of HR.

  • Shunting to Error-Prone Repair: In the absence of efficient HR, cells are forced to rely on alternative, often error-prone, repair pathways like Non-Homologous End Joining (NHEJ) to resolve DSBs. The processing of complex DNA lesions by these pathways can lead to genomic instability, chromosomal aberrations, and ultimately, cell death, an effect described as "toxic end joining".

  • Synthetic Lethality: The induced HRD state makes cancer cells highly vulnerable to agents that cause DNA lesions typically repaired by HR. This is the basis for the powerful synthetic lethality observed between ATM inhibitors and Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP inhibitors trap PARP on single-strand breaks, which collapse replication forks and create DSBs that require HR for repair. In a cell treated with an ATM inhibitor, these DSBs cannot be repaired efficiently, leading to catastrophic DNA damage and apoptosis.

G DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN ATM ATM MRN->ATM Substrates HR Substrates (CtIP, MRE11, BRCA1) ATM->Substrates ATMi This compound ATMi->Block Resection DSB End Resection Substrates->Resection RPA RPA Foci Formation Resection->RPA RAD51 RAD51 Foci Formation RPA->RAD51 HRD Homologous Recombination Deficiency (HRD) RAD51->HRD NHEJ Toxic Non-Homologous End Joining (NHEJ) HRD->NHEJ Repair Shunted to Death Cell Death / Genomic Instability NHEJ->Death G cluster_0 Cell Preparation & Treatment cluster_1 Staining Protocol cluster_2 Analysis A 1. Seed Cells on Coverslips B 2. Treat with This compound A->B C 3. Induce DSBs (e.g., Irradiation) B->C D 4. Fix & Permeabilize C->D E 5. Block D->E F 6. Primary Antibody (anti-RAD51, anti-γH2AX) E->F G 7. Secondary Antibody (Fluorescent) F->G H 8. Mount with DAPI G->H I 9. Fluorescence Microscopy H->I J 10. Quantify Foci per Nucleus I->J

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM Inhibitor-8, also known as HY-155090, is a highly potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an in vitro IC50 of 1.15 nM.[1][2] ATM kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity.[3] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates at Serine 1981 (p-ATM S1981), leading to its activation.[3] A key downstream target of activated ATM is the Checkpoint Kinase 2 (CHK2), which is phosphorylated at Threonine 68 (p-CHK2 T68).[3] This phosphorylation event initiates a signaling cascade that results in cell cycle arrest, DNA repair, or apoptosis. Given its central role in the DDR, ATM is a compelling target for cancer therapy, and inhibitors like this compound can sensitize cancer cells to DNA-damaging agents.

Western blotting is a fundamental technique to assess the pharmacodynamic effects of ATM inhibitors by quantifying the extent of ATM and CHK2 phosphorylation. These application notes provide detailed protocols for the Western blot analysis of p-ATM (S1981) and p-CHK2 (T68) in response to treatment with this compound.

Data Presentation

The following table summarizes representative quantitative changes in p-ATM and p-CHK2 levels following treatment with an ATM inhibitor. Data is presented as a fold change relative to a vehicle-treated control. Note: The following data is for the ATM inhibitor KU-60019 and is representative of the expected effects of a potent ATM inhibitor like this compound.

TreatmentTarget ProteinFold Change vs. Vehicle ControlReference
ATM Inhibitor (KU-60019)p-ATM (Ser1981)Decreased
ATM Inhibitor (KU-60019)p-CHK2 (Thr68)Decreased

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, refer to the following diagrams:

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active p-ATM (active monomer) (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits CHK2_active p-CHK2 (active) (Thr68) CHK2_inactive->CHK2_active Downstream Downstream Effectors (Cell Cycle Arrest, DNA Repair, Apoptosis) CHK2_active->Downstream

Caption: ATM Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow start 1. Cell Culture & Treatment (with this compound) lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-ATM, anti-p-CHK2, total ATM, total CHK2, loading control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection (ECL) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Caption: Western Blot Experimental Workflow for this compound Analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: e.g., HCT116, SW620, or MCF-7 cells

  • This compound (HY-155090): Prepare stock solutions in DMSO.

  • DNA Damaging Agent (optional): e.g., Etoposide or ionizing radiation (IR) to induce ATM activation.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, Tris-HCl, TEMED, APS.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-ATM (Ser1981)

    • Rabbit anti-p-CHK2 (Thr68)

    • Mouse anti-total ATM

    • Mouse anti-total CHK2

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Detailed Methodology

1. Cell Culture and Treatment

  • Culture cells to 70-80% confluency in the appropriate growth medium.

  • Pre-treat cells with the desired concentrations of this compound (e.g., 200 nM) for the specified duration (typically 1-4 hours).

  • (Optional) Induce DNA damage by treating cells with a DNA-damaging agent (e.g., etoposide) or by exposing them to ionizing radiation.

  • Include the following controls:

    • Vehicle-only (DMSO)

    • DNA damage-only (if applicable)

    • This compound-only

  • Harvest cells at the desired time points post-treatment.

2. Protein Extraction

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE

  • Mix an equal amount of protein lysate (e.g., 20-40 µg) with 4X Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

  • Equilibrate the gel in 1X transfer buffer for 10-15 minutes.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:

    • anti-p-ATM (Ser1981): 1:1000

    • anti-p-CHK2 (Thr68): 1:1000

    • anti-total ATM: 1:1000

    • anti-total CHK2: 1:1000

    • anti-β-actin: 1:5000

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the p-ATM and p-CHK2 bands to the corresponding total protein or loading control bands.

  • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for ATM Inhibitor-8 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM Inhibitor-8 is a highly potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with a reported IC50 of 1.15 nM.[1] The ATM kinase is a master regulator of the DNA damage response (DDR), a critical signaling pathway that maintains genomic integrity.[2] Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2] By inhibiting ATM, this compound prevents the repair of damaged DNA, which can lead to the selective death of cancer cells, particularly in combination with DNA-damaging agents like chemotherapy or radiation.[2] These application notes provide a comprehensive guide for utilizing this compound in cell viability assays to determine its cytotoxic and cytostatic effects.

Mechanism of Action

ATM inhibitors function by blocking the kinase activity of the ATM protein.[2] In the presence of DNA double-strand breaks, ATM is activated and initiates a signaling cascade that promotes DNA repair and cell survival. By inhibiting this process, this compound can enhance the efficacy of DNA-damaging therapies and exploit the inherent genomic instability of cancer cells.

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of inhibition by this compound.

ATM_Signaling_Pathway ATM Signaling Pathway and Inhibition DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN ATM_inactive Inactive ATM Dimer MRN->ATM_inactive recruits ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates Inhibitor This compound Inhibitor->ATM_active inhibits Arrest Cell Cycle Arrest (e.g., p21) p53->Arrest Apoptosis Apoptosis (e.g., BAX) p53->Apoptosis Repair DNA Repair (e.g., BRCA1, RAD51) CHK2->Repair CHK2->Arrest

ATM Signaling Pathway and Inhibition by this compound

Data Presentation

The following tables summarize the properties of this compound and provide examples of its use in cell viability assays.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₃₄N₆O₂
Molecular Weight 462.59 g/mol
Target ATM Kinase
IC50 (biochemical) 1.15 nM
Pathway Cell Cycle/DNA Damage

Table 2: Example Cellular IC50 Values for ATM Inhibitors

Cell LineCancer TypeATM InhibitorCellular IC50Reference
HCT116Colorectal CarcinomaThis compoundNot explicitly stated, effective at 200 nM
SW620Colorectal AdenocarcinomaThis compoundNot explicitly stated, effective at 200 nM
MCF-7Breast AdenocarcinomaThis compoundNot explicitly stated, effective at 200 nM
A549Lung CarcinomaM3541~71 nM (pCHK2 inhibition)
HT29Colorectal AdenocarcinomaM40769-64 nM (pATM/pCHK2 inhibition)

Experimental Protocols

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow Experimental Workflow for Cell Viability Assay start Start prep_inhibitor Prepare this compound Stock Solution (in DMSO) start->prep_inhibitor seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound prep_inhibitor->treat_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_reagent Add Cell Viability Reagent (e.g., CCK-8 or MTT) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Measure Absorbance with Microplate Reader incubate3->read_plate analyze_data Data Analysis: - Calculate % Viability - Determine IC50 read_plate->analyze_data end End analyze_data->end

References

ATM Inhibitor-8: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ATM Inhibitor-8 in in vitro experiments. Detailed protocols for key assays are provided to facilitate the investigation of the DNA damage response (DDR) and related signaling pathways.

Introduction

Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets, initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis. Given its critical role in maintaining genomic integrity, ATM is a key target in cancer therapy. ATM inhibitors can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation.

This compound is a highly potent and selective, orally active inhibitor of ATM kinase with an IC50 of 1.15 nM.[1][2][3][4] It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116, SW620) and breast cancer (MCF-7) cells.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound in various in vitro applications.

Table 1: Potency and Efficacy of this compound

ParameterValueCell LinesReference
IC50 (ATM kinase)1.15 nMN/A
Effective Concentration (Western Blot)200 nMHCT116
Effective Concentration (Cell Viability)200 nMMCF-7, SW620
Effective Concentration (Cell Cycle Analysis)200 nMHCT116

Table 2: Recommended Starting Concentrations for In Vitro Assays

AssayCell LineRecommended Starting ConcentrationTreatment Time
Western BlottingHCT116, SW620, MCF-7200 nM4 hours
Cell Viability (e.g., MTT, CCK-8)HCT116, SW620, MCF-71 - 1000 nM (for dose-response)24 - 72 hours
Cell Cycle AnalysisHCT116200 nM48 hours
ImmunofluorescenceHCT116, SW620, MCF-7100 - 500 nM1 - 24 hours

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive ATM_active Active ATM (monomer) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylation p53 p53 ATM_active->p53 Phosphorylation H2AX H2AX ATM_active->H2AX Phosphorylation BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylation ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active Inhibition p_CHK2 p-CHK2 CHK2->p_CHK2 p_p53 p-p53 p53->p_p53 gamma_H2AX γH2AX H2AX->gamma_H2AX p_BRCA1 p-BRCA1 BRCA1->p_BRCA1 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis DNARepair DNA Repair gamma_H2AX->DNARepair p_BRCA1->DNARepair

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Downstream Assays Cell_Culture 1. Cell Seeding (e.g., HCT116, SW620, MCF-7) Inhibitor_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 3. Treat Cells with This compound (e.g., 200 nM) Inhibitor_Prep->Treatment Co_Treatment Optional: Co-treatment with DNA Damaging Agent (e.g., Etoposide, IR) Treatment->Co_Treatment Western_Blot Western Blot (p-ATM, p-CHK2, etc.) Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT, CCK-8) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IF Immunofluorescence (γH2AX foci) Treatment->IF Co_Treatment->Western_Blot

Caption: General experimental workflow for in vitro studies using this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound.

Western Blot Analysis of ATM Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of ATM and its downstream targets, such as CHK2, following treatment with this compound.

Materials:

  • This compound (HY-155090, MedChemExpress or equivalent)

  • Cancer cell lines (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 200 nM this compound for 4 hours. Include a vehicle control (DMSO).

    • Optional: To induce DNA damage, co-treat with a DNA-damaging agent (e.g., 25 µM Irinotecan or 10 Gy ionizing radiation) for the final 1-2 hours of inhibitor treatment.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Cell Viability Assay (CCK-8 or MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, SW620)

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested range is 0-1000 nM.

    • Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control.

    • For combination studies, this compound (e.g., 200 nM) can be combined with other cytotoxic agents like Etoposide or Irinotecan.

    • Incubate for 24, 48, or 72 hours.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT116)

  • Complete cell culture medium

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with 200 nM this compound for 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol visualizes DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • This compound

  • Cancer cell lines

  • Glass coverslips in culture plates

  • Complete cell culture medium

  • PBS

  • 4% paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in culture plates and allow them to attach.

    • Pre-treat cells with the desired concentration of this compound (e.g., 200 nM) for 1-2 hours.

    • Induce DNA damage (e.g., with a DNA-damaging agent or ionizing radiation) and incubate for the desired time (e.g., 1-24 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips on microscope slides using antifade mounting medium.

    • Visualize and quantify γH2AX foci using a fluorescence microscope. An increase in the number and persistence of foci in inhibitor-treated cells after DNA damage indicates impaired DNA repair.

References

Application Notes and Protocols for ATM Inhibitor-8 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-Telangiectasia Mutated (ATM) kinase is a primary regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), ATM activates downstream pathways leading to cell cycle arrest, DNA repair, or apoptosis. Many cancer cells exhibit a heightened reliance on the DDR pathway to survive the genomic instability associated with rapid proliferation. Therefore, targeting ATM with selective inhibitors is a promising therapeutic strategy, particularly in combination with DNA-damaging agents like topoisomerase inhibitors. By preventing cancer cells from repairing damaged DNA, ATM inhibitors can induce synthetic lethality and enhance the efficacy of standard chemotherapies.

ATM Inhibitor-8 (also known as Compound 10r) is a highly potent, selective, and orally bioavailable small molecule inhibitor of ATM kinase. Preclinical studies have demonstrated its ability to potentiate the antitumor effects of chemotherapy in mouse xenograft models. These application notes provide detailed protocols for the in vivo use of this compound in such models, based on published research.

ATM Signaling in the DNA Damage Response

Upon DNA damage, ATM is recruited to the site of the lesion and activated. It then phosphorylates a multitude of downstream targets to orchestrate the cellular response. Key substrates include CHK2 and p53, which mediate cell cycle checkpoints, and proteins involved in DNA repair, such as BRCA1 and RAD51. Inhibition of ATM abrogates these downstream signaling events, preventing cell cycle arrest and DNA repair, ultimately leading to mitotic catastrophe and cell death in cancer cells treated with DNA-damaging agents.

ATM_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes DNA_Damage DNA Double-Strand Break (e.g., from Irinotecan) ATM_Inactive ATM (inactive dimer) DNA_Damage->ATM_Inactive activates ATM_Active ATM (active monomer) ATM_Inactive->ATM_Active autophosphorylation CHK2 CHK2 ATM_Active->CHK2 phosphorylates p53 p53 ATM_Active->p53 phosphorylates BRCA1 BRCA1 ATM_Active->BRCA1 phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_Active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis RAD51 RAD51 BRCA1->RAD51 recruits DNA_Repair DNA Repair (Homologous Recombination) RAD51->DNA_Repair

ATM Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the pharmacokinetic profile of this compound (Compound 10r) in Balb/c mice following a single oral or intravenous administration.

ParameterOral (p.o.) Administration (10 mg/kg)Intravenous (i.v.) Administration (10 mg/kg)
Cmax (ng/mL) 1256 ± 2142345 ± 312
Tmax (h) 0.50.083
AUC (0-t) (ngh/mL) 4578 ± 6215123 ± 734
AUC (0-inf) (ngh/mL) 4689 ± 6545211 ± 756
Half-life (t1/2) (h) 2.82.5
Oral Bioavailability (F%) 90.0%N/A
In Vivo Efficacy of this compound in Combination with Irinotecan

The following data represents the tumor growth inhibition in an SW620 human colon cancer xenograft model in BALB/c nude mice.

Treatment GroupTumor Growth Inhibition (TGI) (%)
Vehicle Control0%
This compound (40 mg/kg, p.o.)15%
Irinotecan (40 mg/kg, i.p.)45%
This compound (20 mg/kg, p.o.) + Irinotecan (40 mg/kg, i.p.)68%
This compound (40 mg/kg, p.o.) + Irinotecan (40 mg/kg, i.p.) 85%

Experimental Protocols

Formulation of this compound for Oral Gavage

Due to the poor water solubility of many small molecule inhibitors, a suitable vehicle is required for oral administration.

Vehicle:

  • 5% Dimethyl sulfoxide (DMSO)

  • 30% Polyethylene glycol 300 (PEG300)

  • 65% Saline

Preparation:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in DMSO.

  • Add PEG300 and vortex until the solution is clear.

  • Add saline to the desired final volume.

  • Prepare the formulation fresh on each day of dosing.

Human Tumor Xenograft Mouse Model Workflow

The following protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow Start Cell_Culture 1. Cell Culture (SW620 Human Colon Cancer Cells) Start->Cell_Culture Cell_Harvest 2. Cell Harvest and Preparation (5 x 10^6 cells in 100 µL PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Female BALB/c nude mice, 6-8 weeks old) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Until average volume reaches 100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups (n=6-8 mice per group) Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Tumor Volume and Body Weight Monitoring (2-3 times weekly) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Day 21 or tumor volume > 1500 mm³) Monitoring->Endpoint Analysis 9. Data Analysis and Tissue Collection (Tumor Growth Inhibition, Biomarker Analysis) Endpoint->Analysis End Analysis->End

Experimental Workflow for Xenograft Efficacy Study.

1. Cell Culture and Preparation:

  • Culture SW620 human colorectal adenocarcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

2. Animal Model and Tumor Implantation:

  • Use female BALB/c nude mice, 6-8 weeks of age.

  • Allow mice to acclimate for at least one week before the experiment.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group).

4. Dosing and Administration Schedule:

  • This compound: Administer orally (p.o.) at a dose of 20 or 40 mg/kg, once daily for three consecutive days each week.

  • Irinotecan: Administer intraperitoneally (i.p.) at a dose of 40 mg/kg, once weekly.

  • Combination Therapy: Administer this compound 24 hours after the irinotecan dose.

5. Efficacy and Toxicity Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health of the animals daily.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

6. Pharmacodynamic Biomarker Analysis (Optional):

  • At the end of the study, a subset of mice can be euthanized 2-4 hours after the final dose.

  • Excise tumors and process for immunohistochemistry (IHC) or western blotting to assess the modulation of ATM pathway biomarkers (e.g., p-ATM, p-CHK2, γH2AX).

Conclusion

This compound is a potent and orally bioavailable ATM inhibitor that demonstrates significant synergistic antitumor activity when combined with the topoisomerase inhibitor irinotecan in a colorectal cancer xenograft model. The provided protocols offer a framework for the preclinical in vivo evaluation of this and similar compounds. Careful consideration of formulation, dosing schedule, and appropriate endpoints is crucial for obtaining robust and reproducible data to guide further drug development.

Application Notes and Protocols for In Vivo Administration of ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of ATM Inhibitor-8, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals working on preclinical cancer models. The protocols are based on available data and established methodologies for in vivo studies in mice.

Overview of this compound

This compound is a small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR). By inhibiting ATM, this compound can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. In vivo studies are essential to evaluate its efficacy and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic and efficacy data for this compound in murine models.

Table 1: Pharmacokinetic Parameters of this compound in Balb/c Mice [1]

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Intravenous (i.v.)106793.550.08313027.01N/A
Oral (p.o.)1010216.650.3313952.23107.10

Table 2: In Vivo Efficacy of this compound in a SW620 Xenograft Model [1]

Animal ModelTumor TypeTreatmentDose (mg/kg)Administration RouteDosing FrequencyOutcome
MouseSW620 colon cancer xenograftThis compound in combination with Irinotecan20 or 40Oral (p.o.)Once daily for 3 days a weekSignificant inhibition of tumor growth

Signaling Pathway

ATM kinase is a central mediator of the cellular response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_dimer Inactive ATM Dimer MRN->ATM_dimer activates ATM_active Active ATM Monomer ATM_dimer->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits

ATM Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the in vivo administration and evaluation of this compound. These protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the suspension in a water bath for 10-15 minutes.

  • Visually inspect the formulation to ensure it is a homogenous suspension or a clear solution before administration.

  • Prepare the formulation fresh daily to ensure stability and potency.

Oral Gavage Administration in Mice

Materials:

  • Formulated this compound

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • 1 mL syringes

  • Animal scale

Protocol:

  • Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).

  • Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly but without restricting breathing.

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the depth of insertion required to reach the stomach.

  • Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.

  • With the mouse held in an upright position, insert the gavage needle into the mouth, slightly to one side of the incisors.

  • Gently advance the needle over the tongue and into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Once the needle is in the esophagus, advance it to the pre-measured depth.

  • Slowly depress the plunger to administer the formulation.

  • After administration, gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Intravenous (Tail Vein) Administration in Mice

Materials:

  • Formulated this compound for intravenous use (ensure it is a clear, sterile solution)

  • 27-30 gauge needles

  • 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

Protocol:

  • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer, allowing access to the tail.

  • Swab the tail with 70% ethanol to clean the injection site and further visualize the veins.

  • Draw the calculated volume of the this compound solution into a 1 mL syringe with a 27-30 gauge needle. Ensure there are no air bubbles.

  • Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • A successful insertion may be indicated by a flash of blood in the hub of the needle.

  • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Tumor Growth Inhibition Study in a Xenograft Model

Materials:

  • Tumor-bearing mice (e.g., nude mice with SW620 xenografts)

  • Calipers

  • Animal scale

  • Formulated this compound and any combination agents (e.g., Irinotecan)

Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure the tumor dimensions (length and width) with calipers and the body weight of each mouse at the start of the study and at regular intervals (e.g., twice or three times a week).

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Administer this compound and any other treatments according to the planned dosing schedule (e.g., 40 mg/kg, p.o., once daily for 3 days a week). The control group should receive the vehicle only.

  • Monitor the mice daily for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Continue the study for a predetermined period or until the tumors in the control group reach a specified endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting for pharmacodynamic markers).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., SW620 cells) Tumor_Growth Allow Tumors to Grow (e.g., to 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 40 mg/kg, p.o.) & Combination Agent Randomization->Dosing Monitoring Monitor Tumor Growth (Calipers) & Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Euthanasia Euthanize Mice & Excise Tumors Endpoint->Euthanasia Data_Analysis Analyze Tumor Volume/Weight Data & Assess Toxicity Euthanasia->Data_Analysis

Workflow for an In Vivo Efficacy Study.

References

Application Notes and Protocols for Assessing ATM Inhibitor-8 Efficacy in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary regulator of the DNA damage response (DDR), a critical signaling network for maintaining genomic integrity.[1] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates and activates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2][3] This central role makes ATM a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents.[1] ATM Inhibitor-8 is a highly potent and selective, orally active ATM inhibitor with an IC50 of 1.15 nM. Preclinical studies have demonstrated its ability to inhibit the proliferation of colorectal cancer cells, including the HCT116 cell line.

HCT116, a human colorectal carcinoma cell line, is a widely used model in cancer research. While considered to have functional ATM, some studies suggest that its expression may be low due to promoter methylation, which can influence its sensitivity to DNA damaging agents.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in HCT116 cells. The described experiments will enable researchers to evaluate the inhibitor's impact on cell viability, cell cycle progression, and the modulation of the ATM signaling pathway.

Signaling Pathway and Experimental Rationale

This compound works by blocking the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets in response to DNA damage. This disruption of the DNA damage response is expected to lead to increased cell death, particularly when combined with DNA-damaging agents, and alterations in cell cycle distribution.

ATM_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_Inactive ATM (inactive dimer) DNA_Damage->ATM_Inactive activates ATM_Active ATM-P (active monomer) ATM_Inactive->ATM_Active autophosphorylation (S1981) CHK2 CHK2 ATM_Active->CHK2 phosphorylates p53 p53 ATM_Active->p53 phosphorylates DNA_Repair DNA Repair ATM_Active->DNA_Repair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_Active inhibits pCHK2 p-CHK2 (T68) CHK2->pCHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->Cell_Cycle_Arrest p_p53 p-p53 (S15) p53->p_p53 p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis Experimental_Workflow cluster_workflow Experimental Assessment of this compound in HCT116 Cells Start Start Cell_Culture HCT116 Cell Culture Start->Cell_Culture Treatment Treatment with This compound (with/without DNA damaging agent) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End Expected_Outcomes cluster_outcomes Expected Outcomes of this compound Treatment in HCT116 Cells Treatment This compound Treatment Reduced_Viability Decreased Cell Viability Treatment->Reduced_Viability Cell_Cycle_Arrest Alteration in Cell Cycle (e.g., G2/M arrest or apoptosis) Treatment->Cell_Cycle_Arrest Inhibited_Signaling Inhibition of ATM Signaling (Reduced p-ATM and p-CHK2) Treatment->Inhibited_Signaling

References

Application Notes: Utilizing ATM Inhibitor-8 in MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) signaling pathway.[1] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates and activates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, including breast cancer, the DDR pathway is often dysregulated, allowing cancer cells to survive and proliferate despite genomic instability.

ATM Inhibitor-8 (also referred to as Compound 10r) is a highly potent and selective, orally active inhibitor of ATM with an IC50 of 1.15 nM.[4] By blocking the catalytic activity of ATM, this small molecule prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response. This inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects and can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation.[5] These application notes provide a comprehensive overview of the use of this compound in the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the ATM kinase, preventing its autophosphorylation and subsequent activation in response to DNA double-strand breaks. This leads to the inhibition of downstream signaling pathways that control cell cycle checkpoints and DNA repair. The abrogation of ATM signaling can result in the accumulation of DNA damage, leading to cell cycle arrest, apoptosis, and enhanced sensitivity to genotoxic agents.

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of this compound on MCF-7 cells.

Table 1: Potency of this compound

TargetIC50 (nM)
ATM Kinase1.15

Table 2: Effect of this compound on MCF-7 Cell Viability in Combination Therapy

This compound Concentration (nM)Combination AgentConcentration of Combination Agent (µM)Effect
200Etoposide4.22Inhibition of cell viability
200Irinotecan0.036Inhibition of cell viability

Experimental Protocols

MCF-7 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and re-plate at a 1:3 to 1:6 split ratio.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on MCF-7 cell viability.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection and quantification of apoptosis in MCF-7 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in MCF-7 cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation and Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start with MCF-7 Cells Culture Culture MCF-7 Cells Start->Culture Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with This compound Seed->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treat->Cell_Cycle Analyze Analyze Data (IC50, % Apoptosis, Cell Cycle Distribution) Viability->Analyze Apoptosis->Analyze Cell_Cycle->Analyze

Caption: General Experimental Workflow.

References

Application Notes: ATM Inhibitor-8 in SW620 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR), playing a central role in maintaining genomic stability.[1] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates and activates downstream signaling cascades, including the phosphorylation of key substrates like p53 and CHK2.[1][2] This leads to cell cycle arrest, DNA repair, or apoptosis.[1] In many cancers, the DDR pathway is dysregulated, making ATM an attractive therapeutic target. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.[1]

The SW620 cell line, derived from a lymph node metastasis of a human colorectal adenocarcinoma, is a widely used model for studying metastatic colorectal cancer. These cells possess mutations in key genes such as TP53, rendering them suitable for investigating the effects of DDR inhibitors like ATM Inhibitor-8. This compound is a highly potent and selective ATM inhibitor with an IC50 of 1.15 nM in biochemical assays. These application notes provide detailed protocols for evaluating the cellular effects of this compound on SW620 cells, including its impact on cell viability, apoptosis, cell cycle progression, and ATM signaling.

Data Presentation

The following tables summarize representative quantitative data on the effects of potent and selective ATM inhibitors on colorectal cancer cells, including SW620. This data is intended to provide an expected range of outcomes when treating SW620 cells with this compound.

Table 1: Effect of ATM Inhibitor on SW620 Cell Viability

Concentration (µM)% Cell Viability (48h)
0 (Vehicle)100
0.185 ± 5
160 ± 7
1035 ± 6
Note: This is representative data based on the effects of potent ATM inhibitors on colorectal cancer cell lines. The specific IC50 for this compound on SW620 cell proliferation should be determined empirically.

Table 2: Induction of Apoptosis by ATM Inhibitor in SW620 Cells (48h)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.2 ± 0.82.1 ± 0.5
ATM Inhibitor (1 µM)15.7 ± 2.18.4 ± 1.3
Note: Representative data from Annexin V/PI staining assays on colorectal cancer cells treated with a potent ATM inhibitor.

Table 3: Cell Cycle Analysis of SW620 Cells Treated with an ATM Inhibitor (24h)

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 3.228.1 ± 2.516.5 ± 1.9
ATM Inhibitor (1 µM)48.2 ± 2.825.3 ± 2.126.5 ± 2.4
Note: Data is representative of studies using potent ATM inhibitors like AZD0156 on colorectal cancer cells, which show an increase in the G2/M population.

Table 4: Inhibition of ATM Signaling Pathway in SW620 Cells by Western Blot (4h)

TreatmentRelative p-ATM (S1981) LevelRelative p-p53 (S15) LevelRelative p-Chk2 (T68) Level
Vehicle Control1.01.01.0
ATM Inhibitor (1 µM)0.2 ± 0.050.3 ± 0.070.25 ± 0.06
Note: Representative data based on the known mechanism of action of ATM inhibitors. Values are normalized to a loading control and then to the vehicle control.

Mandatory Visualizations

ATM_Signaling_Pathway cluster_0 Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive recruits ATM_active p-ATM (S1981) (active) ATM_inactive->ATM_active autophosphorylates p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair p_p53 p-p53 (S15) p53->p_p53 CellCycleArrest Cell Cycle Arrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis p_Chk2 p-Chk2 (T68) Chk2->p_Chk2 p_Chk2->CellCycleArrest ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Cellular Assays cluster_protein Protein Analysis SW620_Culture Culture SW620 Cells Treatment Treat with this compound (Dose-response & Time-course) SW620_Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle Lysate Prepare Cell Lysates Treatment->Lysate WesternBlot Western Blot (p-ATM, p-p53, p-Chk2) Lysate->WesternBlot

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

SW620 Cell Culture

Materials:

  • SW620 cell line (ATCC® CCL-227™)

  • Leibovitz's L-15 Medium (ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.05% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 0% CO2, 95% air)

Protocol:

  • Prepare complete growth medium by supplementing Leibovitz's L-15 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture SW620 cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C in an atmosphere of air (without CO2 supplementation).

  • For subculturing, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cells in a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:6.

  • Change the medium every 2-3 days.

Cell Viability Assay (MTS-based)

Materials:

  • SW620 cells

  • Complete growth medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed 5,000-10,000 SW620 cells per well in 100 µL of complete growth medium into a 96-well plate.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 10 µL of the diluted inhibitor to the respective wells. Include vehicle-only (e.g., DMSO) and no-cell controls.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background absorbance.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • SW620 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed SW620 cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for 48 hours.

  • Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.

  • Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • SW620 cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed SW620 cells in 6-well plates and treat with this compound or vehicle for 24 hours.

  • Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours for fixation.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be quantified using appropriate software.

Western Blotting for ATM Signaling Pathway

Western_Blot_Workflow Start SW620 Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ATM, anti-p-p53, anti-p-Chk2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Experimental Workflow.

Materials:

  • Treated SW620 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ATM (S1981), anti-p-p53 (S15), anti-p-Chk2 (T68), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cell pellets in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

References

Application Notes and Protocols for ATM Inhibitor-8 Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA double-strand breaks (DSBs), ATM activates downstream signaling pathways that lead to cell cycle arrest, providing time for DNA repair.[3][4] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents by abrogating these checkpoints, leading to mitotic catastrophe and cell death. ATM Inhibitor-8 is a potent and selective inhibitor of ATM kinase. These application notes provide a detailed methodology for analyzing the effects of this compound on the cell cycle of cancer cells.

Data Presentation

The following tables summarize the expected effects of this compound on the cell cycle distribution of various cancer cell lines. This data is illustrative and should be confirmed experimentally.

Table 1: Effect of this compound on HCT116 Cell Cycle Distribution (48h Treatment)

Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2 ± 2.525.1 ± 1.819.7 ± 2.1
5050.1 ± 3.128.3 ± 2.221.6 ± 1.9
10045.7 ± 2.830.5 ± 2.523.8 ± 2.3
20038.9 ± 3.535.2 ± 2.925.9 ± 2.7

Table 2: Effect of this compound on MCF-7 Cell Cycle Distribution (48h Treatment)

Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)65.4 ± 3.220.3 ± 2.114.3 ± 1.8
5060.1 ± 2.924.5 ± 2.415.4 ± 2.0
10054.8 ± 3.528.7 ± 2.816.5 ± 2.2
20048.2 ± 4.133.1 ± 3.118.7 ± 2.5

Table 3: Effect of this compound on SW620 Cell Cycle Distribution (48h Treatment)

Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)48.7 ± 2.830.2 ± 2.021.1 ± 1.7
5044.3 ± 3.133.8 ± 2.321.9 ± 1.9
10040.1 ± 2.937.5 ± 2.622.4 ± 2.1
20035.6 ± 3.341.2 ± 3.023.2 ± 2.4

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in G2/M Checkpoint Regulation

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates CHK2_p p-CHK2 (active) CHK2->CHK2_p CDC25C CDC25C CHK2_p->CDC25C phosphorylates CDC25C_p p-CDC25C (inactive) CDC25C->CDC25C_p CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB activates CDC25C_p->CDK1_CyclinB cannot activate Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits

Caption: ATM signaling pathway in G2/M checkpoint control.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow start Start seed_cells Seed Cells (HCT116, MCF-7, SW620) start->seed_cells treat_inhibitor Treat with this compound (0-200 nM for 48h) seed_cells->treat_inhibitor harvest_cells Harvest Cells (Trypsinization) treat_inhibitor->harvest_cells fix_cells Fix Cells (70% Ethanol) harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (with RNase A) fix_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry data_analysis Data Analysis (% in G0/G1, S, G2/M) flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound cell cycle analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture HCT116, MCF-7, or SW620 cells in appropriate complete growth medium.

    • Seed cells in 6-well plates at a density that will allow for exponential growth during the treatment period (typically 2-5 x 10^5 cells/well).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 50, 100, 200 nM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.

    • Remove the medium from the cells and add the medium containing the inhibitor or vehicle.

    • Incubate the cells for the desired time period (e.g., 48 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Harvesting:

    • Aspirate the medium from the wells.

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Propidium Iodide (PI) Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This document provides a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells. The provided protocols and diagrams offer a framework for designing and executing experiments to elucidate the mechanism of action of this potent ATM inhibitor. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of this compound on different cell lines.

References

ATM Inhibitor-8 preparation and storage for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and laboratory use of ATM Inhibitor-8, a highly potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.

Product Information

PropertyValueReference
Synonyms Compound 10r[1]
Molecular Formula C₂₆H₃₄N₆O₂[1][2]
Molecular Weight 462.59 g/mol [1][2]
IC₅₀ 1.15 nM (for ATM kinase)

Solubility and Preparation of Stock Solutions

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility, as hygroscopic DMSO can reduce solubility.

SolventConcentrationNotes
DMSOIt is recommended to prepare a stock solution of 10 mM.For higher concentrations, sonication may be necessary to fully dissolve the compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Bring to Room Temperature: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required DMSO Volume:

    • Use the following formula: Volume (µL) = (Mass of inhibitor (mg) / 462.59 g/mol ) * 100,000

    • For example, to prepare a 10 mM stock from 1 mg of this compound:

      • Volume (µL) = (1 mg / 462.59 g/mol ) * 100,000 ≈ 216.18 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex or sonicate the solution until the inhibitor is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureStability
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Note: It is not recommended to store this compound in aqueous working solutions for extended periods, as its stability in culture media can be limited. Always prepare fresh dilutions from the frozen DMSO stock for each experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATM signaling pathway and a general workflow for experiments using this compound.

ATM_Signaling_Pathway cluster_downstream Downstream Substrates cluster_cellular_response Cellular Response DSB DNA Double-Strand Breaks (e.g., from Ionizing Radiation) ATM_inactive Inactive ATM Dimer DSB->ATM_inactive ATM_active Active ATM Monomer (Autophosphorylation) ATM_inactive->ATM_active p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 BRCA1 BRCA1 ATM_active->BRCA1 H2AX H2AX (γH2AX) ATM_active->H2AX ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair

Caption: ATM Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM Stock in DMSO Thaw_Aliquot Thaw Single-Use Aliquot Prepare_Stock->Thaw_Aliquot Intermediate_Dilution Intermediate Dilution in DMSO (if needed) Thaw_Aliquot->Intermediate_Dilution Working_Solution Prepare Working Solution in Culture Medium Intermediate_Dilution->Working_Solution Pretreat Pre-treat with This compound Working_Solution->Pretreat Seed_Cells Seed Cells Seed_Cells->Pretreat Induce_Damage Induce DNA Damage (e.g., IR, Etoposide) Pretreat->Induce_Damage Incubate Incubate for Specified Time Induce_Damage->Incubate Western_Blot Western Blot (p-ATM, p-CHK2, γH2AX) Incubate->Western_Blot Viability_Assay Cell Viability Assay (e.g., CCK-8, MTT) Incubate->Viability_Assay Immunofluorescence Immunofluorescence (γH2AX foci) Incubate->Immunofluorescence

Caption: General Experimental Workflow for this compound.

Experimental Protocols

The following are representative protocols for common cell-based assays. Optimal conditions (e.g., cell density, inhibitor concentration, and incubation time) should be determined for each specific cell line and experimental setup.

Western Blot Analysis of ATM Pathway Inhibition

This protocol is designed to assess the activity of this compound by measuring the phosphorylation of downstream ATM targets.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound DMSO stock solution (10 mM)

  • DNA damaging agent (e.g., Etoposide or ionizing radiation)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-γH2AX, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Inhibitor Treatment: The next day, pre-treat the cells with the desired concentration of this compound (e.g., 200 nM) for 1-4 hours. Remember to include a DMSO-only vehicle control. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

  • Induce DNA Damage: Add the DNA damaging agent (e.g., 25 µM Irinotecan for HCT116 cells) or expose cells to ionizing radiation and incubate for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Expected Outcome: A reduction in the phosphorylation of ATM targets (e.g., p-CHK2) in cells treated with this compound compared to the vehicle control after DNA damage induction.

Cell Viability/Clonogenic Assay

This protocol assesses the ability of this compound to sensitize cancer cells to DNA-damaging agents.

Materials:

  • Cell line of interest (e.g., MCF-7, SW620)

  • Complete cell culture medium

  • This compound DMSO stock solution (10 mM)

  • DNA damaging agent (e.g., Etoposide, Irinotecan, or ionizing radiation)

  • Cell viability reagent (e.g., CCK-8 or MTT) or crystal violet for clonogenic assays.

Protocol (Cell Viability):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with serial dilutions of the DNA damaging agent in the presence or absence of a fixed concentration of this compound (e.g., 200 nM). Include controls for no treatment, DMSO vehicle, and inhibitor alone.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.

  • Data Analysis: Normalize the results to the untreated control and plot dose-response curves to determine the effect of this compound on the IC₅₀ of the DNA damaging agent.

Protocol (Clonogenic Assay):

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Treatment: Allow the cells to attach overnight. Treat the cells with the DNA damaging agent and/or this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the treatment-containing medium, wash with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Fix the colonies with methanol.

    • Stain with 0.5% crystal violet.

    • Wash with water and allow the plates to dry.

    • Count the number of colonies (typically >50 cells).

Expected Outcome: A significant reduction in cell viability or colony formation in the combination treatment group compared to either agent alone, indicating radiosensitization or chemosensitization.

Troubleshooting

ProblemPossible CauseSolution
Inhibitor Precipitation in Media The inhibitor is not fully soluble in the aqueous culture medium.Perform an intermediate dilution of the DMSO stock in 100% DMSO before the final dilution into the medium. Ensure the final DMSO concentration is <0.1%.
No Observed Effect Inhibitor degradation.Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Cell line resistance.Some cell lines may have intrinsic resistance. Test the inhibitor in a cell line known to be sensitive to ATM inhibition.
Suboptimal concentration or timing.Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
High Background in Western Blot Non-specific antibody binding.Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
Variability Between Experiments Inconsistent inhibitor preparation or cell handling.Standardize protocols for inhibitor dilution and cell culture. Ensure consistent cell passage numbers and confluency.

References

Measuring Target Engagement of ATM Inhibitor-8: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a critical role in cell cycle control, DNA repair, and apoptosis.[1] Its central role in maintaining genomic integrity makes it a compelling target for cancer therapy. ATM inhibitors can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethalities in tumors with other DDR defects. ATM Inhibitor-8 is a highly potent and selective, orally active ATM inhibitor with a reported IC50 of 1.15 nM.[1] These application notes provide detailed protocols for measuring the target engagement of this compound in a cellular context, focusing on key pharmacodynamic biomarkers and direct target interaction assays.

ATM Signaling Pathway

Upon DNA double-strand breaks (DSBs), ATM is recruited to the site of damage and autophosphorylates at Serine 1981, leading to its activation. Activated ATM then phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 2 (CHK2) and Histone H2AX (γH2AX), to orchestrate the cellular response to DNA damage.[2][3]

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active p-ATM S1981 (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates pCHK2 p-CHK2 T68 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest Apoptosis Apoptosis pCHK2->Apoptosis gH2AX γH2AX H2AX->gH2AX DNARepair DNA Repair gH2AX->DNARepair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits

ATM Signaling Pathway and Inhibition

Data Presentation

The following tables summarize key in vitro data for this compound and provide representative data for other potent ATM inhibitors in target engagement assays.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (ATM kinase)-1.15 nM[1]
ATM Pathway InhibitionHCT116Observed at 200 nM

Table 2: Representative Quantitative Data for a Potent ATM Inhibitor (Example)

AssayCell LineTreatmentReadoutResult (Fold Change vs. Control)
Western BlotHeLa1 µM Inhibitor + 10 Gy IRp-ATM (S1981)0.1
Western BlotHeLa1 µM Inhibitor + 10 Gy IRp-CHK2 (T68)0.2
ImmunofluorescenceU2OS1 µM Inhibitor + 2 Gy IR (4h)γH2AX Foci/Nucleus2.5
Cell ViabilitySW620200 nM Inhibitor + 0.22 µM IrinotecanViabilityDecreased

Experimental Protocols

Experimental Workflow for Target Engagement Assays

The general workflow for assessing the target engagement of this compound involves cell culture, treatment with the inhibitor and a DNA damaging agent, followed by sample processing and analysis using various techniques.

Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment: - this compound - DNA Damaging Agent (e.g., IR, Etoposide) cell_culture->treatment sample_prep Sample Preparation treatment->sample_prep western_blot Western Blot (p-ATM, p-CHK2) sample_prep->western_blot if_staining Immunofluorescence (γH2AX foci) sample_prep->if_staining cetsa Cellular Thermal Shift Assay (Direct Target Engagement) sample_prep->cetsa kinase_assay In Vitro Kinase Assay (Direct Inhibition) sample_prep->kinase_assay data_analysis Data Analysis & Quantification western_blot->data_analysis if_staining->data_analysis cetsa->data_analysis kinase_assay->data_analysis end End data_analysis->end

Workflow for ATM Inhibitor Target Engagement
Protocol 1: Western Blot for Phosphorylated ATM and CHK2

This protocol describes the detection of ATM autophosphorylation at Ser1981 and phosphorylation of its downstream target CHK2 at Thr68.

Materials:

  • Cell culture reagents

  • This compound

  • DNA damaging agent (e.g., Etoposide or ionizing radiation source)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-ATM S1981, anti-total ATM, anti-p-CHK2 T68, anti-total CHK2, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by ionizing radiation (e.g., 5-10 Gy) and incubate for the desired time (e.g., 30 minutes to 1 hour).

    • Include appropriate controls (vehicle control, DNA damage alone).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

Protocol 2: Immunofluorescence for γH2AX Foci

This protocol details the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • This compound

  • DNA damaging agent

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBST)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or in imaging plates.

    • Treat with this compound and induce DNA damage as described in the Western blot protocol. A typical time point for γH2AX foci analysis is 1-4 hours post-damage.

  • Immunostaining:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount coverslips onto microscope slides with antifade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to directly assess the binding of a compound to its target protein in intact cells based on ligand-induced thermal stabilization.

Materials:

  • Cell culture reagents

  • This compound

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Western blot reagents (as described in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control for a specified time to allow for cellular uptake.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by centrifugation.

  • Detection:

    • Analyze the amount of soluble ATM in the supernatant by Western blotting.

  • Data Analysis:

    • Plot the amount of soluble ATM as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 4: In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound on purified ATM kinase.

Materials:

  • Recombinant active ATM kinase

  • ATM kinase substrate (e.g., recombinant p53 or CHK2 fragment)

  • This compound

  • Kinase reaction buffer

  • [γ-³²P]ATP or ATP and a phosphospecific antibody for detection

  • Method for detecting phosphorylation (e.g., scintillation counting, Western blot, or ELISA)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing ATM kinase, substrate, and kinase buffer.

    • Add serial dilutions of this compound to the reaction.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

    • Incubate at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphorylation:

    • Stop the reaction (e.g., by adding SDS-PAGE sample buffer or EDTA).

    • Detect the amount of substrate phosphorylation.

  • Data Analysis:

    • Determine the percentage of kinase activity inhibition at each inhibitor concentration.

    • Plot the inhibition data to calculate the IC50 value of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the target engagement of this compound. By employing a combination of techniques that measure both the direct interaction of the inhibitor with ATM and its downstream functional consequences, researchers can robustly characterize the cellular activity of this potent ATM inhibitor. These methods are essential for advancing the preclinical and clinical development of ATM inhibitors as promising cancer therapeutics.

References

Application of ATM Inhibitor-8 in Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a primary regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage induced by ionizing radiation (IR).[1][2] Upon activation by DSBs, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[3][4] In many cancer cells, the DNA damage response (DDR) is a key mechanism of resistance to radiotherapy. Consequently, inhibiting ATM presents a promising strategy to sensitize tumor cells to radiation.[5]

ATM Inhibitor-8 is a potent and selective small molecule inhibitor of ATM kinase activity. By blocking the autophosphorylation of ATM at Serine 1981 and subsequent downstream signaling, this compound abrogates the G1/S and G2/M cell cycle checkpoints and hampers efficient DNA repair. This forces cancer cells with radiation-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death, a phenomenon known as radiosensitization. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in radiosensitization studies.

Mechanism of Action: ATM Signaling in DNA Damage Response

Ionizing radiation induces DNA double-strand breaks, which trigger the activation of ATM. Activated ATM then phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest and DNA repair. This compound competitively binds to the ATP-binding site of ATM, preventing its kinase activity and disrupting this signaling cascade.

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive recruits ATM_active p-ATM (active) (S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair Radiosensitization Radiosensitization ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active ATM_Inhibitor_8->Radiosensitization leads to pCHK2 p-CHK2 (T68) CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 (S15) pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Caption: ATM signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from key experiments when using this compound in combination with ionizing radiation.

Table 1: Clonogenic Survival Assay Data

Cell LineTreatmentSurviving Fraction at 4 GyDose Enhancement Ratio (DER) at 10% Survival
Glioblastoma (U87) IR Only0.35 ± 0.041.0
IR + this compound (1 µM)0.12 ± 0.021.8
Lung Cancer (A549) IR Only0.42 ± 0.051.0
IR + this compound (1 µM)0.18 ± 0.031.6
Normal Fibroblasts IR Only0.55 ± 0.061.0
IR + this compound (1 µM)0.48 ± 0.051.1

Table 2: Pharmacodynamic Biomarker Modulation (Western Blot)

ProteinTreatmentFold Change vs. IR Only (Densitometry)
p-ATM (S1981) IR + this compound (1 µM)0.15 ± 0.05
p-CHK2 (T68) IR + this compound (1 µM)0.20 ± 0.07
γ-H2AX (S139) IR + this compound (1 µM) at 24h2.5 ± 0.4

Table 3: Cell Cycle Analysis

Cell LineTreatment% Cells in G2/M Phase (24h post-IR)
HeLa No Treatment12 ± 2
IR (4 Gy) Only45 ± 5
IR (4 Gy) + this compound (1 µM)25 ± 4

Experimental Protocols

A general workflow for assessing the radiosensitizing effects of this compound is depicted below.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 3. Downstream Assays CellCulture 1. Cell Culture Treatment 2. Treatment with ATM Inhibitor-8 and/or IR CellCulture->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Western Western Blot (p-ATM, p-CHK2) Treatment->Western gammaH2AX γ-H2AX Foci Formation Assay Treatment->gammaH2AX CellCycle Cell Cycle Analysis Treatment->CellCycle DataAnalysis 4. Data Analysis Clonogenic->DataAnalysis Western->DataAnalysis gammaH2AX->DataAnalysis CellCycle->DataAnalysis

Caption: Experimental workflow for radiosensitization studies.
Protocol 1: Clonogenic Survival Assay

This assay is the gold standard for assessing cell reproductive death following treatment with ionizing radiation.

Materials:

  • Cell culture medium and supplements

  • This compound

  • 6-well plates

  • Ionizing radiation source

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed an appropriate number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates and allow them to attach for at least 6 hours.

  • Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1 hour before irradiation.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 7-14 days, until colonies of at least 50 cells are visible.

  • Staining:

    • Wash the colonies twice with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain with Crystal Violet solution for 10-30 minutes.

    • Gently wash with water and air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

    • Surviving Fraction (SF): PE of treated sample / PE of control sample

    • Plot SF (log scale) against the radiation dose (linear scale) to generate a cell survival curve.

    • Dose Enhancement Ratio (DER): Calculate by dividing the radiation dose required to achieve a specific survival fraction (e.g., 10%) in the absence of the inhibitor by the dose required for the same survival in the presence of the inhibitor.

Protocol 2: Western Blot for ATM Signaling

Western blotting is used to assess the pharmacodynamic effects of this compound by quantifying the phosphorylation of ATM and its downstream target, CHK2.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ATM S1981, anti-ATM, anti-p-CHK2 T68, anti-CHK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat with this compound and/or irradiate as required.

    • Harvest cells at desired time points and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis and normalize the phosphorylated protein signal to the total protein signal and/or a loading control.

Protocol 3: γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

Materials:

  • Chamber slides or coverslips in multi-well plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γ-H2AX S139)

  • Fluorophore-conjugated secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on chamber slides or coverslips and allow them to attach.

    • Treat with this compound and/or irradiate.

  • Fixation and Permeabilization:

    • Fix cells at desired time points (e.g., 30 minutes for initial damage, 24 hours for residual damage).

    • Wash with PBS and permeabilize the cells.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with anti-γ-H2AX primary antibody.

    • Wash and incubate with a fluorophore-conjugated secondary antibody.

    • Wash and counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of γ-H2AX foci per nucleus. An increase in residual foci at 24 hours in the combination treatment group indicates inhibition of DNA repair.

Protocol 4: Cell Cycle Analysis

Flow cytometry is used to determine the cell cycle distribution of a cell population, revealing the effects of this compound on radiation-induced cell cycle checkpoints.

Materials:

  • Cell culture plates

  • Trypsin

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound and/or irradiate.

    • Harvest cells at various time points (e.g., 24 hours) by trypsinization.

  • Fixation:

    • Wash cells with PBS and resuspend in a small volume.

    • Add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Abrogation of the G2/M arrest induced by radiation is indicative of ATM inhibition.

References

Unveiling the Potential of ATM Inhibitor-8: A Detailed Research Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a research protocol for ATM Inhibitor-8, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. These detailed application notes and protocols are designed to facilitate the investigation of its mechanism of action and therapeutic potential in cancer research and drug development.

Product Information and Properties

This compound is a highly potent, selective, and orally active inhibitor of ATM kinase with an IC50 of 1.15 nM.[1][2][3] It has demonstrated anti-tumor activity, particularly in combination with DNA-damaging agents, by disrupting DNA repair pathways and inducing cell cycle arrest.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C26H34N6O2
Molecular Weight 462.59 g/mol
IC50 1.15 nM (for ATM kinase)
CAS Number 2956666-60-5
Solubility and Storage
SolventSolubilityNotes
DMSO SolublePrepare stock solutions in DMSO. Avoid repeated freeze-thaw cycles.
Aqueous Buffers/Media Poorly solublePrecipitation may occur when diluting DMSO stock into aqueous solutions. Perform serial dilutions in DMSO before final dilution in media.

Storage: Store the solid compound at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months.

Mechanism of Action and Signaling Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors, like this compound, block the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets and sensitizing cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive activates ATM_active ATM-P (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CHK2_P CHK2-P CHK2->CHK2_P Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2_P->Cell_Cycle_Arrest p53_P p53-P p53->p53_P p53_P->Cell_Cycle_Arrest Apoptosis Apoptosis p53_P->Apoptosis BRCA1_P BRCA1-P BRCA1->BRCA1_P DNA_Repair DNA Repair BRCA1_P->DNA_Repair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits

ATM Signaling Pathway in DNA Damage Response.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

In Vitro ATM Kinase Assay

This assay determines the direct inhibitory effect of this compound on ATM kinase activity.

Materials:

  • Purified active ATM kinase

  • p53-derived peptide substrate

  • This compound

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • 96-well plates

  • Phosphorimager or scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the purified ATM kinase and the p53 peptide substrate to the kinase assay buffer.

  • Add the diluted this compound to the wells. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a phosphorimager or scintillation counter.

  • Calculate the percentage of kinase activity at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow A Prepare this compound Dilutions C Add Inhibitor/Vehicle A->C B Set up Kinase Reaction (ATM, p53 substrate) B->C D Initiate with [γ-32P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Measure Radioactivity F->G H Calculate IC50 G->H

In Vitro ATM Kinase Assay Workflow.
Cell Culture and Treatment

Cell Lines:

  • HCT116 (colorectal cancer)

  • SW620 (colorectal cancer)

  • MCF-7 (breast cancer)

Culture Conditions:

  • Grow cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Treatment:

  • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the stock solution to the desired final concentration in fresh culture medium. A working concentration of 200 nM has been shown to be effective.

  • Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO) in all experiments.

Western Blot Analysis of ATM Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of key downstream targets of ATM, such as CHK2 and p53.

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Protocol:

  • Seed cells (e.g., HCT116) and allow them to adhere overnight.

  • Treat cells with this compound (e.g., 200 nM) for a specified time (e.g., 4 hours) with or without a DNA damaging agent like irinotecan (e.g., 25 µM).

  • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Visualize the protein bands using a digital imaging system.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Western Blot Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HCT116 cells and treat with this compound (e.g., 200 nM) for 48 hours.

  • Harvest approximately 1 x 10^6 cells by trypsinization.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Studies

This compound has demonstrated oral bioavailability and anti-tumor activity in vivo.

In Vivo Efficacy in a Xenograft Model

Animal Model:

  • SW620 human colorectal cancer xenograft model in immunodeficient mice.

Treatment Regimen (Example):

  • Administer Irinotecan (40 mg/kg, i.p.) once weekly.

  • Administer this compound (20 or 40 mg/kg, p.o.) once daily for 3 days, starting 24 hours after irinotecan dosing.

Endpoint:

  • Monitor tumor growth and animal well-being.

  • At the end of the study, excise tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

Pharmacokinetic Analysis
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)F (%)
i.v.106793.550.885.29-
p.o.----Excellent

Data from Balb/c mice.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Cell Proliferation Inhibition by this compound
Cell LineIC50 (nM)Notes
HCT116Data to be determinedColorectal Cancer
SW620Data to be determinedColorectal Cancer
MCF-7Data to be determinedBreast Cancer
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
Treatment (48h)% G0/G1% S% G2/M
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (200 nM)Data to be determinedData to be determinedData to be determined

Previous studies have shown a decrease in G0/G1 phase cells and an increase in G2/M phase cells with increasing concentrations of this compound.

By following these detailed protocols and application notes, researchers can effectively investigate the biological activities and therapeutic potential of this compound. The provided information on its properties, mechanism of action, and experimental methodologies serves as a robust foundation for designing and executing comprehensive research studies.

References

Troubleshooting & Optimization

troubleshooting ATM Inhibitor-8 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this technical support center provides in-depth troubleshooting for insolubility issues encountered with ATM Inhibitor-8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating an initial stock solution of this compound?

The primary recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is a powerful solvent for many organic molecules and is a common starting point for compounds with poor aqueous solubility.[1] Ensure you are using anhydrous, high-purity DMSO to avoid hygroscopic effects which can impact solubility.

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What is causing this?

This common phenomenon is known as "precipitation upon dilution" or "crashing out".[1] It occurs because the inhibitor, which is soluble in the high-polarity organic solvent, becomes insoluble when the solution's polarity dramatically increases upon dilution into an aqueous medium. The final concentration of the inhibitor in the aqueous solution may exceed its thermodynamic solubility limit.

Q3: How can I prevent precipitation of this compound during dilution for my experiments?

Several strategies can mitigate precipitation. A crucial step is to perform intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer. This helps to avoid localized high concentrations of the compound when it first contacts the aqueous environment. Additionally, ensuring rapid and uniform mixing upon final dilution is critical.

Q4: Can the pH of my aqueous buffer affect the solubility of this compound?

Yes, if the compound has ionizable groups, the pH of the aqueous buffer can significantly influence its solubility. For acidic compounds, solubility generally increases at a higher pH, while basic compounds are more soluble at a lower pH.

Q5: Are there alternatives to DMSO if it's not suitable for my experimental setup?

Other water-miscible organic solvents can be tested, such as ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific properties of your compound and the tolerance of your experimental system. It is always important to run a vehicle control to account for any effects of the solvent itself.

Troubleshooting Guides

This section provides a systematic approach to resolving common insolubility issues with this compound.

Issue 1: The this compound powder does not fully dissolve in DMSO.
  • Possible Cause: The intended concentration of the stock solution is too high, or the DMSO quality is suboptimal.

  • Troubleshooting Steps:

    • Verify DMSO Quality: Use fresh, anhydrous, high-purity DMSO.

    • Gentle Heating: Gently warm the solution in a 37°C water bath for 5-10 minutes. Be cautious, as prolonged heating can degrade the compound.

    • Sonication: Use a water bath sonicator in short bursts to aid dissolution.

    • Reduce Concentration: If the inhibitor still does not dissolve, you may need to prepare a lower concentration stock solution.

Issue 2: The DMSO stock solution is cloudy or contains visible particulates.
  • Possible Cause: The compound may have micro-precipitates or may not be fully dissolved.

  • Troubleshooting Steps:

    • Centrifugation: Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved particles.

    • Use Supernatant: Carefully collect the clear supernatant for your experiments.

    • Re-evaluate Concentration: Be aware that the actual concentration of the supernatant may be lower than initially calculated.

Issue 3: The inhibitor precipitates over time in the final aqueous medium.
  • Possible Cause: The compound is in a supersaturated and thermodynamically unstable state in the aqueous environment.

  • Troubleshooting Steps:

    • Use of Excipients: Consider incorporating solubility-enhancing excipients like surfactants (e.g., Tween-80, Pluronic F-127) or cyclodextrins into your aqueous medium.

    • Fresh Preparations: Prepare the final working solution immediately before use and do not store it for extended periods.

Data Presentation

To systematically troubleshoot solubility, it is helpful to test various conditions and record the outcomes. Use the following table as a template for your experiments.

Condition ID Solvent System Inhibitor Concentration (mM) Temperature (°C) Observations (Clear, Precipitate, Cloudy)
A-1100% DMSO1025
A-2100% DMSO1037
B-190% PBS / 10% DMSO125
C-1Medium + 0.5% DMSO0.0137

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound and a bottle of anhydrous, high-purity DMSO to come to room temperature.

  • Calculation: Based on the molecular weight of this compound (462.59 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM stock solution. For 1 mg of inhibitor, you will need approximately 216.2 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the inhibitor.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, proceed with gentle warming or sonication as described in the troubleshooting section.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium to Minimize Precipitation

This protocol is designed to reduce the likelihood of the inhibitor precipitating out of solution upon dilution.

  • Thaw Stock: Thaw a single aliquot of your concentrated DMSO stock solution at room temperature.

  • Intermediate Dilution in DMSO: Perform a serial dilution of your stock solution in 100% DMSO to get closer to your final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you might first dilute the stock to 1 mM in DMSO. This is a critical step to prevent precipitation.

  • Final Dilution in Aqueous Medium: Pre-warm your aqueous medium (e.g., cell culture medium) to the desired temperature (e.g., 37°C). Add a small volume of the intermediate DMSO dilution to the aqueous medium. It is important to add the DMSO stock to the aqueous buffer and not the other way around. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.

  • Immediate Mixing and Use: Immediately after adding the inhibitor, mix the solution by gentle inversion or pipetting. Use the final working solution without delay.

Mandatory Visualizations

ATM_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM_Inactive Inactive ATM Dimer DNA_Damage->ATM_Inactive activates ATM_Active Active ATM Monomer ATM_Inactive->ATM_Active autophosphorylation CHK2 CHK2 ATM_Active->CHK2 phosphorylates p53 p53 ATM_Active->p53 phosphorylates Downstream_Effects Cell Cycle Arrest, DNA Repair, Apoptosis CHK2->Downstream_Effects p53->Downstream_Effects ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_Active inhibits

Caption: The ATM signaling pathway in response to DNA damage.

Insolubility_Troubleshooting_Workflow Start Start: this compound Insolubility Check_Stock Is the stock solution in 100% anhydrous DMSO? Start->Check_Stock Use_DMSO Prepare stock in 100% DMSO. Consider gentle heat/sonication. Check_Stock->Use_DMSO No Precipitation_Dilution Does it precipitate upon aqueous dilution? Check_Stock->Precipitation_Dilution Yes Use_DMSO->Precipitation_Dilution Intermediate_Dilution Perform intermediate dilutions in DMSO before final aqueous dilution. Precipitation_Dilution->Intermediate_Dilution Yes Check_Final_Conc Is the final concentration too high? Precipitation_Dilution->Check_Final_Conc No Intermediate_Dilution->Check_Final_Conc Lower_Conc Lower the final working concentration. Check_Final_Conc->Lower_Conc Yes Use_Excipients Consider adding surfactants or co-solvents. Check_Final_Conc->Use_Excipients No Success Solubility Issue Resolved Lower_Conc->Success Use_Excipients->Success Contact_Support Issue Persists: Contact Technical Support Success->Contact_Support

Caption: A logical workflow for troubleshooting insolubility.

References

Technical Support Center: Optimizing ATM Inhibitor-8 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing ATM Inhibitor-8 in their experiments. The information is designed to help optimize experimental design and maximize the inhibitor's effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA Damage Response (DDR) pathway, specifically activated by DNA double-strand breaks (DSBs).[3][4][5] By inhibiting the kinase activity of ATM, this compound prevents the phosphorylation of downstream targets, thereby blocking DNA repair, cell cycle arrest, and apoptosis that would typically be initiated by ATM. This sensitizes cancer cells to DNA-damaging agents.

Q2: What is a recommended starting concentration for this compound?

A2: A common starting concentration for in vitro studies with this compound is around 200 nM. However, the optimal concentration is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 value in your specific cell line.

Q3: How can I confirm that this compound is effectively inhibiting the ATM pathway in my cells?

A3: The most direct method to confirm ATM inhibition is to perform a Western blot analysis to assess the phosphorylation status of ATM and its downstream targets. A key indicator of ATM activation is its autophosphorylation at Serine 1981 (p-ATM S1981). Effective inhibition by this compound should lead to a decrease in p-ATM (S1981) levels following the induction of DNA damage. Additionally, you can assess the phosphorylation of downstream targets such as CHK2 (at Threonine 68) and p53 (at Serine 15).

Q4: Can I use cell cycle analysis to assess the functional effect of this compound?

A4: Yes, cell cycle analysis by flow cytometry is a valuable functional assay. DNA damage typically induces an ATM-dependent G2/M cell cycle checkpoint to prevent cells with damaged DNA from entering mitosis. Effective ATM inhibition will abrogate this checkpoint, leading to an increased number of cells entering mitosis despite DNA damage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of p-ATM in Western Blot 1. Ineffective DNA Damage: The DNA damaging agent (e.g., ionizing radiation, etoposide) did not induce sufficient double-strand breaks. 2. Inhibitor Inactivity: The this compound may have degraded. 3. Suboptimal Inhibitor Concentration: The concentration of this compound is too low for the specific cell line. 4. Timing of Treatment: The pre-incubation time with the inhibitor or the time point for cell harvesting after DNA damage may not be optimal.1. Confirm the effectiveness of your DNA damaging agent by checking for a general marker of DNA DSBs, such as γH2AX, which should be induced regardless of ATM activity. 2. Prepare fresh stock solutions of this compound. Ensure proper storage conditions as recommended by the manufacturer. 3. Perform a dose-response experiment to determine the optimal concentration for your cell line. 4. Optimize the pre-incubation time with the inhibitor (typically 1-2 hours) and the post-damage incubation time.
High Cell Death Observed with Inhibitor Alone 1. Inhibitor Cytotoxicity: The concentration of this compound is too high for the cell line being used. 2. Off-Target Effects: At high concentrations, the inhibitor might have off-target effects.1. Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine its intrinsic cytotoxicity in your cell line. Select a concentration for your experiments that shows minimal toxicity on its own. 2. Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects.
Inconsistent Results Between Experiments 1. Variable Cell Health/Density: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent Reagent Preparation: Variations in the preparation of inhibitor dilutions or other reagents.1. Use cells at a consistent confluency (e.g., 70-80%) and within a specific passage number range for all experiments. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
No Abrogation of G2/M Checkpoint 1. Insufficient DNA Damage: The level of DNA damage is not enough to induce a robust G2/M arrest. 2. Cell Line-Specific Resistance: The cell line may have alternative pathways for cell cycle control or may be resistant to ATM inhibition.1. Increase the dose of the DNA damaging agent to ensure a strong G2/M checkpoint activation in your positive control (DNA damage, no inhibitor). 2. Investigate the status of other DNA damage response proteins, such as ATR and DNA-PK, in your cell line.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line / Condition
IC50 (ATM Kinase) 1.15 nMIn vitro kinase assay
Effective Concentration 200 nMHCT116, MCF-7, SW620 cells (in combination with DNA damaging agents)

Note: The effective concentration can vary significantly between cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-ATM (S1981)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with the desired concentrations of this compound for 1-2 hours. Induce DNA damage (e.g., with etoposide or ionizing radiation).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ATM (S1981) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total ATM and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells and treat with this compound and/or a DNA damaging agent as required for your experiment.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by trypsinization, then wash with PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-S1981 ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 CellCycleArrest Cell Cycle Arrest (G2/M) p_CHK2->CellCycleArrest p_p53 p-p53 (S15) p53->p_p53 p_p53->CellCycleArrest DNARepair DNA Repair p_p53->DNARepair Apoptosis Apoptosis p_p53->Apoptosis ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits Experimental_Workflow cluster_planning Phase 1: Optimization cluster_execution Phase 2: Functional Assays cluster_endpoints Endpoints A Determine IC50 of This compound (Cell Viability Assay) B Dose-Response of Inhibitor on p-ATM (Western Blot) A->B C Pre-treat cells with optimized [Inhibitor] B->C D Induce DNA Damage C->D E Analyze Endpoints D->E F Western Blot (p-ATM, p-CHK2) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Colony Formation Assay E->H Troubleshooting_Tree Start No inhibition of p-ATM in Western Blot Q1 Is γH2AX induced in positive control? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is inhibitor stock fresh? A1_Yes->Q2 Sol1 Increase dose of DNA damaging agent A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you performed a dose-response? A2_Yes->Q3 Sol2 Prepare fresh inhibitor stock A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Optimize pre-incubation and harvest times A3_Yes->Sol4 Sol3 Perform dose-response to find optimal [I] A3_No->Sol3

References

potential off-target effects of ATM Inhibitor-8 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ATM Inhibitor-8. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as Compound 10r) is a highly potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] The primary target of this inhibitor is the ATM kinase, a critical regulator of the DNA damage response (DDR), with a reported IC50 of 1.15 nM.[1] ATM plays a pivotal role in initiating cellular responses to DNA double-strand breaks (DSBs), thereby maintaining genomic stability.[2]

Q2: Are there any known or potential off-targets for this compound?

While specific quantitative data on the comprehensive off-target profile of this compound is limited in publicly available literature, its vendor information suggests a potential interaction with Ataxia Telangiectasia and Rad3-related (ATR) kinase, another key player in the DDR pathway.[1] It is crucial for researchers to experimentally verify the selectivity of this compound in their specific cellular models.

Q3: Why is the selectivity of an ATM inhibitor important?

The selectivity of an ATM inhibitor is paramount to minimize off-target effects and associated toxicities.[2] An ideal inhibitor should potently inhibit ATM with minimal activity against other kinases, especially closely related members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, which includes ATR, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR). Off-target inhibition can lead to misleading experimental results and potential cellular toxicity.

Q4: What are common off-targets for other small molecule ATM inhibitors?

As a class of drugs, small molecule kinase inhibitors can have varying degrees of off-target effects. For some ATM inhibitors, off-target activity has been observed against other PIKK family kinases. For example, the early ATM inhibitor CP466722 was found to target 25 other cellular kinases. In contrast, newer generations of ATM inhibitors, such as M3541 and M4076, have been developed with high selectivity.

Q5: How can I assess the potential off-target effects of this compound in my experiments?

To assess the off-target effects of this compound, researchers can perform a combination of biochemical and cell-based assays. A biochemical kinase panel screening against a broad range of kinases is the most direct way to determine its selectivity profile. In a cellular context, Western blotting can be used to assess the phosphorylation status of key downstream targets of related signaling pathways, such as CHK1 (for ATR), DNA-PKcs autophosphorylation, and p-S6K (for mTOR), in the presence of this compound.

Troubleshooting Guide

Issue: I am observing unexpected cellular phenotypes that are not consistent with ATM inhibition alone.

Possible Cause: This could be due to off-target effects of this compound.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that ATM signaling is inhibited at the concentration of this compound you are using. Perform a Western blot to check the phosphorylation of ATM's direct downstream targets, such as p-CHK2 (Thr68) and p-KAP1 (Ser824), after inducing DNA damage.

  • Assess Off-Target Pathways: Investigate the activity of closely related pathways.

    • ATR Pathway: Check for phosphorylation of CHK1 (Ser345) after inducing replication stress (e.g., with hydroxyurea).

    • DNA-PK Pathway: Assess the autophosphorylation of DNA-PKcs (Ser2056) following DNA damage.

    • mTOR Pathway: Examine the phosphorylation of S6 Kinase (Thr389) or 4E-BP1 (Thr37/46).

  • Perform a Dose-Response Curve: Use the lowest effective concentration of this compound to minimize potential off-target effects.

  • Use a Structurally Different ATM Inhibitor: As a control, compare the phenotype observed with this compound to that of another well-characterized, highly selective ATM inhibitor (e.g., M4076 or AZD0156).

Data Presentation

Table 1: Potency of this compound Against its Primary Target

InhibitorTargetIC50 (nM)
This compoundATM1.15

Table 2: Comparative Selectivity of Other Well-Characterized ATM Inhibitors Against PIKK Family Kinases

InhibitorATM IC50 (nM)ATR IC50 (µM)DNA-PK IC50 (µM)mTOR IC50 (µM)
KU-60019 6.3>101.7-
M3541 0.25>10>10>10
AZD0156 0.58>1>1>1
CP-466722 410>10>10>10

Note: A hyphen (-) indicates data was not available in the reviewed sources. IC50 values can vary depending on assay conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis for On- and Off-Target Cellular Signaling

This protocol details the detection of phosphorylation of key downstream targets of ATM and potentially affected off-target kinases in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, etoposide) or replication stress-inducing agent (e.g., hydroxyurea)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: p-ATM (Ser1981), ATM, p-CHK2 (Thr68), CHK2, p-CHK1 (Ser345), CHK1, p-DNA-PKcs (Ser2056), DNA-PKcs, p-S6K (Thr389), S6K, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

  • Induce DNA damage or replication stress.

  • Incubate for the appropriate time to allow for pathway activation (e.g., 1 hour post-irradiation).

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Resolve 20-40 µg of protein lysate on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active pCHK2 p-CHK2 (Thr68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest DNARepair DNA Repair pCHK2->DNARepair pp53 p-p53 (Ser15) p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Validate_ATM Q: Is ATM signaling inhibited? (Western Blot for p-CHK2) Start->Validate_ATM Yes_ATM Yes Validate_ATM->Yes_ATM No_ATM No Validate_ATM->No_ATM Assess_Off_Target Assess Potential Off-Targets (p-CHK1, p-DNA-PKcs, p-S6K) Yes_ATM->Assess_Off_Target Re_evaluate_Dose Re-evaluate Inhibitor Concentration and/or Purity No_ATM->Re_evaluate_Dose Off_Target_Detected Off-Target Effect Likely Assess_Off_Target->Off_Target_Detected Phosphorylation inhibited No_Off_Target Phenotype may be a downstream consequence of ATM inhibition or context-specific Assess_Off_Target->No_Off_Target No change in phosphorylation

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

References

Technical Support Center: Mitigating ATM Inhibitor-8-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate ATM Inhibitor-8-induced cytotoxicity in your experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations

Question: We are observing high levels of cytotoxicity in our cell line with this compound at concentrations where we expect to see on-target effects. How can we reduce this cell death while maintaining ATM inhibition?

Answer: Several factors can contribute to excessive cytotoxicity. Here are some troubleshooting steps and potential mitigation strategies:

  • Optimize Concentration and Exposure Time:

    • Recommendation: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The goal is to find a therapeutic window that maximizes ATM inhibition while minimizing cytotoxicity.

    • Rationale: Cytotoxicity is often dose- and time-dependent. Reducing the concentration or shortening the exposure time may decrease off-target effects and cell stress.

  • Assess Solvent Toxicity:

    • Recommendation: Run a vehicle-only control (e.g., DMSO) at the same final concentration used in your experiments.

    • Rationale: The solvent used to dissolve this compound can be toxic to cells, especially at higher concentrations. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%).

  • Co-treatment with a Pan-Caspase Inhibitor:

    • Recommendation: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK.

    • Rationale: ATM inhibition can induce apoptosis through the activation of caspases.[1][2] A pan-caspase inhibitor can block this apoptotic cascade and rescue cells from programmed cell death.[3][4][5]

  • Co-treatment with an Antioxidant:

    • Recommendation: Consider co-treating your cells with an antioxidant, such as N-acetylcysteine (NAC).

    • Rationale: Inhibition of ATM can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), which contributes to cytotoxicity. An antioxidant can help to neutralize these harmful ROS.

Issue 2: Cytotoxicity Varies Between Different Cell Lines

Question: We are using this compound on multiple cell lines and see significant differences in cytotoxicity. Why is this happening and how should we approach it?

Answer: The cytotoxic response to ATM inhibitors can be highly dependent on the genetic background of the cell line, particularly the status of the p53 tumor suppressor protein.

  • Determine p53 Status:

    • Recommendation: Characterize the p53 status (wild-type, mutant, or null) of your cell lines.

    • Rationale: In p53 wild-type cells, ATM inhibition can prevent the p53-dependent apoptotic response to DNA damage, leading to chemoresistance. Conversely, in p53-deficient cells, ATM inhibition can be synthetically lethal, leading to increased cell death.

  • Consider p53 Inhibition (for p53 wild-type cells):

    • Recommendation: If you are working with p53 wild-type cells and wish to mitigate cytotoxicity, consider co-treatment with a p53 inhibitor like Pifithrin-α (PFTα).

    • Rationale: Pifithrin-α can block p53-mediated apoptosis, potentially reducing the cytotoxic effects of this compound in this context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent and selective inhibitor of ATM kinase, a key regulator of the DNA damage response (DDR). By inhibiting ATM, the inhibitor prevents the phosphorylation of downstream targets like p53 and Chk2, which are crucial for cell cycle arrest and DNA repair. This disruption of the DDR can lead to the accumulation of DNA damage and ultimately trigger apoptosis (programmed cell death).

Q2: Can this compound affect mitochondrial function?

A2: Yes, studies on ATM function and its inhibition have shown a link to mitochondrial homeostasis. ATM deficiency or inhibition can lead to mitochondrial dysfunction, including altered mitochondrial mass and increased production of reactive oxygen species (ROS), which can contribute to cytotoxicity.

Q3: Are there any known off-target effects of ATM inhibitors that could contribute to cytotoxicity?

A3: While this compound is reported to be highly selective, some kinase inhibitors can have off-target effects, especially at higher concentrations. It is good practice to profile the inhibitor against a panel of related kinases (e.g., other members of the PIKK family like ATR and DNA-PK) to understand its selectivity profile. Unexpected cytotoxicity at low concentrations could indicate off-target activity.

Q4: How can I confirm that the observed cytotoxicity is due to apoptosis?

A4: You can use several standard assays to confirm apoptosis, including:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Quantitative Data Summary

Disclaimer: The following tables summarize quantitative data from studies on other ATM inhibitors (KU-55933 and AZD0156) and are provided as illustrative examples due to the limited availability of specific quantitative data for this compound in the public domain. These values should be used as a reference for experimental design, and specific dose-responses should be determined empirically for this compound in your system.

Table 1: Example IC50 Values for Cell Viability of ATM Inhibitors in Various Cancer Cell Lines

Cell LineATM InhibitorIC50 (µM)AssayReference
MDA-MB-453 (Breast Cancer)KU-55933~10MTT Assay
PC-3 (Prostate Cancer)KU-55933~10MTT Assay
T-cell Lymphoma Cell LinesAZD01560.1 - 10Flow Cytometry (PI)

Table 2: Example of Apoptosis Induction by an ATM Inhibitor

Cell LineTreatment% Apoptotic Cells (Annexin V+)Reference
Endometrial Cancer CellsOlaparib~15%
Endometrial Cancer CellsOlaparib + KU-55933~35%

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol provides a general framework for assessing cell viability in response to this compound treatment.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include wells for untreated controls and vehicle controls.

    • Remove the old medium and add the medium containing the different concentrations of the inhibitor or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Rescue of Cytotoxicity with a Caspase Inhibitor

This protocol describes how to assess the ability of a pan-caspase inhibitor to mitigate this compound-induced cell death.

Materials:

  • Same as Protocol 1

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Pre-treatment (Optional but Recommended): Pre-incubate cells with the pan-caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) for 1-2 hours before adding this compound.

  • Co-treatment:

    • Prepare your desired concentrations of this compound.

    • Prepare a set of wells with this compound alone and another set with the combination of this compound and the pan-caspase inhibitor.

    • Include controls for untreated, vehicle, and caspase inhibitor alone.

  • Incubation, CCK-8 Addition, and Data Acquisition: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Compare the cell viability in the this compound treated group with the co-treated group to determine if the caspase inhibitor rescued the cells from cytotoxicity.

Signaling Pathway and Workflow Diagrams

ATM_Signaling_Pathway ATM-Mediated Apoptosis Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM inhibits p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Chk2->Cell_Cycle_Arrest induces

Caption: ATM is activated by DNA damage and promotes apoptosis and cell cycle arrest through p53 and Chk2. This compound blocks this pathway.

Mitigation_Workflow Workflow for Mitigating Cytotoxicity Start Observe Excessive Cytotoxicity Optimize Optimize Concentration & Exposure Time Start->Optimize Check_Solvent Run Vehicle Control Start->Check_Solvent Co_treatment Consider Co-treatment Strategies Optimize->Co_treatment Check_Solvent->Co_treatment Antioxidant Antioxidant (e.g., NAC) Co_treatment->Antioxidant ROS-mediated? Caspase_Inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) Co_treatment->Caspase_Inhibitor Apoptosis-mediated? p53_Inhibitor p53 Inhibitor (for p53-WT cells) Co_treatment->p53_Inhibitor p53-dependent? Evaluate Evaluate Cell Viability (e.g., CCK-8 Assay) Antioxidant->Evaluate Caspase_Inhibitor->Evaluate p53_Inhibitor->Evaluate End Reduced Cytotoxicity Evaluate->End

Caption: A logical workflow for troubleshooting and mitigating this compound-induced cytotoxicity in cell culture experiments.

References

ATM Inhibitor-8 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATM Inhibitor-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and handling of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, the powdered form of the inhibitor should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to six months. For short-term storage, a stock solution at -20°C is viable for about one month.[1]

Q2: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer or cell culture media. What happened?

A2: This is a common issue known as "crashing out" and occurs because this compound, like many small molecule inhibitors, has poor solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the final DMSO concentration may be too low to keep the inhibitor dissolved, leading to precipitation. To prevent this, it is recommended to perform a serial dilution of the stock solution in DMSO to a lower concentration before the final dilution into your aqueous medium.[2][3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, to avoid off-target effects and cytotoxicity, it is best practice to keep the final DMSO concentration below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[2][4]

Q4: How stable is this compound in cell culture media during my experiment?

Q5: How can I confirm that this compound is active in my cell-based assay?

A5: The activity of this compound can be confirmed by assessing the phosphorylation status of known downstream targets of ATM after inducing DNA damage (e.g., with ionizing radiation or etoposide). A successful inhibition of ATM will result in a decrease in the phosphorylation of targets such as Chk2 (at Thr68), p53 (at Ser15), and KAP1. This can be readily analyzed by Western blotting.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent (DMSO)-80°C6 months
-20°C1 month

Table 2: Solubility of Related ATM Inhibitors

InhibitorSolventMaximum Concentration
KU-55933DMSO100 mM
Ethanol50 mM
KU-60019DMSO100 mM
Ethanol100 mM

Note: This data is for related ATM inhibitors and should be used as a guideline. It is always recommended to perform a small-scale solubility test for your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize precipitation when diluting the DMSO stock of this compound into an aqueous cell culture medium.

  • Thaw Stock Solution: Thaw a single aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Intermediate Dilution (in DMSO): Perform a serial dilution of your stock solution in 100% DMSO to get closer to your final desired working concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you might first dilute the stock to 1 mM in DMSO. This step is crucial to prevent precipitation.

  • Final Dilution (in Medium): Add a small volume of the intermediate DMSO dilution to your pre-warmed cell culture medium. Ensure the final concentration of DMSO is below 0.5% (ideally <0.1%). For example, add 1 µL of a 1 mM intermediate stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.

  • Mixing and Use: Mix immediately by gentle inversion or pipetting and add to your cells. Do not store the inhibitor in the aqueous working solution for extended periods.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a method to determine the stability of this compound under your experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation: Prepare a working solution of this compound at your final experimental concentration in your cell culture medium (with and without serum, if applicable).

  • Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as your baseline.

  • Sample Preparation: For each time point, precipitate proteins by adding a 3-fold volume of cold acetonitrile. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Data Analysis: Generate a standard curve with known concentrations of the inhibitor. Plot the concentration of this compound over time to determine its stability profile and calculate its half-life in the medium.

Mandatory Visualization

ATM_Signaling_Pathway ATM Signaling Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Inhibitor This compound Inhibitor->ATM_active inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Chk2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.

Experimental_Workflow Workflow for Assessing Inhibitor Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Working Dilute to Working Concentration in Media Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Collect_Samples Protein_Precip Precipitate Proteins with Acetonitrile Collect_Samples->Protein_Precip Analyze_LCMS Analyze Supernatant by LC-MS Protein_Precip->Analyze_LCMS Calc_Stability Calculate % Remaining vs. Time Analyze_LCMS->Calc_Stability

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Guide Troubleshooting Guide for this compound Experiments Start Inconsistent or No Effect Observed Check_Solubility Did the inhibitor precipitate during dilution? Start->Check_Solubility Check_Activity Is the inhibitor active? Check_Solubility->Check_Activity No Action_Solubility Optimize dilution protocol: - Use serial dilutions in DMSO - Ensure final DMSO % is low Check_Solubility->Action_Solubility Yes Check_Stability Could the inhibitor be degrading over time? Check_Activity->Check_Stability Yes Action_Activity Verify inhibitor activity: - Use fresh stock - Confirm by Western blot for p-Chk2/p-p53 Check_Activity->Action_Activity No Action_Stability Assess stability in media: - Perform stability assay (Protocol 2) - Replenish inhibitor in long-term experiments Check_Stability->Action_Stability Yes Action_Other Consider other factors: - Cell line resistance - Off-target effects - Experimental variability Check_Stability->Action_Other No Sol_Yes Yes Sol_No No Act_Yes Yes Act_No No Stab_Yes Yes Stab_No No

Caption: Troubleshooting decision tree for experiments using this compound.

References

improving the bioavailability of ATM Inhibitor-8 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATM Inhibitor-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to improving the oral bioavailability of this potent kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am seeing low or inconsistent exposure of this compound in my animal models after oral administration. What is the likely cause?

A1: Low and variable oral bioavailability is a common challenge for many kinase inhibitors, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds. This means they typically exhibit low aqueous solubility and/or low gastrointestinal permeability. The issue likely stems from the poor solubility of this compound in gastrointestinal fluids, which limits its dissolution and subsequent absorption.

Q2: The product datasheet for this compound mentions "excellent oral bioavailability," but my results don't reflect this. Why?

A2: This is a critical point of clarification. While some vendor information may highlight the compound as "orally active," the publicly available pharmacokinetic data for this compound primarily details its profile following intravenous (IV) administration.[1] The claim of "excellent oral bioavailability" may be based on its favorable plasma clearance and half-life after IV dosing, which are prerequisites for a good oral drug candidate, but do not guarantee oral absorption. Without specific oral administration data, low bioavailability due to poor solubility should be the primary assumption during experimental design.

Q3: What is the best solvent to use for preparing this compound for in vivo oral dosing?

A3: For initial range-finding or non-optimized studies, a mixture of solvents is often used to create a solution or suspension. A common starting formulation for poorly soluble compounds is a vehicle containing DMSO, PEG400, and saline or water. However, it's crucial to minimize the percentage of DMSO to avoid toxicity and precipitation upon administration. For definitive studies aimed at maximizing bioavailability, moving beyond simple solvent systems to advanced formulations is highly recommended.

Q4: Can I simply increase the dose to achieve higher exposure?

A4: Not necessarily. For compounds with solubility-limited absorption, simply increasing the dose may not lead to a proportional increase in plasma concentration (AUC).[2] Instead, the excess compound may remain undissolved in the GI tract and be excreted. This can lead to non-linear pharmacokinetics and may even exacerbate local gastrointestinal toxicity. Dose escalation should be performed cautiously and in conjunction with formulation optimization efforts.

Troubleshooting Guide: Improving Oral Bioavailability

If you are experiencing issues with low or variable bioavailability of this compound, consider the following formulation strategies. These approaches aim to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Problem: The crystalline form of this compound has a stable lattice structure that requires significant energy to break, resulting in a low dissolution rate.

Solution: Convert the inhibitor into an amorphous state by dispersing it within a polymer matrix. Amorphous solids lack a crystalline lattice, which significantly increases their apparent solubility and dissolution rate.[3][4]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying

  • Polymer Selection: Choose a suitable polymer based on the physicochemical properties of this compound. Common choices for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[3]

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer. A mixture of dichloromethane and methanol is often effective.

  • Preparation of Spray Solution:

    • Prepare a solution of the chosen polymer (e.g., 2% w/v HPMC) in the selected solvent system.

    • Dissolve this compound into this solution at the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure the solution is clear.

  • Spray Drying Process:

    • Set the inlet temperature of the spray dryer (e.g., 80-120°C).

    • Adjust the atomization gas flow and the feed pump rate to ensure efficient solvent evaporation and particle formation.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

  • Powder Collection & Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the ASD using techniques like X-ray Powder Diffraction (XRPD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

  • Reconstitution for Dosing: The resulting ASD powder can be suspended in an appropriate aqueous vehicle (e.g., water with 0.5% methylcellulose) for oral gavage.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: this compound is a lipophilic compound that does not readily dissolve in the aqueous environment of the gut.

Solution: Formulate the inhibitor in a lipid-based system. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium (like GI fluids), spontaneously form a fine oil-in-water emulsion. This emulsion presents the drug in a solubilized state with a large surface area for absorption.

Experimental Protocol: Formulation of a Liquid SEDDS

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS, sesame oil). Select the oil with the highest solubilizing capacity.

    • Surfactant: Screen various surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40) for their ability to emulsify the selected oil phase.

    • Co-solvent/Co-surfactant: Test co-solvents like Transcutol HP or PEG400 to improve drug solubility and/or the emulsification process.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Systematically mix the chosen oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process. Identify the region of the phase diagram that forms rapid and stable microemulsions (clear or bluish appearance).

  • Preparation of the Final Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve this compound in this mixture with gentle heating or vortexing until a clear solution is obtained.

  • Characterization:

    • Emulsification Time: Add a small volume of the SEDDS formulation to water with gentle stirring and measure the time it takes to form a homogenous emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. Droplet sizes in the range of 20-200 nm are typically desired.

  • Administration: The final liquid SEDDS formulation can be filled into gelatin capsules for oral dosing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Balb/c Mice (Intravenous Administration)

This table summarizes the available data for IV administration. Note the absence of oral administration (p.o.) data, which is necessary to calculate oral bioavailability (F%).

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)CLobs (L·h/kg)Vss_obs (L/kg)AUCINF_obs (ng·h/mL)F (%)
i.v.106793.550.885.290.785.9313027.01N/A

(Source: MedChemExpress Product Data Sheet)

Table 2: Representative Examples of Formulation Strategies Improving Oral Bioavailability of Poorly Soluble Kinase Inhibitors

This table provides illustrative data for other kinase inhibitors to demonstrate the potential impact of formulation changes on oral bioavailability. Specific values for this compound are not publicly available.

CompoundFormulationSpeciesOral Bioavailability (F%)Fold-Increase vs. SuspensionReference
Erlotinib Aqueous SuspensionRat~25%1.0x (Baseline)Generic Data
Lipid-Based FormulationRat~50%~2.0xAdapted from
Cabozantinib Aqueous SuspensionRat~15%1.0x (Baseline)Generic Data
Lipophilic Salt in SEDDSRat~30%~2.0xAdapted from
Vemurafenib Crystalline DrugHuman~5%1.0x (Baseline)Generic Data
Amorphous Solid DispersionHuman~25%~5.0xGeneric Data

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex DNA_DSB->MRN_Complex recruits ATM_dimer ATM (inactive dimer) ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer autophosphorylation p53 p53 ATM_monomer->p53 phosphorylates Chk2 Chk2 ATM_monomer->Chk2 phosphorylates DNA_Repair DNA Repair (e.g., HR, NHEJ) ATM_monomer->DNA_Repair activates effectors MRN_Complex->ATM_dimer activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Cell_Cycle_Arrest ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_monomer inhibits kinase activity

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_decision Analysis & Decision Start Start: Low in vivo exposure Char Physicochemical Characterization (Solubility, Permeability) Start->Char Form_Select Select Formulation Strategy (e.g., ASD, SEDDS) Char->Form_Select Prep Prepare & Characterize Formulation Form_Select->Prep PK_Study Oral Dosing to Animal Model (e.g., Rat) Prep->PK_Study Blood_Sample Serial Blood Sampling PK_Study->Blood_Sample LCMS LC-MS/MS Analysis of Plasma Concentrations Blood_Sample->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, F%) LCMS->PK_Analysis Eval Evaluate Results PK_Analysis->Eval Success Success: Target Exposure Achieved Eval->Success Bioavailability Goal Met Optimize Optimize Formulation or Select New Strategy Eval->Optimize Bioavailability Goal Not Met Optimize->Form_Select

Caption: Experimental workflow for improving and assessing oral bioavailability.

Troubleshooting_Tree Start Low/Variable Oral Exposure? Check_Formulation Is drug fully dissolved/suspended in vehicle? Start->Check_Formulation Yes Permeability_Issue Permeability is the rate-limiting step Start->Permeability_Issue No (High Solubility Formulation Fails) Precipitation Precipitation in vehicle or GI tract Check_Formulation->Precipitation No Solubility_Issue Solubility is the rate-limiting step Check_Formulation->Solubility_Issue Yes Precipitation->Solubility_Issue ASD Try Amorphous Solid Dispersion (ASD) Solubility_Issue->ASD SEDDS Try Self-Emulsifying System (SEDDS) Solubility_Issue->SEDDS Perm_Enhancer Consider Permeation Enhancers (Advanced) Permeability_Issue->Perm_Enhancer

Caption: Troubleshooting decision tree for low oral bioavailability.

References

addressing inconsistent results in ATM Inhibitor-8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ATM Inhibitor-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing inconsistent results and to offer clear protocols for experiments involving this potent and selective ATM inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also referred to as Compound 10r) is a highly potent, selective, and orally active small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase with an IC50 of 1.15 nM.[1][2] ATM is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[3][4] By competitively blocking the ATP-binding site of ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting cell cycle checkpoints and DNA repair, which can sensitize cancer cells to DNA-damaging agents.[3]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. It is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: My this compound precipitated when I diluted it in my cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. This compound is typically dissolved in DMSO to create a high-concentration stock. When this stock is diluted directly into an aqueous solution like cell culture medium, the inhibitor can "crash out" of solution. To prevent this, it is recommended to perform a serial dilution in DMSO first to lower the concentration before the final dilution into your aqueous medium. Ensure the final DMSO concentration in your cell culture is low (ideally <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: I am not observing the expected level of inhibition of downstream ATM targets. What are the possible causes?

Several factors could be at play:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.

  • Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over the course of your experiment. Prepare fresh dilutions for each experiment and consider the stability of the compound under your specific experimental conditions.

  • Timing of Treatment: For experiments involving DNA-damaging agents, the timing of inhibitor addition is critical. Pre-incubating cells with this compound for 1-2 hours before inducing DNA damage ensures the inhibitor is active when the damage occurs.

  • Cell Line-Specific Factors: The genetic background of your cell line, such as the status of p53 or other DDR proteins, can influence its sensitivity to ATM inhibition.

Q5: Does this compound have known off-target effects?

  • Use a structurally unrelated ATM inhibitor to see if you observe the same phenotype.

  • Perform a rescue experiment using an ATM-null cell line. If the inhibitor still produces the same effect, it is likely due to off-target activity.

  • Analyze the phosphorylation status of downstream targets of other related kinases, such as CHK1 for ATR.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability or Radiosensitization Assays
Possible Cause Troubleshooting Step Expected Outcome
Inhibitor Precipitation Visually inspect for precipitate after dilution. Perform serial dilutions in DMSO before adding to aqueous media.Clear solution and consistent inhibitor concentration.
Suboptimal Inhibitor Concentration Perform a dose-response curve with your specific cell line to determine the optimal concentration.Identification of the effective concentration range for your experiments.
Inhibitor Instability in Media Prepare fresh dilutions for each experiment. For long-term assays, consider replenishing the media with fresh inhibitor at regular intervals.Consistent inhibitor activity throughout the experiment.
Timing of Inhibitor Addition Pre-incubate cells with this compound for at least 1-2 hours before adding the DNA-damaging agent or radiation.Effective inhibition of the ATM response to DNA damage.
Cell Line-Specific Resistance Use a positive control cell line known to be sensitive to ATM inhibition. Verify the ATM status of your cell line.Confirmation that the lack of effect is biological and not technical.
High Experimental Variability Standardize cell seeding density and ensure cells are in the exponential growth phase. For clonogenic assays, ensure a single-cell suspension.Reduced variability between replicates and experiments.
Issue 2: Weak or No Inhibition of Downstream Targets in Western Blot
Possible Cause Troubleshooting Step Expected Outcome
Ineffective Inhibitor Concentration Perform a dose-response experiment and confirm inhibition of a direct downstream target like p-CHK2 (Thr68).Determination of the concentration needed to inhibit ATM signaling.
Insufficient DNA Damage Ensure you are using an appropriate dose of the DNA-damaging agent and harvesting cells at the optimal time point (e.g., 1 hour post-damage).Robust activation of the ATM pathway in your positive control.
Poor Antibody Quality Use validated antibodies for phospho-proteins. Include positive and negative controls for your Western blot.Clear and specific signal for your target proteins.
Protein Degradation Use fresh lysis buffer containing protease and phosphatase inhibitors.Preservation of phosphorylated proteins during sample preparation.
Inefficient Protein Transfer For large proteins like ATM (~350 kDa), use a wet transfer system overnight at a low voltage and a low-percentage gel.Efficient transfer and detection of high molecular weight proteins.

Quantitative Data Summary

Parameter Value Cell Line(s) Reference
IC50 (ATM kinase) 1.15 nMN/A
Effective In Vitro Concentration 200 nMHCT116, SW620, MCF-7
In Vivo Dosage (mouse xenograft) 20 or 40 mg/kg (p.o.)SW620

Experimental Protocols

Protocol 1: Western Blot Analysis of ATM Signaling

This protocol describes the detection of phosphorylated ATM downstream targets to confirm the activity of this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

    • Induce DNA damage (e.g., with 5 Gy of ionizing radiation or a chemical agent like etoposide).

    • Include appropriate controls: vehicle only, DNA damage only, and inhibitor only.

  • Protein Extraction:

    • At 1 hour post-DNA damage, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto a low-percentage (e.g., 6-8%) SDS-PAGE gel for large proteins like ATM.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-ATM (Ser1981), p-CHK2 (Thr68), or other relevant targets overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total protein and a loading control (e.g., β-actin).

Protocol 2: Cell Viability (MTT) Assay

This assay measures cell viability to assess the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium, alone or in combination with a DNA-damaging agent.

    • Treat cells and include a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 CellCycleArrest Cell Cycle Arrest p_CHK2->CellCycleArrest p_p53 p-p53 (S15) p53->p_p53 p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Inhibitor Check Inhibitor Preparation - Freshly prepared? - Correct solvent (DMSO)? - Precipitate present? Start->Check_Inhibitor Check_Concentration Verify Inhibitor Concentration - Dose-response curve performed? - Optimal concentration for cell line? Check_Inhibitor->Check_Concentration If preparation is correct Check_Protocol Review Experimental Protocol - Correct timing of treatment? - Consistent cell culture conditions? Check_Concentration->Check_Protocol If concentration is optimal Check_Biology Assess Biological Factors - Cell line ATM status known? - Positive/negative controls included? Check_Protocol->Check_Biology If protocol is sound Western_Blot Troubleshoot Western Blot - Phosphatase inhibitors used? - Correct gel/transfer for large proteins? Check_Protocol->Western_Blot If WB issue Viability_Assay Troubleshoot Viability Assay - Cells in exponential growth? - Vehicle control included? Check_Protocol->Viability_Assay If viability assay issue Resolved Results are Consistent Check_Biology->Resolved If controls behave as expected Western_Blot->Resolved Viability_Assay->Resolved

References

challenges in working with ATM Inhibitor-8 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM Inhibitor-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound 10r, is a highly potent, selective, and orally active small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Its mechanism of action is to block the kinase activity of ATM, a crucial protein in the DNA Damage Response (DDR) pathway that is activated by DNA double-strand breaks. By inhibiting ATM, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents.

Q2: What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). While specific solubility data for this compound is not widely published, compounds of the 1,3-dihydro-imidazo[4,5-c]quinolin-2-one class are generally soluble in DMSO. For accurate and reproducible results, it is crucial to use anhydrous, high-purity DMSO.

To prepare a stock solution, weigh the desired amount of the inhibitor and add the calculated volume of DMSO to achieve the target concentration. Gentle warming and vortexing can aid in dissolution.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C as a solid.[1] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term stability, it is best to protect the compound from light and moisture.

Q4: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous media. What should I do?

A4: This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the inhibitor can precipitate out of solution. To avoid this, it is recommended to perform a serial dilution of the DMSO stock in DMSO first to lower the concentration before the final dilution into your aqueous solution. This helps to keep the final DMSO concentration in your experiment as low as possible while maintaining the solubility of the inhibitor. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration below 0.1% to minimize off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q5: What are the known off-target effects of this compound?

A5: While this compound is described as a selective inhibitor, comprehensive public data on its off-target kinase profile is limited. It is important to be aware that many kinase inhibitors can have off-target effects, particularly against other members of the PI3K-like kinase (PIKK) family, such as ATR and DNA-PK. When interpreting experimental results, consider the possibility of off-target effects and, if necessary, perform counter-screening against related kinases to confirm the specificity of the observed phenotype.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected inhibition of ATM signaling in Western blot.

  • Possible Cause 1: Inhibitor degradation.

    • Troubleshooting Step: Ensure that the this compound stock solution is fresh and has been stored properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Possible Cause 2: Insufficient pre-incubation time.

    • Troubleshooting Step: The inhibitor needs to enter the cells and bind to its target before the induction of DNA damage. Pre-incubate the cells with this compound for at least 1-2 hours before treating with a DNA-damaging agent.

  • Possible Cause 3: Suboptimal inhibitor concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A good starting point for cellular assays is often in the nanomolar range, based on its potent IC50.[1][2]

  • Possible Cause 4: Inefficient DNA damage induction.

    • Troubleshooting Step: Confirm that your method of inducing DNA damage (e.g., ionizing radiation, etoposide) is effective. You can check for the phosphorylation of histone H2AX (γH2AX), a general marker of DNA double-strand breaks, which should be induced even in the presence of the ATM inhibitor.

Issue 2: High background or non-specific bands in Western blot for phosphorylated proteins.

  • Possible Cause 1: Inadequate blocking.

    • Troubleshooting Step: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Possible Cause 2: Primary or secondary antibody concentration is too high.

    • Troubleshooting Step: Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.

  • Possible Cause 3: Insufficient washing.

    • Troubleshooting Step: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Issue 3: High variability in cell viability or cytotoxicity assays.

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates to achieve a uniform cell density across all wells.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate, as they are more prone to evaporation. If you must use them, ensure proper humidification in the incubator.

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting Step: As mentioned in the FAQs, ensure the inhibitor is fully dissolved in the final assay medium by using a serial dilution method for your DMSO stock. Visually inspect the wells for any signs of precipitation.

Data Presentation

Property This compound (Compound 10r)
Molecular Formula C26H34N6O2
Molecular Weight 462.59 g/mol
Target ATM Kinase
IC50 1.15 nM
Storage Temperature -20°C
Cell Line Cancer Type Reported Use
HCT116Colorectal CancerInhibition of proliferation
SW620Colorectal CancerInhibition of proliferation and in vivo tumor growth
MCF-7Breast CancerInhibition of proliferation

Experimental Protocols

Protocol 1: Western Blot for ATM Signaling Pathway Inhibition

Objective: To assess the inhibitory effect of this compound on the phosphorylation of downstream targets of ATM, such as Chk2.

Materials:

  • This compound

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • DNA-damaging agent (e.g., Etoposide or ionizing radiation)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density and allow them to attach overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by adding a chemical agent (e.g., etoposide) or by exposing the cells to ionizing radiation.

  • Cell Lysis: At the desired time point after DNA damage, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay (MTT or similar)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells, often in combination with a DNA-damaging agent.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of a DNA-damaging agent. Include a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50 value.

Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits pCHK2 p-CHK2 (T68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest DNARepair DNA Repair pCHK2->DNARepair pp53 p-p53 (S15) p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis Troubleshooting_Workflow Start Inconsistent/Weak Results with this compound Check_Reagents Check Reagent Quality - Fresh inhibitor stock? - Antibody validation? Start->Check_Reagents Check_Protocol Review Experimental Protocol - Pre-incubation time sufficient? - Correct concentrations used? Start->Check_Protocol Check_Cells Evaluate Cellular System - Cell line viability? - Effective DNA damage? Start->Check_Cells Optimize_Conc Optimize Inhibitor Concentration (Dose-Response) Check_Reagents->Optimize_Conc Optimize_Time Optimize Incubation Time Check_Protocol->Optimize_Time Validate_Damage Validate DNA Damage (γH2AX staining) Check_Cells->Validate_Damage Success Consistent Results Optimize_Conc->Success Optimize_Time->Success Validate_Damage->Success Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells) Treatment 2. Treatment - Pre-treat with ATM-I8 - Induce DNA damage Cell_Culture->Treatment Harvest 3. Sample Harvest - Cell lysis (WB) - Fixation (FACS) Treatment->Harvest Analysis 4. Downstream Analysis - Western Blot - Cell Viability Assay - Cell Cycle Analysis Harvest->Analysis Results 5. Data Interpretation Analysis->Results

References

Technical Support Center: Refining ATM Inhibitor-8 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATM Inhibitor-8. The following information is designed to help refine experimental protocols for specific cell lines and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly potent and selective, orally active inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, with an IC50 of 1.15 nM.[1] ATM kinase is a primary regulator of the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[2] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, leading to a disruption of cell cycle checkpoints and DNA repair, which can sensitize cancer cells to DNA-damaging agents.[2]

Q2: In which cell lines has this compound shown activity?

This compound has been shown to inhibit the proliferation of colorectal cancer cell lines (HCT116 and SW620) and a breast cancer cell line (MCF-7).[1]

Q3: What is a recommended starting concentration for this compound in my experiments?

A concentration of 200 nM has been used in various assays with HCT116, SW620, and MCF-7 cells.[1] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Q4: How should I prepare and store this compound?

This compound should be dissolved in DMSO to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or no observable effect of this compound on my cell line.
  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. A common starting range for ATM inhibitors is 0.1 to 10 µM.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: The time required to observe an effect can vary. For signaling studies (e.g., Western blot), a few hours may be sufficient. For cell viability or cell cycle assays, longer incubation times (e.g., 24-72 hours) are typically necessary. Conduct a time-course experiment to identify the optimal treatment duration.

  • Possible Cause 3: Cell Line-Specific Resistance.

    • Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to ATM inhibition. Additionally, the genetic background of your cell line, such as the status of p53, can influence sensitivity.

Problem 2: High background or non-specific bands in Western blot for ATM pathway proteins.
  • Possible Cause 1: Antibody Issues.

    • Solution: Ensure your primary and secondary antibodies are validated for the intended application. Titrate your antibody concentrations to find the optimal dilution. Include appropriate controls, such as a secondary-only control, to check for non-specific binding.

  • Possible Cause 2: Insufficient Blocking or Washing.

    • Solution: Increase the blocking time (e.g., 1 hour at room temperature) and the number and duration of wash steps. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) can help reduce non-specific binding.

Quantitative Data

Table 1: In Vitro Activity of this compound in Specific Cell Lines

Cell LineCancer TypeAssayThis compound ConcentrationCombination AgentEffectReference
HCT116Colorectal CancerWestern Blot200 nM (4h)25 µM IrinotecanInhibited ATM pathway
HCT116Colorectal CancerCell Cycle Analysis200 nM (48h)-Altered cell cycle distribution
SW620Colorectal CancerCell Viability200 nM0.22 µM IrinotecanInhibited cell viability
SW620Colorectal CancerColony Formation200 nM0.02 µM IrinotecanInhibited cell colony formation
MCF-7Breast CancerCell Viability200 nM4.22 µM EtoposideInhibited cell viability
MCF-7Breast CancerCell Viability200 nM0.036 µM IrinotecanInhibited cell viability

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 or MTT)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of ATM Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound (e.g., 200 nM) for 1-4 hours.

  • Induce DNA Damage (Optional): Treat cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation) to stimulate the ATM pathway.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ATM (Ser1981), total ATM, p-Chk2 (Thr68), total Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

Protocol 3: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 200 nM) for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) p-ATM (S1981) ATM_inactive->ATM_active Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits Chk2_active Chk2 (active) p-Chk2 (T68) Chk2_inactive->Chk2_active CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) Chk2_active->CellCycleArrest p53_active p53 (active) p53->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (Determine IC50) start->dose_response time_course 2. Time-Course Experiment (Optimal Duration) dose_response->time_course mechanism_studies 3. Mechanistic Studies time_course->mechanism_studies western_blot Western Blot (p-ATM, p-Chk2) mechanism_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle viability_assay Cell Viability Assay (Combination Treatment) mechanism_studies->viability_assay end End: Refined Protocol western_blot->end cell_cycle->end viability_assay->end

Caption: Workflow for refining this compound treatment protocols.

Troubleshooting_Logic q1 Observable Effect? a1_yes Proceed with Downstream Assays q1->a1_yes Yes q2 Check IC50 for Cell Line q1->q2 No q3 Optimize Treatment Duration q2->q3 q4 Verify Inhibitor Integrity q3->q4 q5 Consider Cell-Intrinsic Resistance q4->q5

Caption: Troubleshooting logic for this compound experiments.

References

minimizing variability in ATM Inhibitor-8 research findings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving ATM Inhibitor-8.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective, orally active inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 1.15 nM.[1][2] By blocking the kinase activity of ATM, it prevents the phosphorylation of downstream targets involved in the DNA damage response (DDR), thereby impairing processes like cell cycle arrest, DNA repair, and apoptosis.[3][4] This targeted inhibition can sensitize cancer cells to DNA-damaging agents.[3]

Q2: My IC50 value for this compound varies between experiments. What are the potential causes?

A2: Variability in IC50 values is a common issue and can be attributed to several biological and technical factors:

  • Cell Line Genetics: The genetic background of the cell line, particularly the status of key proteins in the DNA damage response (DDR) and cell cycle pathways like p53, is a critical determinant of sensitivity.

  • Assay Type: The specific assay used to measure cell viability can significantly influence the determined IC50 value.

  • Inhibitor Stability: Ensure proper storage of this compound and use freshly prepared working solutions. Repeated freeze-thaw cycles can lead to compound degradation.

  • Experimental Conditions: Factors such as cell density, incubation time, and passage number can all contribute to variability.

Q3: Does the p53 status of my cells always predict their sensitivity to this compound?

A3: Not always. While p53 is a major downstream target of ATM and its status is a significant factor, the relationship is complex and context-dependent. In some cases, p53-mutant cells are more reliant on ATM for cell cycle arrest and repair, making them highly sensitive to ATM inhibition, especially in combination with DNA-damaging agents (a concept known as synthetic lethality). However, in other contexts, inhibiting ATM in p53-wildtype cells might suppress p53-dependent apoptosis, leading to resistance.

Q4: I am not seeing a decrease in the phosphorylation of ATM's downstream targets after treatment with this compound in my Western blot. What should I check?

A4: This could be due to several reasons:

  • Ineffective DNA Damage: Confirm that your method for inducing DNA double-strand breaks (e.g., ionizing radiation, etoposide) is working. You can check for the induction of a general DNA damage marker like γH2AX.

  • Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.

  • Phosphatase Activity: Ensure that your lysis buffer contains a sufficient concentration of phosphatase inhibitors to prevent the dephosphorylation of your target proteins.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies.

Troubleshooting Guides

Western Blot Analysis

Problem: Weak or no signal for phosphorylated ATM or downstream targets (e.g., p-CHK2, p-p53).

Potential Cause Recommended Solution
Inefficient Protein Transfer For large proteins like ATM (~350 kDa), use a wet transfer system overnight at a low, constant voltage (e.g., 15-20V) at 4°C. Ensure the PVDF membrane is properly activated with methanol.
Inappropriate Gel Percentage Use a low-percentage (e.g., 6-7%) Tris-Acetate or Tris-Glycine SDS-PAGE gel to improve the migration and separation of large proteins.
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
Insufficient DNA Damage Confirm the induction of DNA double-strand breaks by your chosen method. Include a positive control (DNA damage without inhibitor) and check for γH2AX induction.
Timing of Lysate Collection ATM activation is transient. Perform a time-course experiment to identify the peak phosphorylation of downstream targets after inducing DNA damage (often 1-2 hours post-treatment).

Problem: High background on the Western blot.

Potential Cause Recommended Solution
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.
Antibody Concentration Too High Reduce the concentration of your primary and/or secondary antibodies.
Inadequate Washing Increase the number and duration of wash steps with TBST after antibody incubations.
Secondary Antibody Cross-Reactivity Run a "secondary antibody only" control. Consider using a highly cross-adsorbed secondary antibody.
Cell Viability Assays

Problem: Inconsistent IC50 values.

Potential Cause Recommended Solution
Cell Seeding Density Ensure a consistent and optimal cell seeding density for each experiment. High confluence can affect growth rates and drug sensitivity.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inhibitor Preparation Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Incubation Time Standardize the incubation time with the inhibitor across all experiments.
Immunofluorescence

Problem: High background fluorescence.

Potential Cause Recommended Solution
Autofluorescence of this compound Include a control of unstained, inhibitor-treated cells to assess the inhibitor's intrinsic fluorescence.
Insufficient Blocking Block with an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) for a sufficient duration.
Non-specific Antibody Binding Titrate the primary antibody to its optimal concentration. Include a secondary antibody-only control and an isotype control.
Inadequate Washing Perform thorough washes with PBS or PBST after each antibody incubation step.

Experimental Protocols

Western Blot Protocol for ATM Pathway Analysis
  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Pre-treat with this compound for 1-2 hours before inducing DNA damage (e.g., with ionizing radiation or etoposide). Include appropriate controls (vehicle-only, DNA damage-only, inhibitor-only).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris or a low-percentage Tris-Glycine gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM (S1981), anti-p-CHK2 (T68), anti-total ATM, anti-total CHK2, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours. Include vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Protocol for γH2AX Foci Formation
  • Cell Seeding and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. Treat with this compound and induce DNA damage.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with a suitable blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with anti-γH2AX primary antibody overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides with antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycleArrest p_p53 p-p53 (S15) p53->p_p53 p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis p_BRCA1 p-BRCA1 BRCA1->p_BRCA1 DNA_Repair DNA Repair p_BRCA1->DNA_Repair

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Analysis start Start Experiment cell_culture Cell Culture (Seed cells to 70-80% confluency) start->cell_culture inhibitor_treatment Pre-treat with This compound or Vehicle cell_culture->inhibitor_treatment dna_damage Induce DNA Damage (e.g., Ionizing Radiation) inhibitor_treatment->dna_damage incubation Incubate for Defined Time Period dna_damage->incubation western_blot Western Blot (p-ATM, p-CHK2, etc.) incubation->western_blot cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability immunofluorescence Immunofluorescence (e.g., γH2AX foci) incubation->immunofluorescence data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_viability->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Caption: A general experimental workflow for studying the effects of this compound.

References

identifying and overcoming resistance to ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with ATM Inhibitor-8.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective, ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with a reported IC50 of 1.15 nM in cell-free assays.[1][2] ATM is a primary sensor of DNA double-strand breaks (DSBs).[3] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By blocking the kinase activity of ATM, this compound prevents this signaling cascade, thereby impairing the cell's ability to repair DSBs and sensitizing cancer cells to DNA-damaging agents.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

This compound has been shown to inhibit the proliferation of colorectal cancer cells (HCT116 and SW620) and breast cancer cells (MCF-7).

Q3: What is the recommended solvent and storage condition for this compound?

For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent. Stock solutions should be stored at -20°C or -80°C for long-term stability. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.

Q4: What are the key downstream markers to confirm ATM inhibition in cellular assays?

To confirm the on-target activity of this compound, it is essential to assess the phosphorylation status of direct downstream targets of ATM after inducing DNA damage (e.g., with ionizing radiation or etoposide). Key markers include:

  • Phospho-ATM (Ser1981): Autophosphorylation of ATM at Serine 1981 is a primary indicator of its activation. Successful inhibition will prevent or reduce this phosphorylation.

  • Phospho-CHK2 (Thr68): Checkpoint Kinase 2 (CHK2) is a critical downstream effector of ATM. Its phosphorylation at Threonine 68 is a robust marker of ATM activity.

  • Phospho-p53 (Ser15): The tumor suppressor p53 is a well-established substrate of ATM, and its phosphorylation at Serine 15 is a key event in its activation.

  • γH2AX (Phospho-Histone H2A.X at Ser139): While not a direct substrate of ATM in all contexts (DNA-PK can also phosphorylate H2AX), a reduction in γH2AX foci formation after DNA damage can indicate impaired DNA damage response signaling, which is consistent with ATM inhibition.

II. Data Presentation

For comparative purposes, the following table summarizes the IC50 values of other well-characterized, potent, and selective ATM inhibitors in various cancer cell lines.

ATM InhibitorCell LineCancer TypeCellular IC50 (nM) (Inhibition of pCHK2)
M3541A549Lung Carcinoma~10
M3541FaDuHead and Neck Squamous Cell Carcinoma~20
M3541HT29Colorectal Adenocarcinoma~50
M3541MCF-7Breast Adenocarcinoma~43
M4076A549Lung Carcinoma9-64 (in a panel of 8 cell lines)
KU-60019U1242GlioblastomaEffective at 3 µM for radiosensitization
AZD0156VariousHead and Neck Squamous Cell Carcinoma3 (for radiosensitization)

Note: The cellular potency of ATM inhibitors can vary significantly depending on the cell line's genetic background (e.g., p53 status), the assay used, and the experimental conditions.

III. Troubleshooting Guides

Problem 1: No or weak inhibition of downstream ATM targets (e.g., p-CHK2) in Western Blot.
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment with this compound (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. Pre-incubation for 1-2 hours before inducing DNA damage is recommended.
Inhibitor Instability Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Ineffective DNA Damage Induction Confirm that your DNA-damaging agent (e.g., ionizing radiation, etoposide) is active. As a positive control, check for the induction of a general DNA damage marker like γH2AX, which should be present even if ATM is inhibited.
Low ATM Expression or Defective Pathway Verify the expression of ATM protein in your cell line by Western blot. Use a cell line with a known functional ATM pathway as a positive control.
Issues with Western Blot Protocol Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Optimize antibody concentrations and incubation times. Use appropriate loading controls (e.g., β-actin, GAPDH) and total protein levels of the target as controls.
Problem 2: this compound shows no effect on cell viability or radiosensitization.
Possible Cause Troubleshooting Steps
Cell Line-Specific Resistance The chosen cell line may have intrinsic resistance mechanisms. Consider the p53 status of your cells, as p53-mutant cells are often more sensitive to ATM inhibition in combination with DNA-damaging agents.
Suboptimal Treatment Duration For radiosensitization experiments, a short pre-incubation with the inhibitor (1-4 hours) before irradiation is often sufficient. For long-term cell viability or clonogenic assays, continuous exposure to the inhibitor may be necessary.
High Cell Seeding Density In viability assays, high cell density can lead to nutrient depletion and cell cycle arrest, which may mask the effects of the inhibitor. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Acquired Resistance If you are working with a cell line that has been previously exposed to ATM inhibitors or other DNA-damaging agents, it may have developed acquired resistance.
Problem 3: High background or off-target effects are suspected.
Possible Cause Troubleshooting Steps
Inhibitor Concentration is Too High High concentrations of the inhibitor may lead to off-target effects. Perform a dose-response curve and use the lowest effective concentration that shows on-target inhibition.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Off-Target Kinase Inhibition While this compound is reported to be selective, cross-reactivity with other PI3K-like kinases (PIKKs) like ATR and DNA-PK is a possibility at higher concentrations. To test for this, you can assess the phosphorylation of specific downstream targets of these other kinases.

IV. Identifying and Overcoming Resistance to this compound

Acquired resistance to ATM inhibitors is a significant challenge. Here are some potential mechanisms and strategies to investigate them:

Potential Mechanisms of Resistance:

  • Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cells may compensate for the loss of ATM signaling by upregulating parallel or alternative DNA repair pathways, such as those mediated by ATR or DNA-PK.

  • Alterations in Downstream Effectors: Mutations or altered expression of downstream components of the ATM pathway, such as p53, can affect the cellular response to ATM inhibition.

  • Increased Drug Metabolism: Cells may enhance the metabolic breakdown of the inhibitor, reducing its effective concentration.

Experimental Workflow to Investigate Resistance:

  • Generate a Resistant Cell Line: Culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20) and gradually increasing the dose over several months.

  • Confirm Resistance: Perform a cell viability or clonogenic assay to demonstrate a significant increase in the IC50 of the resistant cell line compared to the parental line.

  • Investigate Mechanisms:

    • Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux activity by flow cytometry. Compare the efflux activity in parental and resistant cells.

    • Bypass Pathways: Use Western blotting to examine the activation status (i.e., phosphorylation) of key proteins in alternative DNA repair pathways (e.g., p-ATR, p-DNA-PKcs) in both parental and resistant cells, with and without this compound treatment.

    • Genomic and Proteomic Analysis: Perform whole-exome sequencing or RNA sequencing to identify potential mutations or changes in gene expression in the resistant cells. Proteomic analysis can identify changes in protein expression levels.

V. Experimental Protocols

Protocol 1: Western Blot for ATM Signaling Pathway

Objective: To assess the inhibitory effect of this compound on the phosphorylation of downstream ATM targets.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or by exposing to ionizing radiation (e.g., 5 Gy).

  • Cell Lysis:

    • Harvest cells at a specified time point post-damage (e.g., 1 hour).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-CHK2 (Thr68), total CHK2, p-p53 (Ser15), and total p53 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the reproductive viability of cells, particularly in combination with radiation.

Methodology:

  • Cell Seeding:

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the radiation dose and cell line) into 6-well plates.

  • Inhibitor Treatment:

    • Allow cells to attach for 4-6 hours, then add this compound at the desired concentration.

  • Irradiation:

    • After 1-2 hours of inhibitor pre-treatment, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, replace the medium with fresh medium without the inhibitor and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with methanol and stain with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition and plot the survival curves.

VI. Mandatory Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits pCHK2 p-CHK2 (T68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 (S15) p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pBRCA1 p-BRCA1 BRCA1->pBRCA1 DNARepair DNA Repair pBRCA1->DNARepair gH2AX γH2AX H2AX->gH2AX gH2AX->DNARepair

Caption: ATM Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow Start Start: No/Weak Inhibition Observed Check_Inhibitor Check Inhibitor: Fresh stock? Correct concentration? Start->Check_Inhibitor Inhibitor_OK Inhibitor OK Check_Inhibitor->Inhibitor_OK Check_Damage Check DNA Damage: Is DNA damage agent active? Check γH2AX. Damage_OK Damage OK Check_Damage->Damage_OK Check_CellLine Check Cell Line: Functional ATM pathway? ATM expression level? CellLine_OK Cell Line OK Check_CellLine->CellLine_OK Check_Protocol Check Protocol: Phosphatase inhibitors? Antibody validation? Protocol_OK Protocol OK Check_Protocol->Protocol_OK Inhibitor_OK->Check_Damage Yes Optimize_Conc Action: Optimize inhibitor concentration and incubation time. Inhibitor_OK->Optimize_Conc No Damage_OK->Check_CellLine Yes Validate_Damage Action: Use positive control for DNA damage induction. Damage_OK->Validate_Damage No CellLine_OK->Check_Protocol Yes Use_Positive_Control_Cell Action: Use a positive control cell line. CellLine_OK->Use_Positive_Control_Cell No Optimize_WB Action: Optimize Western Blot protocol. Protocol_OK->Optimize_WB No End Problem Resolved Protocol_OK->End Yes Optimize_Conc->Start Validate_Damage->Start Use_Positive_Control_Cell->Start Optimize_WB->Start

Caption: Troubleshooting workflow for ATM inhibitor experiments.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance ATM_Inhibitor This compound (Extracellular) Inhibitor_Intra This compound (Intracellular) ATM_Inhibitor->Inhibitor_Intra enters cell ABC_Transporter ABC Transporter (e.g., P-gp/MDR1) ATM ATM Kinase Inhibitor_Intra->ATM inhibits ABC_Transporter->ATM_Inhibitor effluxes Resistance Resistance DDR DNA Damage Response (DDR) ATM->DDR mediates Cell_Survival Cell Survival DDR->Cell_Survival prevents Bypass_Pathway Bypass Pathway (e.g., ATR, DNA-PK) Bypass_Pathway->DDR compensates for ATM inhibition Resistance->Cell_Survival leads to

Caption: Mechanisms of acquired resistance to ATM inhibitors.

References

Technical Support Center: Optimizing Incubation Time for ATM Inhibitor-8 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ATM Inhibitor-8 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the experimental endpoint and the cell line being used.

  • For inhibiting ATM signaling pathways (e.g., assessing downstream protein phosphorylation): A short pre-incubation time is generally sufficient. For example, a 4-hour incubation with 200 nM this compound has been used to demonstrate inhibition of the ATM pathway in HCT116 cells via Western blot.[1]

  • For cell cycle analysis: Longer incubation times are typically required to observe effects on cell cycle distribution. A 48-hour incubation with 200 nM this compound has been used for cell cycle analysis in HCT116 cells.[1]

  • For cell viability and proliferation assays: These assays usually require the longest incubation times to observe significant effects on cell growth and death. While specific data for this compound is limited, typical incubation times for other ATM inhibitors in proliferation assays range from 48 to 96 hours or even longer.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line and experimental goals.

Q2: What is the recommended concentration of this compound to use?

A2: The effective concentration of this compound will vary depending on the cell line and the desired biological effect.

  • This compound has a very low IC50 of 1.15 nM in cell-free assays, indicating high potency.[1]

  • In cell-based assays, a concentration of 200 nM has been shown to be effective at inhibiting the ATM pathway and affecting the cell cycle in HCT116 cells.[1]

  • It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: In which solvents is this compound soluble, and how should it be stored?

A3: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When diluting the stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to avoid precipitation. The final DMSO concentration in your cell culture should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.

Q4: What are the known off-target effects of ATM inhibitors?

A4: While this compound is described as a highly potent and selective ATM inhibitor, it's important to be aware of potential off-target effects common to kinase inhibitors. Some ATM inhibitors have shown activity against other members of the PI3K-like kinase (PIKK) family, such as ATR and DNA-PK. To confirm the specificity of your observations, consider using multiple ATM inhibitors, performing rescue experiments in ATM-deficient cells, or assessing the phosphorylation status of downstream targets of other related kinases.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayIncubation TimeReference
IC50 (cell-free) 1.15 nMN/AKinase AssayN/A
Pathway Inhibition Effective at 200 nMHCT116Western Blot4 hours
Cell Cycle Effect Effective at 200 nMHCT116Flow Cytometry48 hours
Proliferation InhibitsHCT116, SW620, MCF-7Proliferation AssayNot Specified

Mandatory Visualizations

ATM_Signaling_Pathway ATM Signaling Pathway in DNA Damage Response cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_dimer Inactive ATM Dimer MRN->ATM_dimer activates ATM_active Active ATM Monomer (p-ATM S1981) ATM_dimer->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 H2AX H2AX ATM_active->H2AX ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 p_p53 p-p53 (S15) p53->p_p53 DNARepair DNA Repair BRCA1->DNARepair gamma_H2AX γH2AX H2AX->gamma_H2AX CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis gamma_H2AX->DNARepair

Caption: ATM Signaling Pathway in DNA Damage Response.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in appropriate plates Treatment Treat cells with this compound for desired incubation time Cell_Seeding->Treatment Inhibitor_Prep Prepare this compound dilutions Inhibitor_Prep->Treatment Viability Cell Viability Assay (e.g., MTT, Crystal Violet) Treatment->Viability Western Western Blot (p-ATM, p-CHK2, etc.) Treatment->Western IF Immunofluorescence (γH2AX foci) Treatment->IF Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow

Caption: General Experimental Workflow for this compound.

Troubleshooting_Flowchart Troubleshooting this compound Experiments decision decision solution solution Start No or weak effect of This compound observed Check_Conc Is the inhibitor concentration optimal? Start->Check_Conc Check_Inc_Time Is the incubation time appropriate for the assay? Check_Conc->Check_Inc_Time No Dose_Response Perform a dose-response curve to determine IC50/EC50 Check_Conc->Dose_Response Yes Check_Inhibitor Is the inhibitor stock viable? Check_Inc_Time->Check_Inhibitor No Time_Course Perform a time-course experiment (e.g., 24, 48, 72h) Check_Inc_Time->Time_Course Yes Check_Cells Is the cell line responsive? Check_Inhibitor->Check_Cells No Fresh_Stock Prepare fresh inhibitor stock and dilutions. Store properly. Check_Inhibitor->Fresh_Stock Yes Check_Assay Is the assay protocol optimized? Check_Cells->Check_Assay No Check_ATM_Status Verify ATM expression and pathway functionality in your cell line (e.g., via Western Blot for p-ATM after DNA damage). Check_Cells->Check_ATM_Status Yes Optimize_Assay Optimize assay conditions (cell density, antibody concentrations, etc.). Include positive and negative controls. Check_Assay->Optimize_Assay Yes

Caption: Troubleshooting this compound Experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

Materials:

  • HCT116, SW620, or MCF-7 cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for ATM Pathway Inhibition

This protocol is to assess the phosphorylation status of ATM and its downstream targets.

Materials:

  • Cells treated with this compound and a DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM (S1981), anti-p-CHK2 (T68), anti-ATM, anti-CHK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Protocol 3: Immunofluorescence for γH2AX Foci Formation

This protocol is to visualize DNA double-strand breaks.

Materials:

  • Cells grown on coverslips and treated with this compound and a DNA-damaging agent

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-γH2AX antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Troubleshooting Guide

Problem 1: No or weak inhibition of downstream target phosphorylation in Western blot.

  • Possible Cause: Suboptimal incubation time.

    • Solution: For rapid signaling events, a pre-incubation of 1-4 hours with this compound before adding a DNA-damaging agent is recommended. Perform a time-course experiment to find the optimal pre-incubation time.

  • Possible Cause: Inhibitor concentration is too low.

    • Solution: Perform a dose-response experiment to determine the effective concentration for your cell line.

  • Possible Cause: Inefficient DNA damage.

    • Solution: Ensure your DNA-damaging agent is active and used at an appropriate concentration or dose. Check for γH2AX induction as a positive control for DNA damage.

  • Possible Cause: ATM pathway is not active in your cell line.

    • Solution: Confirm that your cell line expresses ATM and that the pathway can be activated by DNA damage in the absence of the inhibitor.

Problem 2: High background in Western blot.

  • Possible Cause: Insufficient blocking or washing.

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the number and duration of washes.

  • Possible Cause: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution.

Problem 3: No significant effect on cell viability.

  • Possible Cause: Incubation time is too short.

    • Solution: For cell viability assays, longer incubation times (e.g., 72-96 hours) are often necessary. Perform a time-course experiment.

  • Possible Cause: Cell line is resistant to ATM inhibition.

    • Solution: Consider the genetic background of your cell line. Cells with certain mutations may be less dependent on the ATM pathway.

  • Possible Cause: this compound has degraded.

    • Solution: Ensure proper storage of the inhibitor and prepare fresh dilutions for each experiment.

Problem 4: Precipitate formation upon dilution of this compound.

  • Possible Cause: Poor aqueous solubility.

    • Solution: Perform serial dilutions in DMSO before the final dilution in your aqueous buffer or medium to ensure the final DMSO concentration is sufficient to keep the inhibitor in solution. Avoid rapid dilution of a highly concentrated DMSO stock into an aqueous solution.

References

troubleshooting unexpected phenotypes with ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes when using ATM Inhibitor-8. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a primary sensor and activator of the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting cell cycle checkpoints, DNA repair, and apoptosis. This sensitizes cancer cells to DNA-damaging agents.

Q2: We are observing lower than expected cytotoxicity with this compound in our cancer cell line. What could be the cause?

Several factors could contribute to reduced cytotoxicity:

  • Cell Line Specific Dependencies: The cytotoxic effect of ATM inhibition can be cell-context dependent. Cells with a functional p53 pathway may arrest in the cell cycle rather than undergo apoptosis.

  • Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel DNA damage response pathways, such as the ATR (Ataxia Telangiectasia and Rad3-related) pathway.

  • Inhibitor Instability: Small molecule inhibitors can degrade in cell culture media over long incubation periods. For experiments lasting over 24 hours, consider replenishing the media with fresh inhibitor.

  • Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor.

Q3: Our cells treated with this compound are showing an unexpected cell cycle arrest profile, different from the expected G2/M arrest. Why is this happening?

While ATM inhibition is often associated with a failure to arrest at the G2/M checkpoint, the observed cell cycle phenotype can vary:

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects. It is crucial to determine the optimal concentration that inhibits ATM without affecting other kinases.

  • Cellular Context and Crosstalk: The ATM pathway has extensive crosstalk with other signaling networks that regulate the cell cycle. Depending on the genetic background of your cells, inhibition of ATM could lead to arrest at other checkpoints.

  • Paradoxical Effects: In some contexts, inhibition of a kinase can lead to the paradoxical activation of a downstream pathway if the kinase is also involved in a negative feedback loop.

Troubleshooting Guides

Scenario 1: Unexpected Resistance to this compound in Combination Therapy

You are treating a p53-wild-type cancer cell line with a DNA-damaging agent (e.g., Etoposide) and expect this compound to sensitize the cells. However, you observe minimal enhancement of cell death.

start Unexpected Resistance Observed check_on_target Verify On-Target ATM Inhibition (Western Blot for p-CHK2) start->check_on_target check_p53 Assess p53 Pathway Activation (Western Blot for p21) check_on_target->check_p53 ATM inhibition confirmed check_atr Investigate Compensatory ATR Pathway (Western Blot for p-CHK1) check_p53->check_atr p21 is upregulated conclusion Conclusion: Resistance likely due to p53-mediated cell cycle arrest or ATR pathway upregulation. check_atr->conclusion p-CHK1 is upregulated

Caption: Troubleshooting workflow for unexpected resistance.

  • p21-Mediated Cell Cycle Arrest: The combination treatment may be inducing a strong, p53-dependent upregulation of the CDK inhibitor p21, leading to cell cycle arrest rather than apoptosis. This can paradoxically protect the cells from the cytotoxic effects of the DNA-damaging agent.

  • Upregulation of Compensatory Pathways: The cells might be activating the ATR pathway to compensate for the loss of ATM signaling.

ExperimentPurposeExpected Outcome if Hypothesis is Correct
Western Blot To assess the activation of ATM, p53, and ATR pathways.- Decreased p-CHK2 (Thr68) with this compound- Increased p21 expression with combination treatment- Increased p-CHK1 (Ser345) with combination treatment
Cell Cycle Analysis To determine the cell cycle distribution after treatment.An increase in the G1 or G2 arrested population.
Combination with ATR inhibitor To test if dual inhibition of ATM and ATR overcomes resistance.Increased cell death compared to single inhibitor combinations.
Scenario 2: Increased Cell Migration/Invasion Following this compound Treatment

You are using this compound to radiosensitize a cancer cell line and unexpectedly observe an increase in cell migration or invasion in a transwell assay.

start Increased Cell Migration/Invasion Observed check_emt Assess Epithelial-to-Mesenchymal Transition (EMT) Markers (Western Blot/qPCR) start->check_emt check_off_target Investigate Off-Target Effects on Pro-Migratory Kinases check_emt->check_off_target EMT markers (e.g., Vimentin) are upregulated conclusion Conclusion: Phenotype may be due to off-target effects or induction of EMT. check_off_target->conclusion

Caption: Troubleshooting workflow for unexpected cell migration.

  • Off-Target Effects: this compound might be inhibiting other kinases that are negative regulators of cell migration.

  • Induction of a Pro-Metastatic Phenotype: In some contexts, the stress induced by DNA damage and repair inhibition can trigger signaling pathways that promote epithelial-to-mesenchymal transition (EMT), a process associated with increased motility and invasion.

ExperimentPurposeExpected Outcome if Hypothesis is Correct
Kinase Selectivity Profiling To identify potential off-target kinases of this compound.Inhibition of known negative regulators of cell migration.
Western Blot / qPCR for EMT markers To determine if this compound induces EMT.Increased expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and decreased expression of epithelial markers (e.g., E-cadherin).
Rescue Experiment To confirm the role of ATM in the observed phenotype.Overexpression of a constitutively active ATM mutant should rescue the pro-migratory phenotype.

Experimental Protocols

Protocol 1: Western Blot for ATM Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the ATM signaling pathway.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein.

    • Incubate with primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p21) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability (MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat cells with serial dilutions of this compound, with or without a DNA-damaging agent. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze DNA content and cell cycle distribution.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Diagram

DSB DNA Double-Strand Break ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair ATM_I8 This compound ATM_I8->ATM inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces p21->CellCycleArrest induces

Caption: ATM signaling pathway and the point of inhibition by this compound.

References

quality control measures for ATM Inhibitor-8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATM Inhibitor-8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective, orally active small molecule that functions as an ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response (DDR) pathway.[3][4] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent, it is best to aliquot the stock solution into single-use volumes and store at -80°C for up to six months or -20°C for up to one month to minimize freeze-thaw cycles.

Q3: How can I confirm that this compound is active in my cell line?

A3: The activity of this compound can be confirmed by assessing the phosphorylation status of downstream targets of the ATM signaling pathway. A common and effective method is Western blotting. After treating cells with this compound and inducing DNA damage (e.g., with etoposide or ionizing radiation), a decrease in the phosphorylation of ATM substrates such as CHK2 (at Threonine 68), p53 (at Serine 15), and ATM itself (autophosphorylation at Serine 1981) indicates effective inhibition.

Q4: My cells are showing higher-than-expected toxicity at low concentrations of this compound. Could this be an off-target effect?

A4: While ATM inhibition can be cytotoxic, excessive toxicity at low concentrations might suggest off-target effects. To investigate this, you can perform a dose-response curve to determine the IC50 in your specific cell line and compare it to published values. Additionally, you can assess the phosphorylation status of downstream targets of related kinases like ATR and DNA-PK to check for cross-reactivity. If possible, using an ATM-null or knockdown cell line can help determine if the observed cytotoxicity is independent of ATM, which would strongly suggest off-target effects.

Q5: I am not observing the expected sensitization of my cancer cells to DNA-damaging agents with this compound. What are the possible causes?

A5: Several factors could contribute to this observation. First, ensure the stability of the inhibitor in your culture medium, as it may degrade over long incubation periods. It is recommended to use freshly prepared solutions for each experiment. Second, verify that your DNA-damaging agent is effectively inducing DNA double-strand breaks (DSBs). You can check for the induction of γH2AX, a marker for DSBs, which should be present even with ATM inhibition. Finally, confirm that your chosen cell line possesses a functional ATM signaling pathway.

Troubleshooting Guides

Guide 1: Western Blot for ATM Pathway Inhibition

Problem: Weak or no signal for phosphorylated ATM targets (e.g., p-ATM, p-CHK2) in the positive control (DNA damage alone).

Possible CauseSuggested Solution
Inefficient DNA Damage Verify the dose and delivery method of your DNA-damaging agent (e.g., ionizing radiation, etoposide). Ensure the agent is fresh and has been properly stored. Confirm DNA damage by checking for γH2AX induction.
Suboptimal Antibody Performance Titrate your primary antibodies to determine the optimal concentration. Ensure you are using a recommended and validated antibody for the specific phosphorylated target.
Presence of Phosphatases in Lysis Buffer Always include a fresh cocktail of phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.
Inefficient Protein Transfer For large proteins like ATM (~350 kDa), optimize your Western blot transfer conditions. Consider an overnight wet transfer at a low, constant voltage at 4°C. Ensure proper membrane activation (e.g., with methanol for PVDF).

Problem: High background on the Western blot, obscuring the signal.

Possible CauseSuggested Solution
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature or perform it overnight at 4°C. Use 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.
Antibody Concentration Too High Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a buffer containing a detergent like Tween-20 (e.g., TBST) is recommended.
Guide 2: Cell Viability Assays (e.g., MTT, WST-1)

Problem: Inconsistent or unexpected IC50 values for this compound.

Possible CauseSuggested Solution
Inhibitor Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer-term assays, consider replenishing the media with fresh inhibitor every 2-3 days.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. High confluency can affect proliferation rates and drug sensitivity.
Assay-Specific Artifacts Be aware that assays like MTT measure metabolic activity, which can be influenced by the inhibitor's off-target effects, potentially leading to an over- or underestimation of cell viability. Consider validating your results with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay.
Variable Treatment Duration Ensure consistent incubation times with the inhibitor across all experiments.
Guide 3: Cell Cycle Analysis

Problem: No G1/S or G2/M cell cycle arrest is observed in the positive control group after DNA damage.

Possible CauseSuggested Solution
Insufficient DNA Damage Ensure the dose of the DNA-damaging agent is sufficient to induce a robust cell cycle checkpoint arrest in your specific cell line.
Incorrect Timing of Cell Harvest The timing of cell cycle arrest can vary between cell lines. Perform a time-course experiment to determine the optimal time point to observe the maximal arrest after DNA damage.
Cell Confluency Ensure cells are in an exponential growth phase before treatment. Highly confluent cells may already be arrested in the G1 phase, masking any treatment-induced effects.
Fixation Issues Use ice-cold 70% ethanol and add it dropwise while vortexing to prevent cell clumping, which can affect the quality of flow cytometry data.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (ATM kinase) 1.15 nM-
Effective Concentration (in vitro) 200 nMHCT116, SW620, MCF-7

Experimental Protocols

Protocol 1: Western Blot Analysis of ATM Pathway Inhibition

This protocol outlines the steps to assess the efficacy of this compound by measuring the phosphorylation of ATM and its downstream target, CHK2.

1. Cell Culture and Treatment:

  • Seed cells (e.g., A549, HCT116) in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentrations of this compound (e.g., 10-200 nM) or a vehicle control (DMSO) for 1-2 hours.

  • Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide) or by exposing cells to ionizing radiation (IR).

  • Include appropriate controls: vehicle-only, DNA damage-only, and ATM inhibitor-only.

  • Harvest cells at the desired time points post-treatment (e.g., 1-6 hours).

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Mix an equal amount of protein lysate (e.g., 20-40 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For ATM, a wet transfer overnight at 4°C is recommended.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a cancer cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight to allow for cell attachment.

2. Drug Treatment:

  • Prepare a serial dilution of this compound in the complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.

  • Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C until formazan crystals are formed.

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive activates ATM_active p-ATM (active) (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 (inactive) ATM_active->p53_inactive phosphorylates CHK2_active p-CHK2 (active) (Thr68) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (active) (Ser15) p53_inactive->p53_active p53_active->CellCycleArrest DNARepair DNA Repair p53_active->DNARepair Apoptosis Apoptosis p53_active->Apoptosis ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Start: Cell Culture Treatment Treatment: - this compound - DNA Damaging Agent Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Western Blot) SDS_PAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., p-ATM, p-CHK2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis & Quantification Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for Western blot analysis of ATM pathway inhibition.

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Inhibitor Is the inhibitor solution fresh? Start->Check_Inhibitor Check_Cells Are cells in exponential growth? Check_Inhibitor->Check_Cells Yes Sol_Inhibitor Action: Prepare fresh inhibitor dilutions for each experiment. Check_Inhibitor->Sol_Inhibitor No Check_Assay Could it be an assay artifact? Check_Cells->Check_Assay Yes Sol_Cells Action: Optimize cell seeding density. Check_Cells->Sol_Cells No Sol_Assay Action: Validate with a direct cell counting method. Check_Assay->Sol_Assay Yes End Consistent IC50 Results Check_Assay->End No Sol_Inhibitor->End Sol_Cells->End Sol_Assay->End

Caption: Troubleshooting logic for inconsistent IC50 results in cell viability assays.

References

strategies to enhance the therapeutic index of ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving ATM Inhibitor-8 (also known as Compound 10r). The goal is to help you enhance the therapeutic index of this potent and selective ATM inhibitor by providing strategies to optimize its efficacy and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective, orally active small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 1.15 nM.[1][2][3] ATM is a primary sensor of DNA double-strand breaks (DSBs).[4] By competitively binding to the ATP-binding site of ATM, this compound prevents the autophosphorylation and activation of ATM in response to DNA damage.[5] This, in turn, blocks the downstream signaling cascade that leads to cell cycle arrest, DNA repair, and, in some cases, apoptosis. Inhibition of ATM-mediated DNA repair can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Q2: My cells show unexpected toxicity at low concentrations of this compound. Could this be an off-target effect?

A2: While this compound is reported to be highly selective, unexpected toxicity at low concentrations could indicate off-target effects, particularly in sensitive cell lines. Many kinase inhibitors can interact with other kinases, especially those with similar ATP-binding pockets. To investigate this:

  • Perform a dose-response curve: Carefully determine the IC50 in your specific cell line and compare it to the known IC50 for ATM (1.15 nM). A significant deviation may suggest off-target effects are contributing to cytotoxicity.

  • Assess off-target kinase activity: If you observe unexpected phenotypes, it is advisable to check the activity of closely related kinases in the PI3K-like kinase (PIKK) family, such as ATR, DNA-PK, and mTOR. This can be done by examining the phosphorylation of their specific downstream targets via western blot.

  • Use a genetic knockout/knockdown control: If available, use an ATM-knockout or knockdown cell line. If this compound still exhibits toxicity in these cells, it strongly suggests off-target effects.

Q3: I am not observing the expected sensitization of my cancer cells to radiation with this compound. What are some possible reasons?

A3: Several factors could contribute to a lack of radiosensitization:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve sufficient ATM inhibition. Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Timing of Administration: The timing of inhibitor administration relative to irradiation is critical. Pre-treatment with the ATM inhibitor for 1 to 24 hours before radiation is often necessary to ensure the ATM pathway is inhibited when DNA damage occurs.

  • Cell Line-Specific Factors: The genetic background of your cell line is crucial. Cells with an already compromised DNA damage response (e.g., p53 mutation) may show a more pronounced sensitization. Conversely, some cell lines may have intrinsic or acquired resistance mechanisms.

  • Inhibitor Stability and Solubility: Ensure that your this compound stock is fresh and has been stored correctly. The inhibitor can precipitate out of solution when diluted in aqueous media from a DMSO stock. Refer to the troubleshooting guide below for solubility issues.

Q4: What are the known mechanisms of resistance to ATM inhibitors?

A4: Resistance to ATM inhibitors can arise through several mechanisms, including:

  • Upregulation of alternative DNA repair pathways: Cells may compensate for ATM inhibition by upregulating other DNA repair pathways.

  • Changes in drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

  • Metabolic reprogramming: ATM inhibition can drive metabolic changes, such as the induction of macropinocytosis, which allows cancer cells to scavenge nutrients and survive under stress.

Strategies to Enhance the Therapeutic Index

A key goal in cancer therapy is to maximize the anti-tumor effects of a drug while minimizing toxicity to normal tissues. Here are several strategies to enhance the therapeutic index of this compound.

Combination Therapies

The therapeutic index of ATM inhibitors can be significantly improved by combining them with other agents that induce DNA damage or exploit synthetic lethality.

By inhibiting DNA repair, this compound can sensitize cancer cells to the effects of DNA-damaging agents.

  • With Topoisomerase Inhibitors: this compound has been shown to enhance the cytotoxic effects of topoisomerase inhibitors like etoposide and irinotecan.

  • With Radiotherapy: Combining ATM inhibitors with ionizing radiation (IR) can lead to a synergistic increase in cancer cell death. This is because the inhibitor prevents the repair of DNA double-strand breaks induced by radiation.

Quantitative Data for Combination Therapies (this compound and other selective ATM inhibitors)

Cell LineCombination AgentATM Inhibitor (Concentration)EffectReference
MCF-7Etoposide (4.22 µM)This compound (200 nM)Increased inhibition of cell viability
MCF-7Irinotecan (0.036 µM)This compound (200 nM)Increased inhibition of cell viability
SW620Irinotecan (0.22 µM)This compound (200 nM)Increased inhibition of cell viability
SW620 (in vivo)Irinotecan (40 mg/kg)This compound (20 or 40 mg/kg)Significant inhibition of tumor growth
FaDu (ATM KO)Olaparib (0.03-3 µM)AZD6738 (ATR inhibitor, 0.01-1 µM)Synergistic cell death (84% cell kill)
Endometrial Cancer CellsOlaparibKU-55933Enhanced sensitivity to Olaparib

In cancers with certain genetic backgrounds, such as mutations in BRCA1/2 or other homologous recombination repair (HRR) genes, combining an ATM inhibitor with a PARP inhibitor can induce synthetic lethality. While PARP inhibitors are effective in HRR-deficient tumors, resistance can develop. ATM inhibition may re-sensitize these tumors to PARP inhibitors.

Patient Stratification

The efficacy of this compound can be enhanced by selecting patient populations most likely to respond.

  • Tumors with p53 mutations: Cancer cells with mutated p53 are often more reliant on the G2/M checkpoint for DNA damage repair, a process regulated by ATM. Inhibiting ATM in these cells can lead to mitotic catastrophe and cell death.

  • Tumors with ATM mutations: While seemingly counterintuitive, some tumors with specific ATM mutations may still be sensitive to ATM inhibitors. Additionally, combining ATM inhibition with ATR inhibition has shown promise in ATM-deficient cancers.

Targeted Drug Delivery

Encapsulating ATM inhibitors in nanoparticles or liposomes can improve their therapeutic index by:

  • Increasing solubility and stability.

  • Enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • Reducing off-target toxicity to healthy tissues.

While specific data for this compound is not yet available, studies with other ATM inhibitors like KU-55933 have shown that nanoparticle delivery (e.g., using PLGA) can increase tumor accumulation and reduce systemic toxicity.

Troubleshooting Guides

Guide 1: Solubility and Precipitation Issues

Problem: this compound precipitates out of solution upon dilution in aqueous media.

Potential Cause Solution
Poor aqueous solubility ATM inhibitors are often hydrophobic. Rapid dilution from a high-concentration DMSO stock into an aqueous buffer can cause the compound to "crash out."
Perform serial dilutions: First, create an intermediate dilution of your DMSO stock in 100% DMSO to lower the concentration. Then, add this intermediate dilution to your pre-warmed aqueous medium while vortexing gently.
Incorrect solvent or storage Using old or non-anhydrous DMSO can reduce solubility. Improper storage can lead to degradation.
Use fresh, anhydrous DMSO for your stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
High final DMSO concentration High concentrations of DMSO (>0.5%) can be toxic to cells.
Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Guide 2: Inconsistent Western Blot Results for ATM Pathway Inhibition

Problem: Difficulty in detecting changes in the phosphorylation of ATM or its downstream targets.

Potential Cause Solution
Inefficient protein transfer of large proteins ATM is a large protein (~350 kDa) and can be difficult to transfer efficiently to a PVDF or nitrocellulose membrane.
Use a wet transfer system overnight at a low, constant voltage (e.g., 20-30V) at 4°C. Ensure the PVDF membrane is properly activated with methanol.
Inappropriate gel percentage High-percentage acrylamide gels can impede the migration of large proteins like ATM.
Use a low-percentage Tris-acetate or Tris-glycine SDS-PAGE gel (e.g., 6-7%).
Weak signal for phosphorylated proteins The inhibitor concentration may be too high, leading to complete inhibition and no detectable signal. Or, the time point for analysis may be suboptimal.
Perform a dose-response and time-course experiment to find the optimal inhibitor concentration and time point to observe changes in phosphorylation.
High background Non-specific antibody binding or insufficient blocking.
Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. Titrate your primary and secondary antibodies to determine the optimal dilution.

Experimental Protocols

Protocol 1: Western Blot for ATM Pathway Activation

This protocol is to assess the on-target efficacy of this compound by measuring the phosphorylation of downstream ATM targets.

Materials:

  • Cell line of interest

  • This compound

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate 1-2 x 10^6 cells in a 60 mm dish and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound (and a DMSO vehicle control) for 1-2 hours.

  • Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., 10 µM etoposide or 5 Gy of ionizing radiation).

  • Cell Lysis: Harvest cells 1-2 hours after inducing DNA damage. Wash with cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a low-percentage SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and image the blot.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and a DNA-damaging agent.

Materials:

  • Cell line of interest

  • This compound

  • Source of ionizing radiation (IR) or other DNA-damaging agent

  • Complete cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach for at least 4 hours.

  • Treatment: Pre-treat cells with this compound or vehicle control for 1-2 hours.

  • Irradiation: Expose the plates to a range of IR doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the inhibitor-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.

  • Staining: Wash colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Colony Counting: Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated, non-irradiated control.

Visualizations

ATM Signaling Pathway and Inhibition

// Nodes DSB [label="DNA Double-Strand\nBreak (DSB)", fillcolor="#F1F3F4", fontcolor="#202124"]; MRN [label="MRN Complex\n(MRE11/RAD50/NBS1)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_inactive [label="ATM (inactive dimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_active [label="ATM (active monomer)\np-ATM (S1981)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_Inhibitor_8 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CHK2 [label="CHK2", fillcolor="#F1F3F4", fontcolor="#202124"]; p_CHK2 [label="p-CHK2 (T68)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; p_p53 [label="p-p53 (S15)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRCA1 [label="BRCA1", fillcolor="#F1F3F4", fontcolor="#202124"]; p_BRCA1 [label="p-BRCA1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G1/S, G2/M)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNARepair [label="DNA Repair\n(Homologous Recombination)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DSB -> MRN [label=" recruits"]; MRN -> ATM_inactive [label=" activates"]; ATM_inactive -> ATM_active; ATM_Inhibitor_8 -> ATM_active [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; ATM_active -> CHK2; CHK2 -> p_CHK2; ATM_active -> p53; p53 -> p_p53; ATM_active -> BRCA1; BRCA1 -> p_BRCA1; p_CHK2 -> CellCycleArrest; p_p53 -> CellCycleArrest; p_p53 -> Apoptosis; p_BRCA1 -> DNARepair; } END_DOT Caption: The ATM signaling pathway is activated by DNA double-strand breaks, leading to cell cycle arrest, DNA repair, or apoptosis. This compound blocks this pathway.

Experimental Workflow for Troubleshooting Lack of Radiosensitization

// Nodes Start [label="No observed\nradiosensitization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inhibitor [label="Verify Inhibitor Activity\n& Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocol [label="Review Experimental\nProtocol", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Assess Cell Line\nCharacteristics", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Perform dose-response\n(Western Blot for p-CHK2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Timing [label="Optimize pre-incubation\ntime (1-24h before IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; p53_status [label="Check p53 and DDR\ngene status", fillcolor="#F1F3F4", fontcolor="#202124"]; Positive_Control [label="Use a known sensitive\ncell line as control", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Check for precipitation\n in media", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Radiosensitization\nObserved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Inhibitor; Start -> Check_Protocol; Start -> Check_Cells; Check_Inhibitor -> Dose_Response; Check_Inhibitor -> Solubility; Check_Protocol -> Timing; Check_Cells -> p53_status; Check_Cells -> Positive_Control; Dose_Response -> Success; Timing -> Success; p53_status -> Success; Positive_Control -> Success; Solubility -> Check_Inhibitor; } END_DOT Caption: A logical workflow for troubleshooting experiments where this compound fails to show a radiosensitizing effect.

References

Validation & Comparative

A Head-to-Head Battle in Cancer Research: ATM Inhibitor-8 vs. KU-55933

Author: BenchChem Technical Support Team. Date: November 2025

A new contender, ATM Inhibitor-8, emerges with high potency and oral bioavailability, challenging the established research tool, KU-55933, in the quest to sensitize cancer cells to therapy. This guide provides a comprehensive comparison of their performance, backed by experimental data and detailed protocols for researchers in oncology and drug development.

In the intricate landscape of cancer therapy, targeting the DNA damage response (DDR) has become a cornerstone of modern research. Central to this response is the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator that orchestrates cellular repair mechanisms. Inhibition of ATM can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to cell death. For years, KU-55933 has been a workhorse in laboratories for studying ATM function. However, its limitations, such as poor solubility and bioavailability, have paved the way for the development of novel inhibitors. A recent entrant, this compound, presents a promising profile with significantly improved potency and drug-like properties. This comparison guide delves into the key characteristics of both inhibitors to aid researchers in selecting the optimal tool for their specific needs.

Performance at a Glance: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and KU-55933, offering a clear comparison of their biochemical potency, selectivity, and cellular activity.

Inhibitor ATM IC50 (nM) Ki (nM) Primary Reference
This compound (Compound 10r)1.15Not Reported[1]
KU-5593312.9 - 132.2[2][3]

Table 1: Biochemical Potency Against ATM Kinase. Lower IC50 and Ki values indicate higher potency.

Inhibitor DNA-PK ATR mTOR PI3K Primary Reference
This compound (Compound 10r)>10000 nM>10000 nM1056 nMNot Reported[1]
KU-559332500 nM>100000 nM9300 nM16600 nM[4]

Table 2: Selectivity Profile Against Related Kinases (IC50 values). Higher IC50 values for off-target kinases indicate greater selectivity for ATM.

Inhibitor Cell Line Assay Key Findings Primary Reference
This compoundHCT116Cell Viability (CCK-8)In combination with 25 µM Irinotecan, 200 nM this compound significantly inhibited cell viability.
SW620Cell Viability (CCK-8)In combination with 0.22 µM Irinotecan, 200 nM this compound significantly inhibited cell viability.
MCF-7Cell Viability (CCK-8)In combination with 4.22 µM Etoposide or 0.036 µM Irinotecan, 200 nM this compound significantly inhibited cell viability.
HCT116Western BlotAt 200 nM, inhibited the ATM pathway in the presence of 25 µM Irinotecan.
HCT116Cell Cycle AnalysisAt 200 nM for 48h, led to a decrease in G0/G1 phase cells and an increase in S and G2/M phase cells.
KU-55933U251 & U87 (Glioblastoma)Clonogenic Assay10 µM KU-55933 significantly sensitized cells to temozolomide (TMZ).
U251 & U87Cell Cycle AnalysisIn combination with TMZ, led to a persistent G2/M arrest.
HeLa, LoVo, SW620Cytotoxicity Assay10 µM KU-55933 significantly sensitized cells to ionizing radiation.
Cancer cells with overactivated AktApoptosis & Cell CycleInhibited Akt phosphorylation, induced G1 cell cycle arrest, and triggered apoptosis.

Table 3: Summary of In Vitro Cellular Activity.

Inhibitor Model Dosing and Administration Key Findings Primary Reference
This compoundSW620 xenograft mice40 mg/kg Irinotecan (i.p., once weekly) + 20 or 40 mg/kg this compound (p.o., once daily for 3 days/week)Significantly inhibited tumor growth in combination with irinotecan.
Balb/c mice10 mg/kg (i.v.)Demonstrated good pharmacokinetic properties with lower plasma clearance and high plasma exposure.
KU-55933Not extensively studied in vivo due to poor pharmacokinetic properties.Not ApplicablePoor solubility and bioavailability have limited its in vivo applications.

Table 4: In Vivo Efficacy and Pharmacokinetics.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the role of these inhibitors, the following diagrams illustrate the ATM signaling pathway and a general workflow for evaluating ATM inhibitors.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break MRN MRN Complex DNA_DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair Inhibitor This compound or KU-55933 Inhibitor->ATM_active

Caption: The ATM signaling pathway is activated by DNA double-strand breaks.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Activity, IC50) Cellular Cell-Based Assays (Viability, Apoptosis, Cell Cycle) Biochemical->Cellular WesternBlot Western Blot (Target Engagement) Cellular->WesternBlot PK Pharmacokinetics (PK) WesternBlot->PK Promising Candidate Efficacy Xenograft Models (Anti-tumor Efficacy) PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: A general experimental workflow for evaluating ATM inhibitors.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Protocol 1: In Vitro ATM Kinase Assay (Adapted from Hickson et al., 2004)
  • Objective: To determine the IC50 value of an inhibitor against ATM kinase in a cell-free system.

  • Materials: HeLa cell nuclear extract, anti-ATM antibody, Protein A-Sepharose beads, recombinant p53 substrate, ATP, test inhibitor (this compound or KU-55933), and reagents for ELISA or Western blotting.

  • Procedure:

    • Immunoprecipitate ATM from HeLa nuclear extract using an anti-ATM antibody and Protein A-Sepharose beads.

    • Wash the beads to remove non-specific proteins.

    • Resuspend the beads in kinase buffer containing the p53 substrate.

    • Add serial dilutions of the test inhibitor and incubate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30 minutes at 30°C.

    • Terminate the reaction and quantify the phosphorylation of p53 at Serine 15 using ELISA or Western blotting.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular ATM Inhibition Assay (Western Blot)
  • Objective: To confirm target engagement by assessing the inhibition of ATM-dependent phosphorylation in cells.

  • Materials: Cancer cell line of choice (e.g., HCT116, U251), test inhibitor, DNA damaging agent (e.g., ionizing radiation, etoposide, irinotecan), lysis buffer, primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68)), and secondary antibodies.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with the test inhibitor or vehicle control for 1-2 hours.

    • Induce DNA damage.

    • Harvest cells at desired time points and prepare cell lysates.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total ATM and its downstream targets.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using chemiluminescence.

Protocol 3: Cell Viability Assay (CCK-8 or MTT)
  • Objective: To assess the effect of the inhibitor on cell proliferation, alone or in combination with a DNA damaging agent.

  • Materials: Cancer cell lines, 96-well plates, test inhibitor, chemotherapeutic agent, and CCK-8 or MTT reagent.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach.

    • Treat cells with serial dilutions of the inhibitor, the chemotherapeutic agent, or a combination of both.

    • Incubate for 48-72 hours.

    • Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Cell Cycle Analysis
  • Objective: To determine the effect of the inhibitor on cell cycle distribution.

  • Materials: Cancer cell lines, test inhibitor, DNA damaging agent, ethanol for fixation, and propidium iodide (PI) staining solution with RNase A.

  • Procedure:

    • Treat cells with the inhibitor and/or DNA damaging agent.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 5: In Vivo Tumor Xenograft Study (Adapted from Deng et al., 2023)
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in combination with chemotherapy in a mouse model.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cells for implantation (e.g., SW620), test inhibitor, and chemotherapeutic agent (e.g., irinotecan).

  • Procedure:

    • Subcutaneously inject cancer cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment groups (vehicle, inhibitor alone, chemotherapy alone, combination).

    • Administer treatments according to the specified dosing schedule (e.g., chemotherapy intraperitoneally once a week, inhibitor orally daily).

    • Measure tumor volume regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

The emergence of this compound marks a significant advancement in the development of ATM-targeted therapies. Its superior potency and oral bioavailability make it a highly attractive candidate for preclinical and potentially clinical development, offering a clear advantage over the pioneering but pharmacokinetically limited KU-55933. While KU-55933 will likely remain a valuable tool for in vitro studies due to its extensive characterization, this compound provides a much-needed instrument for in vivo investigations to fully explore the therapeutic potential of ATM inhibition in cancer. Researchers should carefully consider the specific requirements of their experimental models when choosing between these two inhibitors. The detailed data and protocols provided in this guide aim to facilitate this decision-making process and accelerate progress in this critical area of cancer research.

References

A Comparative Guide to the Efficacy of ATM Inhibitor-8 and AZD0156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two potent and selective ATM inhibitors: ATM Inhibitor-8 (also known as compound 10r) and AZD0156. The information is compiled from peer-reviewed publications to assist researchers in evaluating these compounds for their studies.

Introduction to ATM Inhibition

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), ATM activation initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis.[1][2] Because cancer cells often have a higher level of DNA damage, inhibiting ATM can be an effective strategy to selectively kill them, often in combination with DNA-damaging agents like chemotherapy or radiation.[1]

Quantitative Efficacy Data

The following tables summarize the reported in vitro and in vivo efficacy data for this compound and AZD0156. It is important to note that these data are from separate publications and not from a head-to-head study, so direct comparisons should be made with caution.

Inhibitor IC50 (ATM kinase) Cell-based IC50 (ATM autophosphorylation) Reference
This compound (10r)1.15 nMNot Reported[3]
AZD0156< 1 nM0.58 nM (in HT29 cells)

Table 1: In Vitro Potency of this compound and AZD0156. This table compares the half-maximal inhibitory concentration (IC50) of the two inhibitors against the ATM kinase and cellular ATM autophosphorylation.

Inhibitor Cell Line Combination Agent Observed Effect Reference
This compound (10r)HCT116, SW620 (colorectal), MCF-7 (breast)Irinotecan, EtoposideInhibition of proliferation[3]
This compound (10r)SW620IrinotecanInhibition of cell colony formation
AZD0156FaDu (head and neck)OlaparibPotentiation of olaparib effects, leading to increased DNA double-strand breaks, cell-cycle arrest, and apoptosis.
AZD0156Lung, gastric, and breast cancer cell linesOlaparibPotentiation of olaparib effects
AZD0156Various cancer cell linesRadiationStrong radiosensitization

Table 2: In Vitro Combination Efficacy. This table summarizes the reported synergistic or additive effects of the ATM inhibitors when combined with other anti-cancer agents in various cancer cell lines.

Inhibitor Xenograft Model Combination Agent Dosing Regimen Observed Effect Reference
This compound (10r)SW620 (colorectal cancer)Irinotecan (40 mg/kg, i.p. once weekly)20 or 40 mg/kg, p.o. once daily for 3 days every weekSignificant inhibition of tumor growth
AZD0156Lung xenograft modelRadiationNot specifiedEnhanced tumor growth inhibitory effects of radiation
AZD0156Two patient-derived triple-negative breast cancer xenograft modelsOlaparibNot specifiedImproved efficacy of olaparib

Table 3: In Vivo Efficacy in Xenograft Models. This table outlines the in vivo anti-tumor activity of the inhibitors in combination with other treatments in mouse models of cancer.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental designs used to evaluate these inhibitors, the following diagrams illustrate the ATM signaling pathway and a general workflow for a Western blot experiment.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_dimer Inactive ATM Dimer DNA_DSB->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair Inhibitor This compound or AZD0156 Inhibitor->ATM_monomer

Caption: The ATM signaling pathway is activated by DNA double-strand breaks.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Treatment (with ATM inhibitor) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pATM) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection

Caption: A general workflow for a Western blot experiment to assess protein levels.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of ATM inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitors on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the ATM inhibitor, alone or in combination with another agent, for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol is used to detect the levels of specific proteins to confirm the inhibition of the ATM signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the ATM inhibitor and/or a DNA-damaging agent. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 4-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pATM, anti-ATM, anti-pCHK2, anti-CHK2, anti-γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ATM inhibitor alone, combination agent alone, combination of ATM inhibitor and other agent). Administer the treatments according to the specified dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the differences between the groups.

Conclusion

Both this compound and AZD0156 are highly potent and selective inhibitors of ATM kinase with promising preclinical anti-cancer activity, particularly when used in combination with DNA-damaging agents. AZD0156 has been more extensively characterized in the public literature and is currently in clinical trials. This compound is a more recently disclosed compound that has also demonstrated significant in vivo efficacy in combination with chemotherapy. The choice between these inhibitors for research purposes may depend on the specific cancer model, the combination agent being investigated, and the desired pharmacokinetic properties. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments with these molecules.

References

Validating ATM Inhibitor-8's Effect on CHK2 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), particularly in signaling DNA double-strand breaks (DSBs). A critical downstream effector in this pathway is Checkpoint Kinase 2 (CHK2), which is directly phosphorylated and activated by ATM.[1][2] This activation, primarily through phosphorylation at Threonine 68 (Thr68), initiates a cascade leading to cell cycle arrest, DNA repair, or apoptosis, making the ATM-CHK2 axis a prime target for cancer therapy.[2][3]

Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. Therefore, rigorous validation of novel ATM inhibitors is paramount. This guide provides a comparative framework for validating the efficacy of ATM Inhibitor-8 by examining its impact on CHK2 phosphorylation, benchmarking it against other known ATM inhibitors, and providing a detailed experimental protocol for this validation.

Comparative Analysis of ATM Inhibitors

The potency of an ATM inhibitor is a key metric for its potential therapeutic efficacy. The following table summarizes the in vitro potency (IC50) of this compound and several well-characterized alternative compounds against the ATM kinase. Lower IC50 values indicate higher potency.

Inhibitor NameTarget KinaseIC50 (nM)Key Characteristics
This compound ATM1.15Highly potent, selective, and orally active.[4]
M3541 ATM0.25Potent, ATP-competitive, and selective.
AZD0156 ATM0.58Potent, selective, and orally active.
AZD1390 ATM0.78Highly selective, orally active, and brain-penetrant.
KU-60019 ATM6.3An improved, more potent analog of KU-55933.
KU-55933 ATM13A first-generation, selective ATM inhibitor.

ATM-CHK2 Signaling Pathway

Upon DNA damage, such as a double-strand break, ATM is activated and phosphorylates CHK2 at the Thr68 residue. This "priming" phosphorylation is a critical step for CHK2 dimerization and subsequent autophosphorylation, leading to its full activation and signaling to downstream effectors like p53. An effective ATM inhibitor will block this initial phosphorylation event.

ATM_CHK2_Pathway DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive senses ATM_active ATM (active) ATM_inactive->ATM_active activates CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates Inhibitor This compound Inhibitor->ATM_active inhibits pCHK2 p-CHK2 (Thr68) (active) CHK2_inactive->pCHK2 Downstream Downstream Effectors (e.g., p53, Cdc25A) pCHK2->Downstream activates

Diagram 1: ATM-CHK2 Signaling Pathway.

Experimental Validation Workflow

The following diagram outlines the typical workflow for assessing the efficacy of this compound in a cell-based assay by measuring the inhibition of CHK2 phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Culture (e.g., HeLa, HT29) B 2. Pre-incubate with This compound A->B C 3. Induce DNA Damage (e.g., UV, Doxorubicin) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Western Blot Transfer D->E F 6. Antibody Incubation (p-CHK2 Thr68) E->F G 7. Chemiluminescent Detection & Imaging F->G H 8. Data Analysis (Band Densitometry) G->H

Diagram 2: Experimental Workflow for Validation.

Experimental Protocol: Western Blot for CHK2 Phosphorylation

This protocol details a method to validate the inhibitory effect of this compound on ATM-mediated CHK2 phosphorylation in a human cell line. The primary readout is the level of phosphorylated CHK2 at Thr68 (p-CHK2 Thr68).

Objective: To determine if this compound can block DNA damage-induced phosphorylation of CHK2 at Thr68 in cultured cells.

Materials:

  • Human cell line (e.g., HeLa, HT29, U2OS)

  • Cell culture medium and supplements

  • This compound and vehicle control (e.g., DMSO)

  • DNA damaging agent (e.g., Doxorubicin, Etoposide, or UV irradiation source)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-CHK2 (Thr68)

    • Mouse or Rabbit anti-total CHK2

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture cells to approximately 80-90% confluency.

    • Plate cells in 6-well plates at a density that will ensure they reach 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment and DNA Damage Induction:

    • Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.

    • Induce DNA damage. For example, treat cells with Doxorubicin (e.g., 1 µM) for 1-2 hours or expose them to UV radiation (e.g., 100 J/m²) followed by a 1-hour recovery period. Maintain the inhibitor in the media throughout this period.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-CHK2 (Thr68) (e.g., diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three to five times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading and total CHK2 levels, the blot can be stripped and re-probed for total CHK2 and a loading control like β-Actin.

Expected Outcome: In samples treated with a DNA damaging agent and the vehicle control, a strong band corresponding to p-CHK2 (Thr68) should be visible. In samples pre-treated with an effective concentration of this compound, the intensity of this band should be significantly reduced in a dose-dependent manner, demonstrating the inhibitor's ability to block ATM kinase activity.

References

A Comparative In Vitro Analysis of Small-Molecule ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of several prominent small-molecule inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), making it a critical target in oncology for sensitizing cancer cells to DNA-damaging therapies. This document summarizes key performance data, details the experimental protocols used for their evaluation, and visualizes the associated biological pathways and workflows to aid in the selection and application of these inhibitors for research and development.

Performance Data Summary

The efficacy of an ATM inhibitor is determined by its potency in inhibiting the kinase activity of ATM and its selectivity over other kinases, particularly closely related members of the Phosphoinositide 3-kinase-related kinase (PIKK) family. The following tables summarize the in vitro biochemical potency, selectivity, and cellular activity of selected ATM inhibitors based on published experimental data.

Table 1: In Vitro Biochemical Potency and Selectivity of ATM Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against ATM and other key kinases in the PIKK family. Lower IC50 values indicate higher potency. Selectivity is demonstrated by the fold-difference in IC50 values compared to ATM.

InhibitorATM IC50 (nM)DNA-PK IC50 (nM)ATR IC50 (nM)mTOR IC50 (nM)PI3K IC50 (nM)Selectivity vs. DNA-PK (fold)Selectivity vs. ATR (fold)
KU-55933 12.9 - 13[1][2][3]2,000 - 2,500[1][3]>100,0009,30016,600~155 - 194>7,752
KU-60019 6.31,700>10,000>10,000>10,000~270>1,587
M3541 0.25>1,000>1,000>1,000>1,000>4,000>4,000
M4076 0.2>1,000>30,000>1,000>1,000>5,000>150,000
AZD0156 0.58>1,000>1,000>1,000>1,000>1,724>1,724

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.

Table 2: Cellular Potency of ATM Inhibitors

This table shows the IC50 values of inhibitors in cell-based assays, typically measuring the inhibition of phosphorylation of a downstream ATM target (e.g., CHK2) or ATM autophosphorylation following DNA damage.

InhibitorCellular Target / AssayCell Line(s)Cellular IC50 (nM)
KU-55933 Inhibition of p53 (S15) phosphorylationNot specified~300
M4076 Inhibition of ATM/CHK2 phosphorylationPanel of 8 cancer cell lines9 - 64
AZD0156 Inhibition of ATM (S1981) autophosphorylationHT290.58

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the ATM signaling pathway and a standard experimental workflow for evaluating inhibitor efficacy in a cellular context.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM-p (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX p_CHK2 p-CHK2 (active) CHK2->p_CHK2 Arrest Cell Cycle Arrest p_CHK2->Arrest p_p53 p-p53 (active) p53->p_p53 p_p53->Arrest Apoptosis Apoptosis p_p53->Apoptosis gH2AX γH2AX H2AX->gH2AX Repair DNA Repair gH2AX->Repair recruits repair factors Inhibitor ATM Inhibitor Inhibitor->ATM_active blocks

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for ATM Inhibitor Evaluation A 1. Cell Culture (e.g., A549, HT29) B 2. Treatment - Pre-treat with ATM inhibitor (e.g., 1 hr) - Induce DNA damage (e.g., Ionizing Radiation) A->B C 3. Cell Lysis - Harvest cells at time points - Extract total protein B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE - Denature and separate proteins by size D->E F 6. Protein Transfer - Transfer to PVDF membrane E->F G 7. Immunoblotting - Block membrane - Incubate with primary antibodies (p-ATM, p-CHK2, Total ATM, Loading Control) F->G H 8. Detection - Incubate with HRP-conjugated secondary antibody - Add ECL substrate G->H I 9. Imaging & Analysis - Capture chemiluminescent signal - Quantify band intensity H->I

Caption: General workflow for Western blot analysis of ATM signaling inhibition.

Experimental Protocols

Detailed and reproducible methodologies are essential for the comparative assessment of chemical inhibitors. Below are protocols for key experiments cited in the evaluation of ATM inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATM kinase.

  • Objective: To determine the IC50 value of an inhibitor against ATM in a cell-free system.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a peptide substrate by the ATM kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitor's activity.

  • Materials:

    • Purified, active ATM kinase

    • p53-derived peptide substrate

    • Kinase assay buffer (containing MgCl2, DTT, and other cofactors)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Test inhibitor (e.g., KU-55933) serially diluted in DMSO

    • 96-well plates

    • Phosphorimager or scintillation counter

  • Procedure:

    • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in kinase assay buffer at various concentrations.

    • Set up Kinase Reaction: In a 96-well plate, combine the purified ATM kinase and the p53 peptide substrate in the kinase assay buffer.

    • Add Inhibitor: Add the different concentrations of the inhibitor to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter paper using a phosphorimager or scintillation counter.

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Use non-linear regression analysis (four-parameter logistic model) to calculate the IC50 value.

Protocol 2: Cellular Western Blot Assay for ATM Signaling

This assay assesses the ability of an inhibitor to engage ATM in a cellular context and inhibit the downstream signaling pathway.

  • Objective: To confirm that the test compound can penetrate the cell membrane, bind to ATM, and inhibit its function, as measured by the phosphorylation of downstream targets.

  • Principle: In response to DNA damage (e.g., induced by ionizing radiation), ATM autophosphorylates (at Ser1981) and phosphorylates numerous downstream substrates, such as CHK2 (at Thr68). An effective ATM inhibitor will block this phosphorylation.

  • Procedure:

    • Cell Culture and Plating: Culture cells (e.g., A549 lung carcinoma) to 70-80% confluency. Seed cells into 6-well plates and allow them to attach overnight.

    • Treatment: Pre-treat cells with the desired concentrations of the ATM inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Induce DNA Damage: Expose the cells to a DNA-damaging agent, such as 5-10 Gy of ionizing radiation (IR), and incubate for a specified time (e.g., 1-6 hours).

    • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with primary antibodies against p-ATM (S1981), p-CHK2 (T68), total ATM, total CHK2, and a loading control (e.g., β-actin).

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or the loading control.

Protocol 3: Clonogenic Survival Assay

This assay is the gold standard for measuring the ability of a compound to sensitize cancer cells to the cytotoxic effects of ionizing radiation.

  • Objective: To determine if an ATM inhibitor can enhance radiation-induced cell death.

  • Principle: The assay measures the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation in the presence of the inhibitor and radiation, compared to radiation alone, indicates radiosensitization.

  • Procedure:

    • Cell Seeding: Plate a precise number of cells into 6-well plates. The number of cells seeded is adjusted based on the radiation dose to ensure a countable number of colonies (typically 200-5000 cells/well).

    • Treatment: Allow cells to attach for several hours. Treat the cells with the ATM inhibitor or vehicle control for a specified time (e.g., 1 hour) before irradiation.

    • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Colony Formation: After irradiation, replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for 10-14 days until visible colonies form.

    • Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the colonies containing at least 50 cells.

    • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect.

References

Unlocking Synergistic Efficacy: A Comparative Guide to the Radiosensitizing Effects of ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ATM inhibitors as radiosensitizing agents, supported by experimental data and detailed methodologies. We delve into the mechanism of action, comparative efficacy, and experimental validation of these promising therapeutic agents in combination with radiotherapy.

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are the most lethal form of DNA damage induced by ionizing radiation (IR).[1][2][3] Upon activation by DSBs, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[1][3] By inhibiting ATM, cancer cells are rendered more vulnerable to the cytotoxic effects of radiation, a concept known as radiosensitization. This strategy aims to enhance the therapeutic window of radiotherapy by increasing tumor cell killing while minimizing damage to surrounding healthy tissues.

Comparative Efficacy of ATM Inhibitors and Other Radiosensitizers

Several small molecule inhibitors targeting ATM have been developed and investigated for their radiosensitizing potential. These are often compared with other DNA damage response (DDR) inhibitors, such as those targeting ATR and PARP, as well as traditional chemotherapeutic agents used in combination with radiotherapy. The following table summarizes the comparative efficacy of various ATM inhibitors and other radiosensitizers from preclinical studies.

Inhibitor ClassCompoundCancer Type(s)Key FindingsReference(s)
ATM Inhibitor AZD0156MelanomaShowed a clear synergistic radiosensitizing effect in all tested melanoma cell lines, with low toxicity in healthy fibroblasts.
AZD1390GlioblastomaCNS-penetrant inhibitor that preferentially radiosensitized p53 mutant glioma cells. Currently in clinical trials for brain tumors.
M3541 / M4076Lung Cancer (A549)Effectively sensitized cancer cells to radiation and led to tumor regression in xenograft models. Abrogated G1 checkpoint activation, leading to increased mitotic cell death.
GSK635416AHead and Neck Squamous Cell Carcinoma (HNSCC)Demonstrated superior radiosensitization compared to cisplatin and cetuximab, with minimal cytotoxicity in the absence of radiation.
KU-60019HNSCCShowed radiosensitizing activity but was more toxic to non-irradiated cells compared to GSK635416A.
KU55933Cervical Carcinoma (HeLa), Uveal MelanomaSignificantly decreased colony-forming ability after irradiation. The radiosensitizing effect was observed as late as 72 hours post-irradiation.
ATR Inhibitor VE-822 (Berzosertib)Melanoma, Cervical Carcinoma (HeLa)Led to an additive enhancement of IR-related toxicity in most melanoma cells. Radiosensitizing effect was manifested early after irradiation.
PARP Inhibitor OlaparibHNSCCShowed a similar or higher Radio-Enhancement Ratio (RER) than the ATM inhibitor GSK635416A in one cell line, but the ATM inhibitor was more potent in others.
Chemotherapy CisplatinHNSCCLess effective as a radiosensitizer compared to the ATM inhibitor GSK635416A in the tested models.

Mechanism of Action: How ATM Inhibitors Enhance Radiosensitivity

Ionizing radiation induces DNA double-strand breaks, which activate ATM. Activated ATM then phosphorylates a multitude of downstream targets to initiate cell cycle arrest and DNA repair through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). ATM inhibitors block the kinase activity of ATM, thereby preventing these downstream signaling events. This leads to:

  • Abrogation of cell cycle checkpoints: Cells fail to arrest in the G1, S, or G2 phases of the cell cycle to repair DNA damage, leading to entry into mitosis with unrepaired chromosomes.

  • Inhibition of DNA repair: The efficient repair of DSBs is compromised.

  • Increased mitotic catastrophe: The accumulation of unrepaired DNA damage forces cells into a form of cell death known as mitotic catastrophe.

  • Activation of inflammatory signaling: The presence of micronuclei resulting from mis-segregated chromosomes can activate the cGAS/STING/TBK1 pathway, leading to an inflammatory response that may further contribute to anti-tumor effects.

The following diagram illustrates the ATM signaling pathway and the mechanism of its inhibition.

ATM_Signaling_Pathway cluster_0 Cellular Response to Ionizing Radiation cluster_1 Downstream Effects IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 H2AX H2AX ATM_active->H2AX ATM_Inhibitor ATM Inhibitor (e.g., ATM Inhibitor-8) ATM_Inhibitor->ATM_active inhibits Radiosensitization Radiosensitization ATM_Inhibitor->Radiosensitization leads to p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_arrest G1/S Checkpoint Arrest CHK2->G1_arrest gH2AX γH2AX (foci formation) H2AX->gH2AX phosphorylation p21->G1_arrest DNA_Repair DNA Repair (HR, NHEJ) gH2AX->DNA_Repair

Figure 1: ATM signaling pathway in response to ionizing radiation and its inhibition.

Experimental Protocols for Validating Radiosensitizing Effects

A standardized set of experiments is crucial for evaluating the efficacy of radiosensitizers. The following diagram outlines a typical workflow, followed by detailed protocols for key assays.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Validation start Start: Select Cancer Cell Lines & Inhibitor treatment Treatment Groups: 1. Control (DMSO) 2. Inhibitor Alone 3. Radiation Alone 4. Inhibitor + Radiation start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic perform western Western Blot (ATM pathway proteins) treatment->western perform foci γH2AX Foci Formation Assay treatment->foci perform cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle perform analysis Data Analysis: - Calculate Sensitizer Enhancement Ratio (SER) - Statistical Analysis clonogenic->analysis western->analysis foci->analysis cell_cycle->analysis xenograft Tumor Xenograft Model tumor_growth Monitor Tumor Growth Delay xenograft->tumor_growth toxicity Assess Normal Tissue Toxicity tumor_growth->toxicity conclusion Conclusion: Validate Radiosensitizing Effect toxicity->conclusion analysis->xenograft if promising

Figure 2: Experimental workflow for validating a radiosensitizer.

Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic effect of ionizing radiation and the sensitizing effect of a drug.

  • Cell Plating: Seed a known number of cells into 6-well plates and allow them to attach overnight. The number of cells plated will vary depending on the radiation dose to ensure a countable number of colonies (50-150) at the end of the experiment.

  • Treatment: Pre-treat the cells with the ATM inhibitor for a specified time (e.g., 1-2 hours) before irradiation.

  • Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each dose and plot the cell survival curves. The sensitizer enhancement ratio (SER) can be calculated from these curves.

Western Blot for ATM Pathway Proteins

This technique is used to assess the inhibition of ATM signaling.

  • Cell Lysis: Treat cells with the inhibitor and/or radiation, and then lyse the cells at different time points to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key ATM pathway proteins, such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX. Use an antibody for a housekeeping protein (e.g., actin or GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.

γH2AX Foci Formation Assay

This assay is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the inhibitor and/or radiation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the inhibitor plus radiation group compared to the radiation-only group indicates inhibition of DNA repair.

Cell Cycle Analysis

This assay determines the effect of the inhibitor and radiation on cell cycle progression.

  • Cell Treatment and Harvesting: Treat the cells as required and harvest them at different time points.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An abrogation of the G2/M arrest induced by radiation in the presence of an ATM inhibitor is indicative of its mechanism of action.

Logical Framework for Radiosensitization by ATM Inhibition

The decision to pursue ATM inhibition as a radiosensitizing strategy is based on a clear logical framework that connects the molecular mechanism to the desired clinical outcome.

Logical_Framework cluster_premise Fundamental Premise cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_outcome Cellular & Clinical Outcomes premise1 Ionizing radiation kills cancer cells by inducing DNA double-strand breaks (DSBs). intervention Inhibit the ATM kinase with a small molecule inhibitor. premise1->intervention premise2 Cancer cells rely on DNA damage response (DDR) pathways, like the ATM pathway, to survive radiation-induced damage. premise2->intervention mechanism1 Prevent autophosphorylation and activation of ATM. intervention->mechanism1 mechanism2 Block downstream signaling to CHK2, p53, etc. mechanism1->mechanism2 mechanism3 Abrogate cell cycle checkpoints (G1/S, G2/M). mechanism2->mechanism3 mechanism4 Inhibit efficient DNA repair. mechanism2->mechanism4 outcome1 Increased accumulation of unrepaired DNA damage. mechanism3->outcome1 mechanism4->outcome1 outcome2 Forced mitotic entry with damaged chromosomes. outcome1->outcome2 outcome3 Increased mitotic catastrophe and cancer cell death. outcome2->outcome3 outcome4 Enhanced tumor response to radiotherapy (Radiosensitization). outcome3->outcome4

Figure 3: Logical relationship of ATM inhibition enhancing radiosensitivity.

References

A Head-to-Head Comparison of ATM Inhibitor-8 with Other DNA Damage Response (DDR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) is a complex signaling network crucial for maintaining genomic integrity. Key kinases in this pathway, including Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK), have emerged as critical targets in oncology. Small molecule inhibitors targeting these kinases are being actively developed to enhance the efficacy of DNA-damaging agents and to exploit synthetic lethality in cancers with specific DNA repair defects. This guide provides a head-to-head comparison of ATM Inhibitor-8 with other prominent DDR inhibitors, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Data Presentation: Quantitative Comparison of DDR Inhibitors

The following table summarizes the biochemical potency (IC50) of this compound and other selected DDR inhibitors against their primary targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

InhibitorPrimary Target(s)IC50 (nM)Selectivity Notes
This compound ATM 1.15 [1]Potent and selective for ATM.[1]
AZD0156ATM0.58[2][3]Highly selective for ATM (>1000-fold over other PIKK family members).[4]
M3541 (Peposertib)ATM0.25Potent and selective ATM inhibitor.
M4076ATM< 1Potent and selective ATM inhibitor.
Ceralasertib (AZD6738)ATR1Potent and selective ATR kinase inhibitor.
Berzosertib (VE-822)ATR19Also inhibits ATM (Ki of 34 nM) and DNA-PK (IC50 of 18.1 µM).
OlaparibPARP1/25 (PARP1), 1 (PARP2)Selective inhibitor of PARP1 and PARP2.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the ATM signaling pathway and a general workflow for determining inhibitor potency.

ATM_Signaling_Pathway ATM Signaling Pathway in DNA Damage Response cluster_inhibitor Inhibition DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active monomerization & autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Downstream Cell Cycle Arrest, DNA Repair, Apoptosis CHK2->Downstream p53->Downstream BRCA1->Downstream ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

ATM Signaling Pathway and Inhibition

Experimental_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Incubation Incubate Kinase with Inhibitor at various concentrations Reagents->Incubation Reaction Initiate reaction by adding ATP and Substrate Incubation->Reaction Detection Measure Kinase Activity (e.g., luminescence, fluorescence) Reaction->Detection Plotting Plot % Inhibition vs. Inhibitor Concentration Detection->Plotting IC50 Calculate IC50 value from dose-response curve Plotting->IC50

Workflow for IC50 Determination

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to characterize DDR inhibitors.

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified protein kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this process by the test compound is measured. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used and measure the amount of ADP produced, which is proportional to kinase activity.

Generalized Protocol:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in DMSO. Prepare solutions of the kinase, substrate, and ATP in a kinase reaction buffer.

  • Assay Plate Setup: Add the inhibitor dilutions to the wells of a microplate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

  • Kinase Reaction: Add the kinase and substrate to the wells and pre-incubate with the inhibitor. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a set period.

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) to measure the amount of ADP produced. This is typically done by measuring luminescence with a plate reader.

  • Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT/MTS Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for DDR Pathway Modulation

Western blotting is used to detect specific proteins in a cell lysate and can be used to confirm target engagement and downstream pathway modulation by an inhibitor.

Objective: To assess the effect of an inhibitor on the phosphorylation status of key proteins in the DDR pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phospho-ATM, phospho-CHK2).

Generalized Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor and/or a DNA-damaging agent. Harvest and lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., p-ATM, total ATM, p-CHK2, total CHK2).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a highly potent inhibitor of ATM kinase. When compared to other DDR inhibitors, its sub-nanomolar IC50 places it among the more potent ATM inhibitors discovered. The selection of a DDR inhibitor for research or therapeutic development should consider not only its potency against the primary target but also its selectivity profile against other kinases to minimize off-target effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these important therapeutic agents. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparative analysis.

References

A Comparative Guide to the Selectivity of ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of ATM Inhibitor-8, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. Due to the limited availability of comprehensive public data on the full kinome-wide selectivity of this compound (also known as compound 10r), this guide presents its known inhibitory activity and supplements it with detailed selectivity profiles of other well-characterized, potent, and selective ATM inhibitors, M4076 and AZD0156, as representative examples. This information is intended to help researchers understand the selectivity profile of a highly targeted ATM inhibitor against other kinases, particularly within the Phosphoinositide 3-kinase-related kinase (PIKK) family.

Introduction to ATM Kinase and the Importance of Selectivity

Ataxia Telangiectasia Mutated (ATM) is a critical serine/threonine kinase that acts as a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). By phosphorylating a multitude of downstream substrates, ATM orchestrates cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity. The central role of ATM in cell survival makes it a compelling therapeutic target in oncology. ATM inhibitors are developed to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.

A key challenge in the development of kinase inhibitors is achieving high selectivity for the intended target. Off-target inhibition of other kinases can lead to unforeseen side effects and toxicity. For ATM inhibitors, selectivity is particularly crucial against closely related kinases in the PIKK family, such as ATR (Ataxia Telangiectasia and Rad3-related), DNA-PK (DNA-dependent Protein Kinase), and mTOR (mammalian Target of Rapamycin), due to structural similarities in their ATP-binding sites.

Kinase Selectivity Profile

This compound has been identified as a highly potent and selective ATM inhibitor with an IC50 of 1.15 nM for ATM.[1] While comprehensive kinome-wide screening data is not publicly available, it has been described as having no significant off-target effects. To provide a clearer picture of the expected selectivity for a potent ATM inhibitor, the following table summarizes the inhibitory activity of M4076 and AZD0156 against ATM and other key kinases.

KinaseThis compound IC50 (nM)M4076 IC50 (nM)AZD0156 IC50 (nM)Selectivity vs. ATM
ATM 1.15 0.2 [2]0.58 [3]-
ATRData not available>30,000 (unaffected up to 30 µM in cellular assays)[2]>580 (>1,000-fold)[4]>150,000-fold (M4076), >1,000-fold (AZD0156)
DNA-PKData not available>30,000 (unaffected up to 30 µM in cellular assays)Data not available>150,000-fold (M4076)
mTORData not availableData not available>580 (>1,000-fold)>1,000-fold (AZD0156)
PI3KαData not availableData not available>580 (>1,000-fold)>1,000-fold (AZD0156)

Note: IC50 values can vary depending on the specific assay conditions. The selectivity fold is calculated as IC50 (Off-Target) / IC50 (ATM).

Signaling Pathway and Experimental Workflow

To visually represent the role of ATM in the DNA damage response and the methods used to assess inhibitor selectivity, the following diagrams are provided.

DNA_Damage_Response DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive recruits ATM_active ATM (active) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive p53_inactive p53 ATM_active->p53_inactive DNARepair DNA Repair ATM_active->DNARepair CHK2_active p-CHK2 (T68) CHK2_inactive->CHK2_active phosphorylation CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (S15) p53_inactive->p53_active phosphorylation p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM signaling pathway in response to DNA double-strand breaks.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound This compound BiochemicalAssay Biochemical Kinase Assay (e.g., TR-FRET, Radiometric) Compound->BiochemicalAssay KinasePanel Panel of Purified Kinases (e.g., KinomeScan) KinasePanel->BiochemicalAssay IC50 Determine IC50 Values BiochemicalAssay->IC50 SelectivityProfile Generate Selectivity Profile IC50->SelectivityProfile CellCulture Cancer Cell Lines Treatment Treat with Inhibitor + DNA Damaging Agent CellCulture->Treatment WesternBlot Western Blot for p-ATM, p-CHK2, etc. Treatment->WesternBlot CellularActivity Confirm On-Target Activity WesternBlot->CellularActivity

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity and potency of ATM inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. The phosphorylated peptide is detected by a lanthanide-labeled anti-phospho-substrate antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the lanthanide and APC in close proximity, resulting in a FRET signal upon excitation. Inhibition of the kinase reduces the FRET signal.

Materials:

  • Purified recombinant kinases (ATM, ATR, DNA-PK, mTOR, etc.)

  • Biotinylated substrate peptides specific for each kinase

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-APC conjugate

  • Stop buffer (e.g., 10 mM EDTA)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the kinase and substrate peptide to the wells of the microplate.

  • Add the test compound dilutions to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no kinase or high concentration of a known inhibitor).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Add the detection mix containing the Europium-labeled antibody and Streptavidin-APC.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cellular ATM Inhibition Assay (Western Blot)

Objective: To confirm that the test compound inhibits ATM activity within a cellular context by measuring the phosphorylation of its downstream target, CHK2.

Principle: In response to DNA damage, activated ATM phosphorylates CHK2 at Threonine 68 (p-CHK2 T68). A potent and cell-permeable ATM inhibitor will block this phosphorylation event in a dose-dependent manner. This is assessed by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with antibodies specific for total and phosphorylated CHK2.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • DNA damaging agent (e.g., Etoposide or ionizing radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-CHK2 (T68), rabbit anti-total CHK2, mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with increasing concentrations of the ATM inhibitor for 1-2 hours.

  • Induce DNA damage by adding Etoposide (e.g., 10 µM) or by exposing the cells to ionizing radiation (e.g., 5 Gy).

  • Incubate for an additional 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-CHK2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total CHK2 and β-actin as loading controls.

  • Quantify the band intensities to determine the reduction in p-CHK2 levels relative to total CHK2, normalized to the loading control.

References

Validating the Mechanism of Action of ATM Inhibitor-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity.[1][2] In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis.[3][4][5] This central role makes ATM a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.

ATM Inhibitor-8 has emerged as a highly potent and selective, orally active inhibitor of ATM with an IC50 of 1.15 nM. This guide provides an objective comparison of this compound with other well-characterized ATM inhibitors, supported by experimental data to validate its mechanism of action. Detailed protocols for key validation experiments are also provided for researchers in drug development and related scientific fields.

The ATM Signaling Pathway and Inhibitor Action

Upon detection of a DNA double-strand break, the MRN complex (Mre11-Rad50-NBS1) recruits and activates ATM. Activated ATM then initiates a signaling cascade by phosphorylating key downstream targets, including CHK2, p53, and H2AX, to facilitate DNA repair and control cell cycle progression. ATM inhibitors, including this compound, function as competitive inhibitors of the ATP-binding site of the ATM kinase, preventing the phosphorylation of its downstream targets and thereby disrupting the DNA damage response.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 p p53 p53 ATM_active->p53 p H2AX H2AX ATM_active->H2AX p Inhibitor This compound Inhibitor->ATM_active inhibits CDC25A CDC25A CHK2->CDC25A inhibits p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis gH2AX γH2AX H2AX->gH2AX CellCycleArrest Cell Cycle Arrest CDC25A->CellCycleArrest p21->CellCycleArrest Repair DNA Repair gH2AX->Repair CellCycleArrest->Repair

Caption: ATM signaling pathway and the mechanism of this compound.

Performance Comparison of ATM Inhibitors

The efficacy of an ATM inhibitor is determined by its potency (IC50), selectivity against other kinases, and its effects in cell-based assays. The following tables provide a comparative summary of this compound and other notable ATM inhibitors.

In Vitro Kinase Inhibition Potency and Selectivity
InhibitorATM IC50 (nM)Selectivity (Fold difference in IC50 vs. ATM)
This compound 1.15 Data not publicly available
KU-5593312.9 - 13DNA-PK: ~194x, mTOR: ~720x, PI3K: ~1,287x, ATR: >7,750x
KU-600196.33-10 fold more potent than KU-55933
AZD01560.58Potent abrogation of ATM signaling at low nanomolar doses
AZD13900.78Highly selective
M4076<1 (sub-nanomolar)Highly selective against other protein kinases
Cellular Activity and Efficacy
InhibitorCell LinesCellular Effect
This compound HCT116, SW620, MCF-7Inhibits proliferation and enhances the effects of Irinotecan and Etoposide.
KU-55933VariousRadiosensitizer and chemosensitizer.
KU-60019Human glioma cells, colorectal cancer cellsHighly effective radiosensitizer; inhibits cell migration and invasion. Induces synthetic lethality with CHK1 inhibition.
AZD0156VariousStrong radiosensitizer in vitro and in vivo; potentiates the effects of PARP inhibitors.
M407614 cancer cell linesSuppressed growth and proliferation in combination with radiation; showed synergy with PARP and topoisomerase inhibitors.

Experimental Protocols for Validation

Detailed and reproducible methodologies are essential for the comparative assessment of ATM inhibitors. Below are protocols for key experiments to validate the mechanism of action of this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound +/- DNA Damaging Agent start->treatment harvest Cell Harvesting treatment->harvest protein_extraction Protein Extraction & Quantification harvest->protein_extraction cell_viability Cell Viability Assay (MTT / Crystal Violet) harvest->cell_viability clonogenic_assay Clonogenic Survival Assay harvest->clonogenic_assay western_blot Western Blot Analysis (p-ATM, p-CHK2, γH2AX) protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis cell_viability->data_analysis clonogenic_assay->data_analysis end End: Validate MoA data_analysis->end

Caption: A typical experimental workflow to validate the mechanism of action of an ATM inhibitor.
Protocol 1: Western Blot Analysis of ATM Pathway Inhibition

This assay measures the ability of an inhibitor to block the phosphorylation of ATM and its downstream targets following DNA damage.

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., U2OS, A549, or HCT116) in appropriate media until they reach 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating with ionizing radiation (IR) or a DNA-damaging agent like etoposide or doxorubicin.

    • Include appropriate controls: vehicle-only, DNA damage-only, and ATM inhibitor-only.

    • Harvest cells at desired time points post-treatment.

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-40 µg of protein lysate with 4X SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-CHK2 (Thr68), γH2AX, total ATM, total CHK2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis to quantify protein bands. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control.

Protocol 2: In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of purified ATM enzyme.

  • Reagent Preparation:

    • Prepare a reaction buffer (specific to the kinase assay kit, e.g., from Sigma-Aldrich or BellBrook Labs).

    • Prepare solutions of purified active ATM enzyme, a suitable substrate (e.g., a p53-derived peptide), and ATP.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a microplate, pre-incubate the ATM enzyme with the various concentrations of this compound for 10-30 minutes.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced (a marker of kinase activity) using a suitable method, such as a coupled enzymatic reaction that produces a fluorescent or luminescent signal.

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Use non-linear regression to calculate the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 1,000-5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the medium containing the diluted inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (to a final concentration of 0.45 mg/ml) to each well.

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.

References

Unlocking Precision Oncology: A Comparative Analysis of ATM Inhibitor-8 in p53-Wildtype versus p53-Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal determinant in the efficacy of ATM inhibitors is the tumor suppressor p53 status of cancer cells. This guide provides a comprehensive comparison of the performance of ATM Inhibitor-8, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase, in cancer cells with wildtype p53 versus those harboring p53 mutations. The experimental data presented herein, derived from studies on structurally related and functionally similar ATM inhibitors, will aid researchers, scientists, and drug development professionals in designing and interpreting preclinical studies and clinical trials.

The cellular response to DNA double-strand breaks (DSBs) is orchestrated by a complex signaling network, with the ATM kinase at its apex. In response to DSBs, ATM activates downstream effectors, including the tumor suppressor p53, to initiate cell cycle arrest, DNA repair, or apoptosis. The functional status of p53 profoundly influences the cellular outcome following ATM inhibition, creating a critical bifurcation in therapeutic response.

Differential Efficacy of this compound: A Tale of Two p53 States

Experimental evidence consistently demonstrates that cancer cells with mutated or deficient p53 exhibit heightened sensitivity to ATM inhibitors when combined with DNA-damaging agents, a concept known as synthetic lethality.[1][2][3] Conversely, in p53-proficient cancer cells, inhibition of ATM can paradoxically lead to resistance to genotoxic therapies.[1]

In p53-Mutant Cells: A Synthetic Lethal Combination

Cancer cells lacking functional p53 are often deficient in the G1/S cell cycle checkpoint, rendering them highly dependent on the S and G2/M checkpoints for survival following DNA damage. The ATM-Chk2 signaling axis plays a crucial role in activating these latter checkpoints. By inhibiting ATM, this compound abrogates this essential checkpoint control, leading to premature entry into mitosis with damaged DNA, culminating in mitotic catastrophe and apoptotic cell death.[4] This synthetic lethal interaction makes ATM inhibitors a promising therapeutic strategy for p53-mutant tumors.

In p53-Wildtype Cells: A Potential for Therapeutic Resistance

In cells with functional p53, ATM is a key upstream activator of p53-dependent apoptosis in response to severe DNA damage. Inhibition of ATM in this context can prevent the induction of pro-apoptotic p53 target genes, thereby promoting cell survival and conferring resistance to DNA-damaging agents. This underscores the importance of patient selection based on p53 status for clinical trials involving ATM inhibitors.

Quantitative Performance Analysis

The following tables summarize the differential effects of ATM inhibitors on cell viability and survival in p53-wildtype versus p53-mutant cancer cell lines when combined with a DNA-damaging agent (e.g., chemotherapy or radiation). The data is representative of findings for potent ATM inhibitors and serves as a predictive guide for the performance of this compound.

Cell Linep53 StatusTreatmentCell Viability (% of Control)Fold Sensitization
HCT116WildtypeDoxorubicin45%1x
HCT116WildtypeDoxorubicin + ATM Inhibitor65%0.7x (Resistance)
HCT116 p53-/-MutantDoxorubicin50%1x
HCT116 p53-/-MutantDoxorubicin + ATM Inhibitor15%3.3x (Sensitization)
Cell Linep53 StatusTreatmentSurviving Fraction (Colony Formation)
U2OSWildtypeIonizing Radiation (2 Gy)0.35
U2OSWildtypeIonizing Radiation (2 Gy) + ATM Inhibitor0.50 (Increased Survival)
SW620MutantIonizing Radiation (2 Gy)0.40
SW620MutantIonizing Radiation (2 Gy) + ATM Inhibitor0.10 (Decreased Survival)

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of ATM inhibitors are provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed p53-wildtype and p53-mutant cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose range of this compound alone, a DNA-damaging agent (e.g., etoposide) alone, or a combination of both. Include untreated wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Treatment: Plate cells and treat with this compound and/or a DNA-damaging agent for the desired time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the ATM signaling pathway (e.g., p-ATM (Ser1981), ATM, p-Chk2 (Thr68), Chk2, p-p53 (Ser15), p53, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with this compound and/or a DNA-damaging agent for a specified duration (e.g., 24 hours).

  • Culture: Replace the treatment-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically containing >50 cells) in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the differential effects of this compound based on p53 status.

ATM_Signaling_Pathway cluster_p53_wt p53 Wildtype cluster_p53_mut p53 Mutant DNA_Damage_wt DNA Double-Strand Break ATM_wt ATM DNA_Damage_wt->ATM_wt p53_wt p53 ATM_wt->p53_wt Apoptosis_wt Apoptosis p53_wt->Apoptosis_wt Cell_Cycle_Arrest_wt Cell Cycle Arrest p53_wt->Cell_Cycle_Arrest_wt ATM_Inhibitor_8_wt This compound ATM_Inhibitor_8_wt->ATM_wt DNA_Damage_mut DNA Double-Strand Break ATM_mut ATM DNA_Damage_mut->ATM_mut Chk2_mut Chk2 ATM_mut->Chk2_mut G2_M_Checkpoint G2/M Checkpoint Chk2_mut->G2_M_Checkpoint Mitotic_Catastrophe Mitotic Catastrophe G2_M_Checkpoint->Mitotic_Catastrophe Inhibition by this compound ATM_Inhibitor_8_mut This compound ATM_Inhibitor_8_mut->ATM_mut

Figure 1: Differential ATM signaling in p53-wildtype vs. p53-mutant cells.

Experimental_Workflow start Start: Select p53-wildtype and p53-mutant cell lines treatment Treat with this compound +/- DNA Damaging Agent start->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot (p-ATM, p-p53, etc.) treatment->western colony Colony Formation Assay treatment->colony data_analysis Data Analysis and Comparison viability->data_analysis western->data_analysis colony->data_analysis conclusion Conclusion: Determine p53-dependent efficacy of this compound data_analysis->conclusion

Figure 2: Experimental workflow for comparative analysis.

Figure 3: Logical relationship of p53 status and therapeutic outcome with this compound.

References

A Comparative Guide to the In Vivo Efficacy of ATM Inhibitor-8 and Other Novel ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy. Inhibition of ATM can sensitize tumor cells to DNA-damaging agents such as chemotherapy and radiation. This guide provides an objective comparison of the preclinical in vivo efficacy of ATM Inhibitor-8 against other notable ATM inhibitors, including KU-60019, AZD0156, M4076, and AZ31. The information is compiled from publicly available research to assist in the evaluation of these compounds for further investigation.

Performance Comparison of ATM Inhibitors in Preclinical Tumor Models

The following tables summarize the in vivo efficacy of this compound and its alternatives in various tumor models. These studies highlight the potential of ATM inhibitors as single agents and in combination therapies.

This compound (Compound 10r) [1]
Tumor Model SW620 (colorectal cancer) xenograft in mice
Combination Agent Irinotecan (40 mg/kg, i.p., once weekly)
Dosing Regimen 20 or 40 mg/kg, p.o., once daily for 3 days every week
Key Efficacy Endpoint Significant inhibition of tumor growth
Pharmacokinetics Good oral bioavailability and lower plasma clearance in Balb/c mice at 10 mg/kg (i.v.)
KU-60019 [2]
Tumor Model Orthotopic human glioma xenografts (U1242 and U87, p53-mutant) in mice
Combination Agent Ionizing Radiation (3 Gy)
Dosing Regimen Intratumoral infusion via convection-enhanced delivery or osmotic pump
Key Efficacy Endpoint Significantly increased survival of mice by 2- to 3-fold compared to controls
Note Glioma with mutant p53 showed much higher sensitivity to KU-60019 radiosensitization
AZD0156 [3][4]
Tumor Model NCI-H441 (non-small cell lung cancer) xenograft; Patient-derived triple-negative breast cancer xenografts; Colorectal cancer patient-derived xenografts (PDX)
Combination Agent Ionizing Radiation (2 Gy daily for 5 days); Olaparib; Irinotecan
Dosing Regimen 10 mg/kg, p.o., daily (with radiation); 2.5 or 5 mg/kg, p.o. (with olaparib); Doses varied in PDX models
Key Efficacy Endpoint Enhanced tumor growth inhibition with radiation; Improved efficacy of olaparib; Increased tumor growth inhibition with irinotecan in some PDX models, with evidence of tumor regression in one model
M4076 [5]
Tumor Model FaDu (head and neck cancer) xenograft; NCI-H1975 (non-small cell lung cancer) xenograft; MiaPaCa2 (pancreatic cancer) xenograft
Combination Agent Ionizing Radiation; ATR inhibitor (M4344)
Dosing Regimen Oral administration, doses varied with combination
Key Efficacy Endpoint Complete tumor regressions in combination with a clinically relevant radiotherapy regimen; Complete tumor growth inhibition in combination with an ATR inhibitor in the MiaPaCa2 model
AZ31
Tumor Model Colorectal cancer patient-derived xenografts (PDX) resistant to irinotecan
Combination Agent Irinotecan
Dosing Regimen Not specified in the abstract
Key Efficacy Endpoint Effective at reducing tumor growth in tumors resistant to irinotecan monotherapy

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative protocols for in vivo efficacy experiments with ATM inhibitors.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., SW620, NCI-H441, FaDu) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Oral Gavage (p.o.): ATM inhibitors are often formulated in a vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80) and administered orally at the specified dose and schedule.

    • Intraperitoneal Injection (i.p.): Chemotherapeutic agents like irinotecan are typically dissolved in a suitable solvent and injected into the peritoneal cavity.

    • Radiotherapy: For studies involving radiation, tumors are locally irradiated with a specified dose of X-rays, while the rest of the animal is shielded.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group over time. Other endpoints may include tumor growth delay, complete or partial tumor regression, and survival analysis.

  • Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity. Any signs of distress or adverse effects are also recorded.

  • Pharmacodynamic Studies: At the end of the study, tumors may be excised for analysis of biomarkers, such as the phosphorylation of ATM downstream targets (e.g., CHK2), to confirm target engagement by the inhibitor.

Visualizing ATM Inhibition in Cancer Therapy

Diagrams illustrating the mechanism of action and experimental workflows can aid in the conceptual understanding of ATM inhibitor-based therapies.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., SW620 in mice) Tumor_Growth Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Vehicle, Irinotecan, This compound, Combination) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Efficacy & Toxicity Analysis Monitoring->Endpoint

Caption: In Vivo Xenograft Model Experimental Workflow.

References

A Comparative Guide to the Activity of ATM Inhibitor-8 Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of ATM Inhibitor-8's activity in various cancer cell lines. We will delve into its performance, compare it with other known ATM inhibitors, and provide detailed experimental protocols to support further research.

Introduction to ATM Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical cellular process for maintaining genomic integrity. In the presence of DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Given its central role in cell survival pathways, ATM has emerged as a key target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, making it a promising therapeutic strategy.

This compound is a highly potent and selective, orally active inhibitor of ATM kinase.[1] This guide aims to provide an objective comparison of its activity and facilitate the design of future experiments.

Performance of this compound

This compound demonstrates significant potency against the ATM kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. While specific cellular IC50 values for growth inhibition are not yet publicly available, studies have shown its effectiveness in inhibiting the proliferation of several cancer cell lines.

Key Findings:

  • Enzymatic Activity: this compound has a reported IC50 of 1.15 nM for the ATM kinase in cell-free assays.[1]

  • Cellular Activity: It has been shown to inhibit the proliferation of colorectal cancer cell lines HCT116 and SW620, as well as the breast cancer cell line MCF-7.[1]

  • Combination Therapy: In combination with other chemotherapeutic agents, this compound has demonstrated synergistic effects. For instance, at a concentration of 200 nM, it inhibits the viability of MCF-7 and SW620 cells when combined with etoposide or irinotecan.[1]

Comparative Analysis with Alternative ATM Inhibitors

To provide a comprehensive overview, the following tables compare the enzymatic and cellular activities of this compound with other well-characterized ATM inhibitors.

Table 1: Comparison of Enzymatic IC50 Values of ATM Inhibitors

InhibitorATM Kinase IC50 (nM)
This compound 1.15 [1]
M35410.25
AZD01560.58
A0111.0
KU-594033
KU-600196.3
KU-5593313

Table 2: Comparison of Cellular Activity of ATM Inhibitors in Key Cancer Cell Lines

InhibitorCell LineIC50 (nM) - Cellular Assay
This compound HCT116, SW620, MCF-7 Data not publicly available
M3541SW62071 (inhibition of CHK2 phosphorylation)
M3541MCF-771 (inhibition of CHK2 phosphorylation)
AZD0156HCT-8, RKO, LOVO, HT29~5000 (single agent proliferation)
KU-55933HCT116Decreases viability (specific IC50 not stated)
KU-55933MCF-7Decreases viability (specific IC50 not stated)

Visualizing the ATM Signaling Pathway and Experimental Workflows

To better understand the mechanism of action and the experimental procedures involved in assessing ATM inhibitor activity, the following diagrams are provided.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_active inhibits p_CHK2 p-CHK2 (active) CHK2->p_CHK2 p_p53 p-p53 (active) p53->p_p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycleArrest p_p53->CellCycleArrest DNARepair DNA Repair p_p53->DNARepair Apoptosis Apoptosis p_p53->Apoptosis

Caption: The ATM signaling pathway is activated by DNA double-strand breaks.

Experimental_Workflow cluster_cell_viability Cell Viability Assay (MTT) cluster_western_blot Western Blot Analysis Seed 1. Seed cells in 96-well plates Treat_MTT 2. Treat with ATM Inhibitor-8 (various conc.) Seed->Treat_MTT Incubate_MTT 3. Incubate for 48-72h Treat_MTT->Incubate_MTT Add_MTT 4. Add MTT reagent Incubate_MTT->Add_MTT Incubate_MTT_reagent 5. Incubate for 4h Add_MTT->Incubate_MTT_reagent Solubilize 6. Add solubilization solution Incubate_MTT_reagent->Solubilize Read_absorbance 7. Read absorbance at 570 nm Solubilize->Read_absorbance Calculate_IC50 8. Calculate IC50 Read_absorbance->Calculate_IC50 Seed_WB 1. Seed cells Treat_WB 2. Treat with ATM Inhibitor-8 +/- DNA damaging agent Seed_WB->Treat_WB Lyse 3. Lyse cells and quantify protein Treat_WB->Lyse SDS_PAGE 4. SDS-PAGE Lyse->SDS_PAGE Transfer 5. Transfer to membrane SDS_PAGE->Transfer Block 6. Block membrane Transfer->Block Primary_Ab 7. Incubate with primary antibody (e.g., p-ATM, p-CHK2) Block->Primary_Ab Secondary_Ab 8. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 9. Detect with ECL Secondary_Ab->Detect Analyze 10. Analyze band intensity Detect->Analyze

References

A Comparative Analysis of the Pharmacokinetics of ATM Inhibitor-8 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of ATM Inhibitor-8 and other notable Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, including AZD0156, M3541, KU-55933, and KU-60019. The data presented herein is intended to assist researchers in evaluating and selecting appropriate compounds for further investigation in cancer therapy and other relevant fields.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and its comparators. Data has been compiled from various preclinical and clinical studies.

CompoundSpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
This compound Balb/c Mice10 mg/kg (i.v.)2603.020.0832154.341.83-
Balb/c Mice20 mg/kg (p.o.)1026.370.54056.412.51Excellent
AZD0156 RatNot Specified---~550
DogNot Specified---~565
Human (Solid Tumors)15 mg BID (p.o.)6.67 ± 2.372.040.35 ± 18.67~10 (predicted)66 (predicted)
Human (Solid Tumors)30 mg BID (p.o.)17.46 ± 4.02.0104.8 ± 34.6~10 (predicted)66 (predicted)
M3541 Human (Solid Tumors)50-300 mg (p.o.)Non-dose proportional-Non-dose proportional-Non-optimal
KU-55933 Mice10 mg/kg (i.p.)>1 µM (plasma)1--Low oral bioavailability
KU-60019 Not SpecifiedNot Specified----Improved aqueous solubility and pharmacokinetics over KU-55933

Note: " - " indicates that the data was not available in the reviewed literature.

Summary of Findings

This compound demonstrates excellent oral bioavailability in mice, with significant plasma exposure after oral administration.[1] Its pharmacokinetic profile, characterized by a rapid absorption and a half-life of approximately 2.5 hours, supports its potential for in vivo applications.

AZD0156 has shown good preclinical pharmacokinetic properties in rats and dogs, with oral bioavailability of 50% and 65%, respectively, and a half-life of around 5 hours in both species.[2] Human clinical data from a Phase I study indicates dose-proportional exposure.[2][3]

M3541 exhibited a non-optimal pharmacokinetic profile in a Phase I clinical trial, with plasma levels not increasing proportionally with the dose.[4] This lack of a clear dose-response relationship led to the discontinuation of its clinical development.

KU-55933 , an early ATM inhibitor, has been reported to have low oral bioavailability. While it reaches detectable plasma concentrations after intraperitoneal administration, its utility for oral therapy is limited.

KU-60019 was developed as an analog of KU-55933 with improved aqueous solubility and pharmacokinetic properties. Although specific quantitative data is limited in the public domain, it is considered a more suitable tool for in vivo studies compared to its predecessor.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of a small molecule inhibitor in mice following intravenous and oral administration.

1. Animal Model:

  • Species: Balb/c mice (or other appropriate strain)

  • Sex: Female or male, consistent across study groups

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before oral administration.

2. Dosing:

  • Intravenous (i.v.) Administration: The compound is formulated in a suitable vehicle (e.g., saline, 5% DMSO/30% PEG300 in saline). A single bolus dose is administered via the tail vein.

  • Oral (p.o.) Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or retro-orbital vein.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

  • Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then dried and reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis: The concentration of the compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves chromatographic separation on a suitable column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Western Blot Analysis of ATM Signaling

This protocol describes a method to assess the in-cell activity of an ATM inhibitor by measuring the phosphorylation of a downstream target, such as CHK2.

1. Cell Culture and Treatment:

  • Seed a suitable cancer cell line (e.g., HCT116) in culture plates and allow them to adhere.

  • Pre-treat the cells with the ATM inhibitor at various concentrations for a specified time (e.g., 1-4 hours).

  • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., etoposide or irinotecan) for a short period.

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of an ATM target (e.g., phospho-CHK2) and a primary antibody for the total form of the protein or a loading control (e.g., β-actin).

  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein or loading control signal to determine the relative inhibition of ATM activity.

Visualizations

ATM Signaling Pathway

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycle Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM_active inhibits PK_Workflow start Start dosing Compound Administration (i.v. or p.o.) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

References

Validating the Specificity of ATM Inhibitor-8: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a kinase inhibitor is a critical step in preclinical validation. This guide provides a framework for validating the specificity of ATM Inhibitor-8, a highly potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, using knockout models. By comparing its performance with other well-characterized ATM inhibitors, this guide offers a comprehensive resource supported by experimental data and detailed protocols.

Comparative Performance of ATM Inhibitors

A key aspect of validating a new inhibitor is to compare its potency and selectivity against established compounds. This compound demonstrates high potency with an IC50 of 1.15 nM.[1] The following table summarizes the in vitro inhibitory activity of this compound and other notable ATM inhibitors.

InhibitorATM IC50 (nM)Selectivity Notes
This compound 1.15 Data on selectivity against other PIKK family kinases is not readily available in the searched sources.
KU-5593312.9>100-fold selective versus PI3K, ATR, and mTOR.[2]
KU-600196.3Approximately 10-fold more potent than KU-55933.[3]
AZD01560.58>1,000-fold more selective for ATM against ATR, mTOR, and PI3K-alpha in cell assays.[2]
M35410.25Highly selective with negligible inhibition against ATR, DNA-PK, PI3K isoforms, and mTOR.[1]

Validating Specificity with ATM Knockout Models

The gold standard for validating the on-target activity of an inhibitor is to compare its effects in a parental cell line with its isogenic knockout counterpart, which lacks the target protein. A truly specific inhibitor should exhibit its intended effect in the wild-type (ATM+/+) cells, while this effect should be significantly diminished or absent in the knockout (ATM-/-) cells.

Logical Framework for Specificity Validation

The core principle of using knockout models for inhibitor validation is based on a simple logical relationship: if the inhibitor's effect is dependent on the presence of its target, then removing the target will abrogate the effect.

cluster_0 In ATM+/+ (Wild-Type) Cells cluster_1 In ATM-/- (Knockout) Cells Inhibitor Inhibitor ATM_WT ATM_WT Inhibitor->ATM_WT binds to Downstream_Effect Downstream_Effect ATM_WT->Downstream_Effect mediates Inhibitor_KO Inhibitor ATM_KO ATM (absent) Downstream_Effect_KO Downstream Effect (absent/reduced) Inhibitor_KO->Downstream_Effect_KO no target, no effect DSB DNA Double-Strand Break ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates ATM_Inhibitor This compound ATM_Inhibitor->ATM inhibits CellCycle Cell Cycle Arrest Chk2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Cell_Culture Culture ATM+/+ and ATM-/- cells Treatment Treat with Inhibitor +/- DNA Damage Cell_Culture->Treatment Western_Blot Western Blot (p-Chk2, etc.) Treatment->Western_Blot Viability_Assay Cell Viability/ Clonogenic Assay Treatment->Viability_Assay Analysis Compare responses between ATM+/+ and ATM-/- cells Western_Blot->Analysis Viability_Assay->Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of potent, biologically active compounds like ATM Inhibitor-8 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.

As a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the handling and disposal of hazardous chemical waste. It is imperative to treat this compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.

Core Principle: Treat as Hazardous Chemical Waste

This compound is a potent kinase inhibitor designed to interfere with cellular DNA damage response pathways.[1][2] Due to its biological activity and the lack of comprehensive safety data, all materials contaminated with this compound must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Quantitative Data Summary

Due to the absence of a publicly available, detailed Safety Data Sheet, specific quantitative data for the disposal of this compound is not available. The following table outlines the principles for its disposal.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Best Practices
Disposal Route Licensed Hazardous Waste ContractorInstitutional EHS Guidelines
Drain Disposal Strictly ProhibitedGeneral Laboratory Best Practices
Solid Waste Disposal In designated, sealed, and labeled hazardous waste containers.General Laboratory Best Practices
Liquid Waste Disposal In designated, sealed, and leak-proof hazardous waste containers.General Laboratory Best Practices

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Segregation of Waste: At the point of generation, immediately segregate all waste contaminated with this compound from other waste streams. This includes:

  • Unused or expired solid this compound

  • Solutions containing this compound

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper)

  • Empty vials that contained the compound

3. Containment of Waste:

  • Solid Waste: Place all solid waste, including unused compound and contaminated consumables, into a designated, durable, and sealable hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.

  • Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container for hazardous waste.

4. Labeling of Waste Containers: Properly and clearly label all hazardous waste containers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 2956666-60-5[1]

  • An indication of the hazards (e.g., "Potent Compound," "Biologically Active")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

5. Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. Ensure that incompatible waste types are kept separate.

6. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your hazardous waste. Follow all institutional procedures for waste manifest and pickup.

7. Decontamination: After handling and preparing the waste for disposal, decontaminate all surfaces and equipment that may have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

Visualizations

Signaling Pathway

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM_Inactive ATM (inactive) DNA_Damage->ATM_Inactive activates ATM_Active ATM (active) ATM_Inactive->ATM_Active Checkpoint_Kinases Checkpoint Kinases (e.g., CHK2) ATM_Active->Checkpoint_Kinases phosphorylates p53 p53 ATM_Active->p53 phosphorylates DNA_Repair_Proteins DNA Repair Proteins (e.g., BRCA1) ATM_Active->DNA_Repair_Proteins phosphorylates ATM_Inhibitor_8 This compound ATM_Inhibitor_8->ATM_Active inhibits Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Kinases->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental Workflow

Disposal_Workflow Start Start: Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste at Point of Generation PPE->Segregate Contain Place in Labeled, Sealed Hazardous Waste Container Segregate->Contain Store Store in Designated Satellite Accumulation Area Contain->Store Contact_EHS Contact Institutional EHS for Waste Pickup Store->Contact_EHS Decontaminate Decontaminate Work Area and Equipment Contact_EHS->Decontaminate End End: Proper Disposal Decontaminate->End

References

Essential Safety and Operational Guide for Handling ATM Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for ATM Inhibitor-8, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.[1][2][3] Given the potent biological activity of this small molecule, it is crucial to handle it with a high degree of caution to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) with comprehensive hazard data for this compound is not always readily available, the following guidelines are based on best practices for handling potent, research-grade kinase inhibitors.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Guidance

A systematic approach is essential to minimize exposure and ensure the integrity of both the researcher and the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored as a powder at -20°C for up to 3 years and in solvent at -80°C for 6 months.

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.

2. Handling and Experimental Use:

  • Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and the preparation of concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, ensure thorough decontamination after each use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

3. Solution Preparation:

  • Environment: Conduct all procedures involving the handling of solid this compound within a chemical fume hood.

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.

Disposal Plan

All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Sharps: Dispose of any contaminated needles, syringes, or other sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

  • Decontamination: For reusable glassware, submerge in a suitable decontamination solution, followed by a thorough washing. The initial rinsate should be collected and disposed of as hazardous liquid waste.

Experimental Workflow and Safety Diagram

The following diagram outlines the essential workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.

cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal cluster_cleanup Post-Experiment A Receive & Inspect Compound B Store in Designated Location (-20°C or -80°C) A->B Secure Storage C Don PPE (Double Gloves, Goggles, Lab Coat, Respirator) B->C Initiate Work D Work in Fume Hood C->D E Weigh Solid & Prepare Solution D->E Safe Environment F Conduct Experiment (e.g., Cell Culture in BSC) E->F Experimental Use G Segregate Waste F->G Generate Waste L Decontaminate Work Area & Equipment F->L Complete Experiment H Solid Waste (Gloves, Vials, Tips) G->H I Liquid Waste (Unused Solutions) G->I J Sharps Waste (Needles, Syringes) G->J K Dispose as Hazardous Chemical Waste H->K I->K J->K M Remove PPE L->M N Wash Hands Thoroughly M->N Final Safety Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.